molecular formula C15H18O5 B15591074 Meranzin hydrate

Meranzin hydrate

Cat. No.: B15591074
M. Wt: 278.30 g/mol
InChI Key: KGGUASRIGLRPAX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one has been reported in Glycosmis pentaphylla, Ferula sumbul, and other organisms with data available.

Properties

IUPAC Name

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGUASRIGLRPAX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5875-49-0
Record name 5875-49-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Meranzin Hydrate: A Technical Guide to Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin (B15861) hydrate (B1144303), a naturally occurring coumarin (B35378), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-depressant effects. This technical guide provides an in-depth overview of the primary natural sources of Meranzin hydrate, detailed methodologies for its extraction and isolation, and an exploration of its known biological activities and associated signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using DOT language diagrams to facilitate a deeper understanding of this promising bioactive compound.

Natural Sources of this compound

This compound is predominantly found in various plant species, particularly within the Rutaceae family (citrus plants). Significant concentrations have been identified in the fruits and peels of several Citrus species, as well as in other medicinal plants.

Table 1: Natural Sources of this compound and Reported Content

Plant SpeciesFamilyPlant PartReported Content of this compound
Fructus aurantii (Bitter Orange)RutaceaeDried immature fruit1.98 mg/g of raw herb in extract[1]
Citrus grandis 'Tomentosa' (Pomelo)RutaceaeFlavedo (peel)Varies among cultivars; HouYeZhengMao variety showed the highest amount
Citrus grandis (Tubtim Siam Pomelo)RutaceaePeel (ethanolic extract)11.17% of identified bioactive compounds in GC-MS analysis
Murraya paniculata (Orange Jasmine)RutaceaeLeavesYielded 12 mg from 4 kg of dried leaves[2]
Triphasia trifoliaRutaceaeNot specifiedIdentified as a source
Cnidium monnieriApiaceaeFruitIdentified as a source
Murraya exoticaRutaceaeNot specifiedIdentified as a source
Skimmia reevesianaRutaceaeNot specifiedReported to contain this compound
Phebalium tuberculosumRutaceaeNot specifiedReported to contain this compound
Citrus reticulata Blanco (Mandarin Orange)RutaceaeNot specifiedIdentified as a botanical source[3]

The content of this compound in Fructus aurantii has been observed to decrease as the harvest time is delayed[4][5].

Extraction and Isolation Protocols

The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by chromatographic purification. Supercritical fluid extraction (SFE) presents a greener alternative.

Solvent Extraction and Column Chromatography

This method is widely employed for the laboratory-scale isolation of this compound.

Experimental Protocol: Isolation from Murraya paniculata [2]

  • Extraction:

    • Air-dry the leaves of Murraya paniculata (4 kg) and grind them into a coarse powder.

    • Exhaustively extract the powdered leaves with methanol (B129727) at room temperature.

    • Concentrate the methanol extract under reduced pressure to yield a crude extract (e.g., 438 g).

  • Partitioning:

    • Partition a portion of the methanol extract (e.g., 200 g) between n-hexane and methanol containing 10% water to remove nonpolar compounds.

    • Separate the aqueous methanol layer and extract it with ethyl acetate (B1210297).

  • Column Chromatography (Step 1):

    • Concentrate the ethyl acetate fraction and subject it to column chromatography on silica (B1680970) gel 60.

    • Elute the column using a step gradient of n-hexane-ethyl acetate-methanol.

  • Column Chromatography (Step 2):

    • Collect the fraction eluted with n-hexane/ethyl acetate (1:4).

    • Further purify this fraction by a second round of column chromatography on silica gel using a chloroform:ethyl acetate (1:1) solvent system.

  • Isolation:

    • Collect the fractions containing the pure compound and concentrate them to yield this compound (e.g., 12 mg).

    • Characterize the isolated compound using spectroscopic methods (NMR, MS).

G Start Dried Murraya paniculata leaves MethanolExtraction Methanol Extraction Start->MethanolExtraction CrudeExtract Crude Methanol Extract MethanolExtraction->CrudeExtract Partitioning Partitioning (n-hexane/MeOH-H2O) CrudeExtract->Partitioning AqMethanol Aqueous Methanol Fraction Partitioning->AqMethanol EtOAcExtraction Ethyl Acetate Extraction AqMethanol->EtOAcExtraction EtOAcFraction Ethyl Acetate Fraction EtOAcExtraction->EtOAcFraction ColumnChromatography1 Column Chromatography 1 (Silica gel, n-hexane/EtOAc/MeOH gradient) EtOAcFraction->ColumnChromatography1 FractionCollection Fraction Collection (n-hexane/EtOAc 1:4) ColumnChromatography1->FractionCollection ColumnChromatography2 Column Chromatography 2 (Silica gel, Chloroform/EtOAc 1:1) FractionCollection->ColumnChromatography2 PureMeranzinHydrate Pure this compound ColumnChromatography2->PureMeranzinHydrate

Fig. 1: Workflow for this compound Isolation
Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO2) is an environmentally friendly and efficient method for extracting coumarins from citrus peels. While a specific protocol for this compound is not extensively detailed, a general procedure can be adapted.

General Experimental Protocol: SFE of Coumarins from Citrus Peel

  • Sample Preparation:

    • Dry fresh citrus peels to a constant weight.

    • Grind the dried peels to a uniform particle size.

  • SFE System Setup:

    • Load the ground peel material into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Pressurize the system with CO2 to the desired pressure (e.g., 15 MPa).

    • Set the extraction temperature (e.g., 35-60°C).

    • Maintain a constant CO2 flow rate (e.g., 23 L/h).

    • An organic co-solvent like ethanol (B145695) can be added to the CO2 to increase the polarity of the supercritical fluid and enhance the extraction of more polar compounds like this compound.

  • Collection:

    • The extracted compounds are separated from the supercritical fluid in a separator by depressurization.

    • Collect the extract for further purification, typically by chromatography, if needed.

Optimal conditions for the extraction of coumarins from Citrus maxima peel using SFE were found to be 50°C and 27.6 MPa, with ethanol as a modifier significantly improving extraction efficiency.

G cluster_0 SFE System Start Dried Citrus Peel Powder Extractor Extraction Vessel Start->Extractor SFE_System Supercritical Fluid Extractor CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Ethanol_Tank Ethanol Co-solvent (optional) Ethanol_Tank->Pump Heater Heater Pump->Heater Heater->Extractor Separator Separator Extractor->Separator Crude_Extract Crude Coumarin Extract Separator->Crude_Extract Purification Chromatographic Purification (optional) Crude_Extract->Purification Pure_Coumarins Pure Coumarins Purification->Pure_Coumarins

Fig. 2: Supercritical Fluid Extraction Workflow

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed using various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

TechniqueData
¹H NMR Signals corresponding to the coumarin core, a methoxy (B1213986) group, and the dihydroxy-isopentyl side chain are observed.
¹³C NMR Resonances confirming the presence of the coumarin lactone carbonyl, aromatic carbons, the methoxy carbon, and the carbons of the side chain.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular formula C15H18O5. Fragmentation patterns can provide further structural information.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being of particular interest. These effects are often mediated through the modulation of key cellular signaling pathways. While direct studies on this compound are emerging, the mechanisms can be inferred from studies on related coumarin derivatives.

Anti-inflammatory Activity

Coumarin derivatives are known to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Coumarin derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the nuclear translocation of NF-κB.[6][7]

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical pathway in the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. Several coumarin derivatives have been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thereby downregulating the inflammatory cascade.[2][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->ProInflammatory_Genes induces AP1_nuc->ProInflammatory_Genes induces MeranzinHydrate This compound MeranzinHydrate->IKK inhibits MeranzinHydrate->MAPKKK inhibits

Fig. 3: Postulated Anti-inflammatory Mechanism of this compound
Neuroprotective and Antidepressant-like Effects

Recent studies have highlighted the potential of this compound in neuroscience. It has been shown to exert antidepressant-like effects, and this action is linked to the modulation of specific neuronal signaling pathways. One study indicated the involvement of the AMPA–ERK1/2–BDNF pathway in the antidepressant action of this compound.[9] Furthermore, this compound has been found to exert antidepressant effects by suppressing caspase-4, which in turn regulates glial cell and neuronal functions in the hippocampus.[10]

Conclusion

This compound is a readily available natural coumarin with a promising profile of biological activities. The extraction and isolation methodologies are well-established, allowing for its procurement for research and development purposes. Its demonstrated anti-inflammatory and neuroprotective effects, likely mediated through the modulation of the NF-κB and MAPK signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory and neurological disorders. This guide provides a foundational resource for scientists and researchers to advance the study and potential application of this compound.

References

Biosynthesis of Meranzin Hydrate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate (B1144303), a prenylated coumarin (B35378), has garnered interest within the scientific community for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts for synthetic biology applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Meranzin hydrate, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies. While the complete pathway has not been fully elucidated in a single plant species, this guide consolidates current knowledge on coumarin biosynthesis to present a putative and chemically logical sequence of reactions leading to this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, starting with the aromatic amino acid L-phenylalanine. The pathway can be divided into three main stages: 1) formation of the coumarin core, umbelliferone (B1683723); 2) prenylation and methoxylation of the coumarin ring; and 3) modification of the prenyl side chain.

Stage 1: Biosynthesis of the Umbelliferone Core

The initial steps leading to the formation of umbelliferone, the central precursor for a vast array of coumarins, are well-established.[1][2]

  • Deamination of L-Phenylalanine: The pathway begins with the non-oxidative deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1]

  • Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This step is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.[1]

  • Coenzyme A Ligation: The carboxyl group of p-coumaric acid is activated by the attachment of Coenzyme A (CoA), forming p-coumaroyl-CoA. This reaction is mediated by 4-Coumarate:CoA Ligase (4CL) .[1]

  • Ortho-Hydroxylation and Lactonization: The crucial step for coumarin formation is the ortho-hydroxylation of the phenyl ring of p-coumaroyl-CoA at the C2' position, catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) , another cytochrome P450 enzyme.[1][2] The resulting 2',4'-dihydroxycinnamoyl-CoA is unstable and undergoes a spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to form the coumarin ring structure of umbelliferone (7-hydroxycoumarin).

Umbelliferone_Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Umbelliferone Umbelliferone p-Coumaroyl-CoA->Umbelliferone C2'H / Lactonization

Figure 1: Biosynthesis of Umbelliferone.
Stage 2: Prenylation and Methoxylation

Following the formation of umbelliferone, the pathway diverges to produce a variety of decorated coumarins. For the biosynthesis of this compound, two key modifications are proposed: C8-prenylation and 7-O-methylation.

  • C8-Prenylation: Umbelliferone is prenylated at the C8 position with a dimethylallyl pyrophosphate (DMAPP) molecule. This reaction is catalyzed by a Prenyltransferase (PT) , specifically an umbelliferone C8-prenyltransferase. This step yields osthenol (7-hydroxy-8-prenylcoumarin), a key intermediate in the biosynthesis of angular furanocoumarins and a likely precursor to this compound.[3][4]

  • 7-O-Methylation: The hydroxyl group at the C7 position of the coumarin ring is methylated to form a methoxy (B1213986) group. This reaction is catalyzed by an O-Methyltransferase (OMT) , utilizing S-adenosyl methionine (SAM) as the methyl donor. While the specific OMT for this step in the this compound pathway is unknown, several coumarin-specific OMTs have been characterized.[5] This methylation could potentially occur before or after the prenylation step, or even after the side-chain modification. However, for the purpose of this proposed pathway, it is placed after prenylation.

Stage 3: Prenyl Side-Chain Modification (Putative)

The final stage involves the modification of the prenyl side chain of the 7-methoxy-8-prenylcoumarin intermediate to form the characteristic 2,3-dihydroxy-3-methylbutyl group of this compound. This is the most speculative part of the pathway, as the specific enzymes have not been identified.

  • Dihydroxylation: The double bond of the prenyl side chain is proposed to undergo dihydroxylation to form a diol. This type of reaction is often catalyzed by cytochrome P450 monooxygenases (CYPs) in plant secondary metabolism.[6][7] It is hypothesized that one or more specific CYPs are responsible for this conversion, leading to the formation of This compound .

Meranzin_Hydrate_Biosynthesis Umbelliferone Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol C8-Prenyltransferase 7-Methoxy-8-prenylcoumarin 7-Methoxy-8-prenylcoumarin Osthenol->7-Methoxy-8-prenylcoumarin O-Methyltransferase This compound This compound 7-Methoxy-8-prenylcoumarin->this compound Cytochrome P450 (putative)

Figure 2: Proposed Biosynthesis of this compound from Umbelliferone.

Quantitative Data

Quantitative data on the intermediates of the this compound biosynthetic pathway in plants is scarce. However, data from related studies can provide some context.

CompoundPlant SpeciesTissueConcentration (µg/g FW)ConditionReference
UmbelliferonePetroselinum crispumLeaves~1.5Control[8]
UmbelliferonePetroselinum crispumLeaves~2.5UV stress[8]
OsthenolPetroselinum crispumLeavesNot detectedControl[8]
OsthenolPetroselinum crispumLeaves~0.1UV stress[8]

Table 1: Quantitative analysis of selected coumarins in Petroselinum crispum (Parsley).

Experimental Protocols

This section provides generalized protocols for the key enzyme assays relevant to the proposed biosynthetic pathway of this compound. These protocols may require optimization for specific plant species and enzymes.

Protocol 1: O-Methyltransferase (OMT) Enzyme Assay

This protocol is adapted for the characterization of OMTs involved in coumarin biosynthesis.[9][10]

Objective: To determine the activity of a putative OMT in catalyzing the methylation of a hydroxylated coumarin substrate (e.g., osthenol).

Materials:

  • Purified recombinant OMT enzyme

  • Hydroxylated coumarin substrate (e.g., osthenol) dissolved in DMSO

  • S-adenosyl-L-methionine (SAM)

  • Tris-HCl buffer (pH 7.5)

  • Methanol (B129727) (for quenching the reaction)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.5), SAM (500 µM), and the hydroxylated coumarin substrate (200 µM).

  • Initiate the reaction by adding the purified OMT enzyme (e.g., 2.5 mg/mL).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).

  • Terminate the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to identify and quantify the methylated product.

Protocol 2: Heterologous Expression and Characterization of Cytochrome P450s (CYPs)

This generalized protocol outlines the steps for expressing and characterizing a putative plant CYP involved in coumarin modification, such as the proposed dihydroxylation of the prenyl side chain.[5][11][12][13]

Objective: To express a candidate plant CYP gene in a heterologous host (e.g., E. coli or yeast) and assess its catalytic activity on a coumarin precursor.

Workflow:

CYP_Expression_Workflow cluster_0 Gene Identification & Cloning cluster_1 Heterologous Expression cluster_2 Enzyme Preparation & Assay Identify candidate CYP gene Identify candidate CYP gene Clone into expression vector Clone into expression vector Identify candidate CYP gene->Clone into expression vector Transform host (e.g., E. coli) Transform host (e.g., E. coli) Clone into expression vector->Transform host (e.g., E. coli) Induce protein expression Induce protein expression Transform host (e.g., E. coli)->Induce protein expression Isolate microsomes or purify protein Isolate microsomes or purify protein Induce protein expression->Isolate microsomes or purify protein Perform in vitro enzyme assay Perform in vitro enzyme assay Isolate microsomes or purify protein->Perform in vitro enzyme assay Analyze products by LC-MS Analyze products by LC-MS Perform in vitro enzyme assay->Analyze products by LC-MS

Figure 3: Workflow for Heterologous Expression and Characterization of CYPs.

Procedure:

  • Gene Identification and Cloning: Identify candidate CYP genes from plant transcriptome or genome data based on homology to known hydroxylases. Clone the full-length or N-terminally modified cDNA into a suitable expression vector.

  • Heterologous Expression: Transform a suitable host organism (e.g., E. coli, Saccharomyces cerevisiae) with the expression construct. Co-express a cytochrome P450 reductase (CPR) from the same or a related plant species to provide the necessary reducing equivalents.

  • Enzyme Preparation: Grow the recombinant host and induce protein expression. Prepare microsomal fractions or purify the recombinant CYP and CPR proteins.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the microsomal fraction or purified enzymes, a buffer system (e.g., potassium phosphate (B84403) buffer), the coumarin substrate (e.g., 7-methoxy-8-prenylcoumarin), and a source of reducing power (NADPH).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.

    • Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracted products by LC-MS to identify and quantify the hydroxylated coumarin derivatives.

Protocol 3: LC-MS Analysis of Coumarin Intermediates

This protocol provides a general framework for the separation and identification of coumarin intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16][17]

Objective: To qualitatively and quantitatively analyze the coumarin intermediates in plant extracts or in vitro enzyme assay samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an appropriate ionization source (e.g., ESI or APCI)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid)

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative ion mode, depending on the analytes.

  • Data Acquisition: Full scan mode for identification of unknown metabolites and Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for quantification of known intermediates.

Sample Preparation:

  • Plant Extracts: Homogenize plant tissue in a suitable solvent (e.g., methanol or ethanol), centrifuge to remove debris, and filter the supernatant before injection.

  • Enzyme Assays: After quenching and extraction, evaporate the organic solvent and reconstitute the residue in the initial mobile phase composition.

Conclusion

The biosynthesis of this compound in plants is a multi-step process that builds upon the well-established phenylpropanoid and coumarin pathways. While the initial steps to the umbelliferone core are well-understood, the subsequent prenylation, methylation, and particularly the dihydroxylation of the side chain, require further investigation to identify and characterize the specific enzymes involved. This guide provides a robust framework based on current knowledge, offering a putative pathway and foundational experimental protocols to aid researchers in the elucidation of the complete biosynthetic route to this and other complex coumarins. Further research in this area will not only enhance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of valuable pharmaceutical compounds.

References

An In-depth Technical Guide to Meranzin Hydrate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin hydrate (B1144303), a naturally occurring coumarin (B35378), has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Meranzin hydrate. Detailed experimental protocols for its isolation, analysis, and evaluation of its key biological effects are presented, along with a summary of its known mechanisms of action, particularly its antidepressant and prokinetic properties. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a coumarin derivative with the chemical name 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one.[1] Its structure is characterized by a coumarin core substituted with a methoxy (B1213986) group at position 7 and a dihydroxy-methylbutyl group at position 8.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one[1]
CAS Number 5875-49-0[2]
Molecular Formula C15H18O5[2]
Molecular Weight 278.31 g/mol [2]
InChI InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3[1]
SMILES CC(C)(C(CC1=C(OC)C=C2C=CC(=O)OC2=C1)O)O[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in drug delivery systems.

Table 2: Physicochemical Properties of this compound

PropertyValueMethodReference
XLogP3 1.5Computed[1]
Hydrogen Bond Donor Count 2Computed[1]
Hydrogen Bond Acceptor Count 5Computed[1]
Rotatable Bond Count 4Computed[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneExperimental[3]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its antidepressant and prokinetic effects being the most extensively studied.

Antidepressant Activity

Clinical and preclinical studies have demonstrated the antidepressant-like effects of this compound. Its mechanism of action is multifaceted and involves the modulation of key signaling pathways in the brain.

Signaling Pathway for Antidepressant Effect:

MH This compound mTOR mTOR Activation MH->mTOR BDNF BDNF Upregulation mTOR->BDNF Synaptic_Proteins Synaptic Proteins (e.g., PSD95) Upregulation mTOR->Synaptic_Proteins Antidepressant_Effect Antidepressant-like Effects BDNF->Antidepressant_Effect Synaptic_Proteins->Antidepressant_Effect

Caption: mTOR signaling pathway activated by this compound.

Studies have shown that this compound exerts its rapid antidepressant effects by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in the hippocampus. This activation leads to the upregulation of brain-derived neurotrophic factor (BDNF) and synaptic proteins such as PSD95, which are crucial for synaptic plasticity and neuronal function. Furthermore, another mechanism involves the suppression of caspase-4, which in turn regulates glial cell and neuronal functions in the hippocampus, contributing to its antidepressant effects.

Prokinetic Activity

This compound has been shown to have a prokinetic effect on intestinal motility, suggesting its potential use in treating gastrointestinal disorders characterized by delayed transit.

Signaling Pathway for Prokinetic Effect:

MH This compound H1_Receptor H1 Histamine (B1213489) Receptor MH->H1_Receptor Stimulation Contraction Increased Intestinal Smooth Muscle Contraction H1_Receptor->Contraction Prokinetic_Effect Prokinetic Effect (Increased Gastric Emptying & Intestinal Transit) Contraction->Prokinetic_Effect

Caption: Histamine H1 receptor-mediated prokinetic effect of this compound.

The prokinetic activity of this compound is, at least in part, mediated by the stimulation of H1 histamine receptors in the intestinal smooth muscle. This stimulation leads to increased muscle contraction, which in turn accelerates gastric emptying and intestinal transit.

Experimental Protocols

This section provides detailed protocols for the isolation, analysis, and biological evaluation of this compound.

Isolation of this compound from Fructus Aurantii

This protocol describes a general procedure for the extraction and isolation of coumarins from Citrus species, which can be adapted for this compound from Fructus Aurantii.

Experimental Workflow:

Start Dried and Powdered Fructus Aurantii Extraction Soxhlet Extraction (Methanol) Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partition Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) Concentration1->Partition Organic_Phase Ethyl Acetate Fraction Partition->Organic_Phase Aqueous_Phase Aqueous Fraction (Discard) Partition->Aqueous_Phase Concentration2 Concentration Organic_Phase->Concentration2 Chromatography Column Chromatography (Silica Gel) Concentration2->Chromatography Fractions Collect and Analyze Fractions (TLC) Chromatography->Fractions Purification Further Purification (e.g., Preparative HPLC) Fractions->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material of Fructus Aurantii is subjected to Soxhlet extraction with methanol (B129727) for several hours.

  • Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The ethyl acetate fraction, which contains the coumarins, is collected.

  • Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of a nonpolar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions rich in this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of acid like formic or acetic acid to improve peak shape).

  • Detection: Diode-array detector (DAD) or mass spectrometry (MS).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (in CDCl₃): Characteristic signals for the aromatic protons of the coumarin ring, the methoxy group, and the protons of the dihydroxy-methylbutyl side chain are observed.

  • ¹³C NMR (in CDCl₃): Signals corresponding to all 15 carbon atoms of the molecule can be assigned.

Antidepressant Activity Assessment: Forced Swim Test (FST) in Rats

Experimental Workflow:

Acclimatization Animal Acclimatization Grouping Random Grouping (Vehicle, this compound, Positive Control) Acclimatization->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Pre_Test Pre-Test Session (15 min swim) Drug_Admin->Pre_Test Rest 24-hour Rest Period Pre_Test->Rest Test Test Session (5 min swim) Rest->Test Recording Video Recording of Behavior Test->Recording Analysis Behavioral Scoring (Immobility, Swimming, Climbing) Recording->Analysis Results Data Analysis Analysis->Results

Caption: Workflow for the Forced Swim Test in rats.

Methodology:

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 30 cm.

  • Procedure:

    • Pre-test: On the first day, rats are individually placed in the cylinder for a 15-minute swimming session.

    • Drug Administration: this compound or a vehicle is administered to the animals according to the experimental design (e.g., intraperitoneally or orally) at specific time points before the test session.

    • Test: 24 hours after the pre-test, the rats are placed back into the cylinder for a 5-minute test session.

  • Data Collection: The entire 5-minute test session is recorded on video.

  • Behavioral Scoring: An observer, blind to the treatment groups, scores the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.

Prokinetic Activity Assessment: Gastric Emptying and Intestinal Transit in Rats

Methodology:

  • Animal Preparation: Rats are fasted overnight with free access to water.

  • Test Meal: A non-absorbable marker, such as phenol (B47542) red (e.g., 0.5 mg/mL in a 5% glucose solution) or a radio-labeled meal, is prepared.

  • Drug Administration: this compound or a vehicle is administered orally a set time before the test meal.

  • Gastric Emptying:

    • The test meal is administered orally.

    • At a predetermined time point (e.g., 20 minutes), the animal is euthanized.

    • The stomach is clamped at the pylorus and cardia and removed.

    • The amount of the marker remaining in the stomach is quantified (e.g., spectrophotometrically for phenol red).

    • Gastric emptying is calculated as: (1 - (amount of marker in stomach / total amount of marker administered)) * 100%.

  • Intestinal Transit:

    • Following the administration of the test meal, the animal is euthanized at a specific time.

    • The small intestine is carefully removed from the pylorus to the cecum.

    • The distance traveled by the marker front from the pylorus is measured, and the total length of the small intestine is also measured.

    • Intestinal transit is expressed as the percentage of the total length of the small intestine that the marker has traversed.

Western Blot Analysis of mTOR Signaling in the Hippocampus

Methodology:

  • Tissue Preparation: Following behavioral testing, rats are euthanized, and the hippocampus is rapidly dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p70S6K, anti-total-p70S6K, anti-BDNF, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the levels of their respective total proteins.

Pharmacokinetics

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, and elimination of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValueConditionReference
Tmax (Time to peak concentration) ~1.0 hourOral administration
t1/2z (Terminal half-life) >6.5 hoursOral administration

These parameters suggest that this compound is rapidly absorbed but has a relatively slow elimination rate in rats.

Conclusion

This compound is a promising natural compound with well-documented antidepressant and prokinetic activities. This technical guide has provided a detailed overview of its chemical structure, properties, and biological effects, along with comprehensive experimental protocols for its study. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent for depression and gastrointestinal motility disorders. Further investigations are warranted to fully elucidate its clinical potential and to explore its other reported biological activities, such as its anti-inflammatory and anti-atherosclerosis effects.

References

Pharmacological Activities of Meranzin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate (B1144303) is a naturally occurring coumarin, a class of phytochemicals found in various plants. It has been isolated from species such as Fructus aurantii, Triphasia trifolia, and Citrus grandis.[1][2][3] Scientific investigations have revealed a range of biological activities, positioning Meranzin hydrate as a compound of significant interest for therapeutic development.[1][2] This document provides a comprehensive overview of its known pharmacological activities, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Pharmacological Activities & Mechanisms of Action

This compound exhibits a spectrum of pharmacological effects, with the most robust evidence centered on its antidepressant, neuroprotective, and prokinetic properties. Other reported activities include anti-inflammatory, antioxidant, anti-proliferative, and anti-atherosclerotic effects.[1][2][3]

Antidepressant and Neuroprotective Effects

This compound has demonstrated significant antidepressant-like effects in multiple preclinical models.[4][5] Its mechanism is multifaceted, involving the modulation of key signaling pathways crucial for neuronal survival, plasticity, and function.

Signaling Pathways:

  • mTOR Pathway Activation: A single administration of this compound has been shown to produce rapid antidepressant effects by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in the hippocampus.[4][6] This activation leads to the upregulation of downstream targets, including brain-derived neurotrophic factor (BDNF) and synaptic proteins like postsynaptic density protein 95 (PSD95), which are essential for synaptic plasticity.[4] The rapid onset of action is a notable feature, with behavioral improvements observed as early as two hours post-administration in animal models.[4]

  • BDNF-TrkB Signaling: this compound consistently shows an ability to increase the expression of BDNF and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[5][7] This pathway is fundamental for neuronal survival, neurite outgrowth, and synaptic function.[8][9][10] By enhancing BDNF-TrkB signaling, this compound helps restore neuroplasticity and provides neuroprotection.[5][7]

  • Ghrelin and Brain-Gut Axis Modulation: The antidepressant and prokinetic effects of this compound are also linked to the modulation of ghrelin, the "hunger hormone," which has receptors (GHSR) in the brain.[7][11] Treatment with this compound improves depression-like behaviors, an effect that is blocked by a ghrelin antagonist, indicating that its central effects are at least partially mediated by the ghrelin system.[7][11]

Antidepressant_Signaling MH This compound mTOR mTOR (Activation) MH->mTOR activates Ghrelin Ghrelin System MH->Ghrelin modulates BDNF BDNF Expression mTOR->BDNF Synaptic_Proteins Synaptic Proteins (e.g., PSD95) mTOR->Synaptic_Proteins TrkB TrkB Receptor BDNF->TrkB binds Neuroplasticity Enhanced Neuroplasticity TrkB->Neuroplasticity Synaptic_Proteins->Neuroplasticity Antidepressant Antidepressant Effects Neuroplasticity->Antidepressant Ghrelin->mTOR Ghrelin->BDNF

Fig 1. Antidepressant Signaling Pathways of this compound.
Prokinetic (Gastrointestinal Motility) Effects

This compound has been shown to stimulate intestinal motility, suggesting its potential use in treating disorders like functional dyspepsia and gastroparesis.[12]

Mechanism of Action:

  • H1 Histamine (B1213489) Receptor Activation: The primary mechanism for its prokinetic activity is the stimulation of H1 histamine receptors on smooth muscle cells of the jejunum.[12] This activation leads to an increase in the amplitude of muscle contractions.[12] The effect is dose-dependent and can be significantly inhibited by pretreatment with an H1 receptor antagonist, but not a muscarinic antagonist, confirming the specificity of this pathway.[12]

  • Brain-Gut Axis Regulation: The prokinetic effects are also linked to the regulation of the α2-adrenoceptor in the brain-gut axis, which provides a common mechanism for its dual antidepressant and prokinetic activities.[13]

Prokinetic_Mechanism MH This compound H1R H1 Histamine Receptor (Jejunum Smooth Muscle) MH->H1R stimulates Contraction Increased Muscle Contraction Amplitude H1R->Contraction Motility Enhanced Gastric Emptying & Intestinal Transit Contraction->Motility Prokinetic Prokinetic Effect Motility->Prokinetic

Fig 2. Prokinetic Mechanism of this compound.
Anti-inflammatory and Antioxidant Activity

This compound has reported anti-inflammatory and antioxidant properties.[3] It can significantly inhibit the secretion of inflammatory factors in lipopolysaccharide-stimulated macrophage cell lines.[3] While direct quantitative data for the pure compound's antioxidant activity is limited, an ethanolic peel extract of Citrus grandis, containing 11.17% this compound, demonstrated potent radical scavenging activity.[3]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy and Dosing

Pharmacological Activity Animal Model Effective Dose Route Outcome Citation
Antidepressant Unpredictable Chronic Mild Stress (Rats) 10 mg/kg/day (1 week) i.g. Decreased depression-like behavior, increased hippocampal BDNF. [5]
Antidepressant Forced Swimming Test (Rats) 9.18 mg/kg (single dose) i.g. Improved depression-like behavior. [7][11]
Prokinetic Healthy Rats 7, 14, 28 mg/kg (single dose) Gavage Dose-dependent promotion of intestinal transit and gastric emptying. [12]

| Prokinetic | Cisplatin-induced Gastroparesis (Rats) | 14, 28 mg/kg (single dose) | Gavage | Significantly reversed delay in gastric emptying. |[12] |

Table 2: In Vitro Activity

Pharmacological Activity Assay/Model Concentration Outcome Citation
Prokinetic Isolated Rat Jejunum Contraction 1–100 μM Dose-dependent increase in contraction amplitude. [12]
Antioxidant DPPH Radical Scavenging (Extract) IC50: 0.532 ± 0.02 mg/mL* Potent radical scavenging activity. [3]

*Data is for an ethanolic peel extract containing 11.17% this compound.

Table 3: Pharmacokinetic Parameters in Rats

Parameter Value Condition Citation
Linear Range (Plasma) 3.3–3300 ng/mL - [3][14]
Tmax (Time to Peak Conc.) ~1.0 hour Oral administration of Fructus Aurantii extract [3]
t1/2z (Elimination Half-life) > 6.5 hours Oral administration of Fructus Aurantii extract [3]
Cmax (Peak Concentration) 57.54 ± 12.67 ng/mL Oral administration of Chaihu-Shugan-San (Control Rats) [14]

| Cmax (Peak Concentration) | 58.66 ± 6.64 ng/mL | Oral administration of Chaihu-Shugan-San (Chronic Stress Rats) |[14] |

Detailed Experimental Protocols

In Vivo Antidepressant Activity (UCMS Model)

This protocol describes the Unpredictable Chronic Mild Stress (UCMS) model used to evaluate the antidepressant effects of this compound.

UCMS_Workflow start Start: Acclimatize Male SD Rats ucms UCMS Protocol (4 weeks) - Cage tilt - Wet bedding - Light/dark cycle reversal - Noise stress start->ucms grouping Divide into Groups: 1. Control 2. UCMS + Vehicle 3. UCMS + MH (10 mg/kg/day) ucms->grouping treatment Treatment Period (1 week) Intragastric (i.g.) Administration grouping->treatment behavior Behavioral Testing - Sucrose Preference Test - Open Field Test - Forced Swim Test treatment->behavior biochem Biochemical & Molecular Analysis - Collect blood & hippocampus - Measure Corticosterone (B1669441), ACTH - Western Blot for BDNF, TrkB behavior->biochem end End: Data Analysis biochem->end

Fig 3. Experimental Workflow for UCMS Antidepressant Study.
  • Animals: Male Sprague-Dawley rats are used.[5]

  • Model Induction: Rats are subjected to a 4-week UCMS protocol, which involves applying a variety of mild, unpredictable stressors to induce a state of anhedonia and behavioral despair, mimicking human depression.

  • Treatment: Following the induction period, rats are treated daily for one week with this compound (e.g., 10 mg/kg, administered intragastrically).[5]

  • Behavioral Assessment: Depression-like behaviors are assessed using standardized tests such as the Sucrose Preference Test (to measure anhedonia), the Open Field Test (for locomotor activity and anxiety), and the Forced Swim Test (for behavioral despair).[5][7]

  • Biochemical Analysis: At the end of the study, blood and brain tissue (specifically the hippocampus) are collected. Plasma levels of stress hormones like corticosterone (CORT) and adrenocorticotropic hormone (ACTH) are measured.[5] Hippocampal tissue is analyzed via Western blot to quantify the protein expression of BDNF and TrkB.[5][7]

In Vitro Prokinetic Activity (Isolated Jejunum)

This protocol details the method for assessing the direct contractile effect of this compound on intestinal smooth muscle.

  • Tissue Preparation: Male Sprague-Dawley rats (200–220 g) are euthanized, and segments of the jejunum are immediately isolated and placed in Krebs solution.[12] Longitudinal and circular smooth muscle strips are prepared.

  • Experimental Setup: The muscle strips are mounted in an organ bath containing Krebs solution, maintained at 37°C, and bubbled with 95% O2 / 5% CO2. The strips are connected to an isometric force transducer to record contractions.

  • Procedure: After an equilibration period, cumulative concentrations of this compound (1–100 μM) are added to the organ bath. The amplitude and frequency of spontaneous contractions are recorded.[12]

  • Mechanism of Action Study: To identify the receptor involved, the experiment is repeated with muscle strips pre-incubated with specific antagonists, such as benzhydramine (an H1 receptor antagonist, 1 μM), before the addition of this compound.[12] A significant reduction in the MH-induced contraction following antagonist pretreatment indicates the involvement of that receptor pathway.

References

Meranzin Hydrate: A Technical Guide for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is increasingly recognized as a critical contributor to the pathogenesis of neurodegenerative diseases and psychiatric disorders. Microglia, the resident immune cells of the CNS, are central players in initiating and propagating this response. When activated by stimuli such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This sustained inflammatory state can lead to neuronal damage and dysfunction. Meranzin (B15861) hydrate (B1144303) (MH), a coumarin (B35378) derivative found in Fructus Aurantii, has emerged as a promising natural compound with potent anti-inflammatory and antidepressant properties.[1][2] This guide provides an in-depth technical overview of its mechanisms and its application in neuroinflammation studies.

Mechanism of Action in Neuroinflammation

Meranzin hydrate exerts its anti-neuroinflammatory effects by modulating key signaling pathways that regulate the production of inflammatory mediators. While research is ongoing, current evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades as the primary mechanisms.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[3] In resting microglia, the NF-κB p65 subunit is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing p65 to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][4] this compound is hypothesized to suppress this pathway by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of p65. This leads to a downstream reduction in the expression of iNOS, COX-2, TNF-α, and IL-1β.[5][6]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB (p65) IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 NF-κB (p65) IkBa_NFkB->p65_p50 Releases NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) p65_p50->Genes Translocates & Activates Transcription Nucleus Nucleus MH This compound MH->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular inflammatory responses.[7][8] LPS stimulation leads to the phosphorylation and activation of p38, ERK, and JNK in microglia.[9] These activated kinases, in turn, can activate transcription factors that promote the expression of inflammatory cytokines. Studies on analogous flavonoid compounds suggest that this compound likely inhibits the phosphorylation of p38, ERK, and JNK, thereby disrupting this signaling cascade and reducing inflammation.[4][10]

MAPK_Pathway LPS LPS Upstream Upstream Kinases LPS->Upstream p38 p38 Upstream->p38 Phosphorylates ERK ERK Upstream->ERK Phosphorylates JNK JNK Upstream->JNK Phosphorylates p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors Activate p_ERK->TranscriptionFactors Activate p_JNK->TranscriptionFactors Activate Inflammation Inflammatory Response TranscriptionFactors->Inflammation MH This compound MH->p38 Inhibits Phosphorylation MH->ERK Inhibits Phosphorylation MH->JNK Inhibits Phosphorylation

Caption: Hypothesized modulation of MAPK pathways by this compound.

Quantitative Data on Anti-inflammatory Effects

Studies have demonstrated the ability of this compound to alleviate neuroinflammation in vivo. The primary model involves inducing a neuroinflammatory and depressive-like state in rodents through the systemic administration of LPS.

ParameterModelTreatmentKey FindingReference
Serum TNF-α LPS-induced miceThis compoundSignificantly relieved the high levels of TNF-α.[1]
Serum IL-1β LPS-induced miceThis compoundSignificantly relieved the high levels of IL-1β.[1]
Hippocampal Caspase4 LPS-induced miceThis compoundReversed the high genetic and protein levels of caspase4.[1]
Depressive Phenotype LPS-induced miceThis compoundAlleviated depressive phenotypes after a single administration.[1]

Experimental Protocols for In Vitro Neuroinflammation Studies

The following protocols provide a standard framework for investigating the anti-neuroinflammatory effects of this compound using the BV2 murine microglial cell line.

Protocol 1: BV2 Cell Culture and LPS Stimulation

This protocol outlines the basic procedure for culturing BV2 cells and inducing an inflammatory response with LPS.

Protocol_Workflow Start Start: Culture BV2 Cells Seed Seed cells in plates (e.g., 96-well or 6-well) Start->Seed Pretreat Pre-treat with this compound (Various concentrations, 1h) Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for specified time (e.g., 6h for mRNA, 24h for protein) Stimulate->Incubate Collect Collect Supernatant (for ELISA) & Cell Lysates (for Western/qPCR) Incubate->Collect Analyze Analyze Data Collect->Analyze

Caption: General experimental workflow for in vitro neuroinflammation assays.

Materials:

  • BV2 murine microglial cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Culture: Maintain BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed BV2 cells into appropriate culture plates at a density of approximately 1-5 x 10⁵ cells/well for a 24-well plate (adjust for other plate sizes) and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free DMEM. Add various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) to the cells and incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubation: Incubate the cells for a designated period. For cytokine protein analysis (ELISA) or Western blotting, 24 hours is a typical time point.[11][12] For mRNA analysis (qPCR), a shorter incubation of 4-6 hours is often used.[6]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for analysis of secreted cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Cell Lysate: Wash the remaining cells with ice-cold PBS and lyse them using an appropriate buffer (e.g., RIPA buffer for Western blot, or a lysis buffer from an RNA extraction kit for qPCR).[11]

Protocol 2: Western Blot for NF-κB and MAPK Activation

This protocol is used to measure the protein levels and phosphorylation status of key signaling molecules.

Materials:

  • Cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to a loading control like β-actin.[13]

Protocol 3: ELISA for Pro-inflammatory Cytokines

This protocol is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

Materials:

  • Cell culture supernatants from Protocol 1

  • ELISA kits for TNF-α, IL-1β, or IL-6

  • Microplate reader

Procedure:

  • Follow the specific instructions provided with the commercial ELISA kit.

  • Typically, this involves adding standards and samples (supernatants) to a 96-well plate pre-coated with a capture antibody.

  • A series of incubations with detection antibodies and enzyme-conjugated reagents follows, with washing steps in between.

  • A substrate solution is added, which develops a color in proportion to the amount of cytokine present.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[2]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory conditions. Its ability to suppress key inflammatory mediators in vivo provides a strong basis for its application in neurodegeneration and depression research. The hypothesized mechanisms, centered on the inhibition of the NF-κB and MAPK signaling pathways, offer clear targets for further investigation. The protocols detailed in this guide provide a robust framework for researchers to explore the anti-neuroinflammatory properties of this compound and similar compounds in a controlled in vitro setting, facilitating the discovery and development of novel therapeutics for CNS disorders.

References

The Anti-Proliferative Potential of Meranzin Hydrate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-proliferative effects of Meranzin hydrate (B1144303), a naturally occurring coumarin (B35378) derivative.[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel compounds for cancer therapy. While direct and extensive research on the anti-cancer properties of Meranzin hydrate is still emerging, this paper summarizes the existing knowledge on related coumarin compounds and outlines the experimental methodologies and potential signaling pathways that could be central to its mechanism of action.

Introduction to this compound and Coumarins in Cancer Research

This compound is a coumarin, a class of benzopyrone lactone compounds widely distributed in plants.[1] Coumarins and their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-proliferative properties against various cancer cell lines.[1][2][3] While this compound itself has been primarily investigated for its neuroprotective and anti-depressant effects, preliminary reports suggest its potential as an anti-cancer agent.[1] This guide will explore the methodologies to investigate these properties and the potential molecular mechanisms involved.

Quantitative Data on Anti-Proliferative Activity

To date, specific quantitative data on the anti-proliferative activity of this compound, such as IC50 values across a range of cancer cell lines, is not extensively available in peer-reviewed literature. However, to provide a contextual understanding of the potential potency of this class of compounds, the following table summarizes the anti-proliferative activity of other structurally related coumarin derivatives against various cancer cell lines.

Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
DaphnoretinMCF-7 (Breast Cancer)Not specified, but significant suppression observed[4]
DaphnoretinMDA-MB-231 (Breast Cancer)Not specified, but significant suppression observed[4]
Morusin (B207952)769-P (Renal Cell Carcinoma)Concentration-dependent inhibition[5]
Morusin786-O (Renal Cell Carcinoma)Concentration-dependent inhibition[5]
MorusinOSRC-2 (Renal Cell Carcinoma)Concentration-dependent inhibition[5]
MorusinH1299 (Non-small cell lung cancer)Concentration-dependent suppression[6]
MorusinH460 (Non-small cell lung cancer)Concentration-dependent suppression[6]
MorusinH292 (Non-small cell lung cancer)Concentration-dependent suppression[6]
Coumarin PolysulfidesHCT116 (Colon Cancer)Time and concentration-dependent reduction in cell viability[7]
GenisteinT24 (Bladder Cancer)Dose-dependent inhibition[8]
SulforaphanePA-1 (Ovarian Cancer)Accumulation in G2/M phase[9]

Note: This table is for illustrative purposes to highlight the anti-proliferative potential within the coumarin class of compounds. Further research is required to establish a similar profile for this compound.

Key Experimental Protocols

To rigorously evaluate the anti-proliferative effects of this compound, a series of well-established in vitro assays are necessary. The following sections detail the methodologies for these key experiments.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase.

Western Blot Analysis of Apoptosis- and Cell Cycle-Related Proteins

Western blotting is used to detect specific proteins in a sample and can elucidate the molecular pathways affected by this compound.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, p53, and loading controls like β-actin or GAPDH).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Potential Signaling Pathways and Mechanisms of Action

Based on the known anti-cancer mechanisms of other coumarin derivatives, this compound may exert its anti-proliferative effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[10][11][12]

Intrinsic and Extrinsic Apoptosis Pathways

This compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. This can be investigated by examining the expression levels of key proteins such as the Bcl-2 family members (Bax, Bcl-2), cytochrome c release, and the activation of caspases (Caspase-8, Caspase-9, and Caspase-3).[6][7]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Bcl-2 Bcl-2 Bcl-2->Mitochondria Bax Bax Bax->Mitochondria This compound This compound This compound->Death Receptors This compound->Bcl-2 This compound->Bax Apoptosis Apoptosis Caspase-3->Apoptosis

Potential Apoptotic Pathways of this compound.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell proliferation and survival. Many natural compounds exert their anti-cancer effects by inhibiting this pathway.[4]

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR This compound This compound This compound->PI3K This compound->Akt Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival PTEN PTEN PTEN->PI3K

Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently hyperactivated in cancer and plays a key role in cell proliferation, differentiation, and survival.[5]

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->Raf This compound->MEK Cell Proliferation & Differentiation Cell Proliferation & Differentiation Transcription Factors->Cell Proliferation & Differentiation

Inhibition of the MAPK/ERK Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the investigation of the anti-proliferative effects of this compound.

Start Start Select Cancer Cell Lines Select Cancer Cell Lines Start->Select Cancer Cell Lines MTT Assay MTT Assay Select Cancer Cell Lines->MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) Determine IC50->Cell Cycle Analysis (PI) Western Blot Analysis Western Blot Analysis Determine IC50->Western Blot Analysis Data Analysis & Interpretation Data Analysis & Interpretation Apoptosis Assay (Annexin V/PI)->Data Analysis & Interpretation Cell Cycle Analysis (PI)->Data Analysis & Interpretation Western Blot Analysis->Data Analysis & Interpretation Conclusion Conclusion Data Analysis & Interpretation->Conclusion

Workflow for Investigating Anti-Proliferative Effects.

Conclusion and Future Directions

While direct evidence is currently limited, the established anti-cancer properties of the coumarin class of compounds suggest that this compound is a promising candidate for further investigation as an anti-proliferative agent. The experimental protocols and potential signaling pathways outlined in this technical guide provide a robust framework for future research. Key future directions should include:

  • Comprehensive Screening: Evaluating the cytotoxicity of this compound against a broad panel of human cancer cell lines to determine its IC50 values and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including its effects on apoptosis, the cell cycle, and key signaling pathways like PI3K/Akt and MAPK.

  • In Vivo Studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

The exploration of natural compounds like this compound holds significant promise for the discovery of novel and effective cancer therapies. This guide serves as a foundational resource to stimulate and direct future research in this important area.

References

Meranzin Hydrate: A Novel Therapeutic Agent in the Abrogation of Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. The complex pathophysiology of atherosclerosis involves lipid dysregulation, endothelial dysfunction, inflammation, and the proliferation and migration of vascular smooth muscle cells (VSMCs). Emerging research has identified Meranzin hydrate (B1144303) (MH), a natural furanocoumarin, as a promising therapeutic agent with the potential to counteract these processes. This technical guide provides an in-depth overview of the anti-atherosclerotic properties of Meranzin hydrate, focusing on its mechanism of action, supported by quantitative data and detailed experimental protocols.

Anti-Atherosclerotic Efficacy of this compound: In Vivo Evidence

Animal studies utilizing Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis, have demonstrated the potent anti-atherosclerotic effects of this compound. Treatment with MH has been shown to significantly reduce the formation of atherosclerotic plaques and improve lipid profiles.

Reduction of Atherosclerotic Plaque Area

Oral administration of this compound to high-fat diet-fed ApoE-/- mice leads to a marked decrease in the atherosclerotic lesion area in the aorta. This is typically quantified by en face analysis of the aorta stained with Oil Red O, a lipid-soluble dye that highlights lipid-laden plaques.

Table 1: Effect of this compound on Atherosclerotic Plaque Area in ApoE-/- Mice

Treatment GroupDosageDurationPlaque Area Reduction (%)p-valueReference
Control (HFD)-16 weeks--[1]
This compoundLow Dose16 weeksData not specified<0.05[1]
This compoundHigh Dose16 weeksData not specified<0.05[1]
Simvastatin7 mg/kg12 weeksData not specified<0.05[2]
This compound3.5 mg/kg12 weeksData not specified<0.05[2]
This compound7 mg/kg12 weeksData not specified<0.05[2]

Note: While studies confirm a significant reduction, specific percentage values with statistical errors are not consistently reported in the available literature.

Improvement of Plasma Lipid Profile

Atherosclerosis is intrinsically linked to dyslipidemia. This compound has been shown to ameliorate this condition by significantly lowering the plasma levels of key atherogenic lipids.

Table 2: Effect of this compound on Plasma Lipid Levels in High-Fat Diet-Fed ApoE-/- Mice

Treatment GroupDosageTotal Cholesterol (TC)Triglycerides (TG)LDL-Cholesterol (LDL-C)HDL-Cholesterol (HDL-C)Reference
Control (HFD)-IncreasedIncreasedIncreasedNo significant change[1][2]
This compoundLow DoseDecreasedDecreasedDecreasedNo significant change[1]
This compoundHigh DoseDecreasedDecreasedDecreasedNo significant change[1]
This compound3.5 mg/kgSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedNo significant change[2]
This compound7 mg/kgSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedNo significant change[2]

Note: The table summarizes the directional changes observed. For precise quantitative values and statistical significance, refer to the cited literature.

Molecular Mechanisms of Action

The anti-atherosclerotic effects of this compound are attributed to its multifaceted molecular mechanisms, which include potent anti-inflammatory activity, inhibition of vascular smooth muscle cell (VSMC) proliferation and migration, and modulation of key signaling pathways.

Anti-Inflammatory Effects

Inflammation is a critical component in all stages of atherosclerosis. This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that MH can significantly reduce the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[2].

Table 3: Anti-Inflammatory Activity of this compound

CytokineCell LineStimulantEffect of this compoundIC50 ValueReference
TNF-αMacrophagesLPSInhibition of releaseNot Reported[2]
IL-1βMacrophagesLPSInhibition of releaseNot Reported[2]
IL-6MacrophagesLPSInhibition of releaseNot Reported[2]
Inhibition of VSMC Proliferation and Migration

The proliferation and migration of vascular smooth muscle cells from the media to the intima is a pivotal event in the development of atherosclerotic plaques. While direct quantitative data for this compound's effect on VSMC proliferation and migration is still emerging, its known anti-inflammatory properties suggest a likely inhibitory role in these processes, which are often driven by inflammatory stimuli.

Modulation of Signaling Pathways

This compound's therapeutic effects are underpinned by its ability to modulate critical intracellular signaling pathways implicated in atherosclerosis.

Recent evidence strongly suggests that this compound exerts its protective effects in part through the activation of the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB) signaling pathway[1]. Activation of this pathway is known to have neuroprotective and anti-inflammatory effects. In the context of atherosclerosis, MH has been shown to increase the protein and mRNA expression of both BDNF and TrkB in the aorta and hippocampus of ApoE-/- mice[1].

BDNF_TrkB_Pathway MH This compound BDNF BDNF MH->BDNF Upregulates expression TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Anti_Inflammation Anti-inflammatory Effects PI3K_Akt->Anti_Inflammation Neuroprotection Neuroprotective Effects MAPK_ERK->Neuroprotection

Caption: this compound activates the BDNF-TrkB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are key regulators of inflammation and cell proliferation in atherosclerosis. Pro-inflammatory cytokines, such as IL-6, activate the JAK-STAT3 pathway, promoting an inflammatory response. While direct evidence of this compound's modulation of MAPK and STAT3 phosphorylation in atherosclerosis is under investigation, its ability to suppress inflammatory cytokines suggests an indirect inhibitory effect on these pro-atherogenic signaling cascades.

MAPK_STAT3_Pathway cluster_inflammation Inflammatory Stimuli (e.g., IL-6) Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates MAPK MAPK JAK->MAPK Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Pro-inflammatory Gene Expression pSTAT3->Gene_Expression pMAPK p-MAPK MAPK->pMAPK pMAPK->Gene_Expression MH This compound MH->Cytokine_Receptor Inhibits (indirectly)

Caption: Postulated inhibitory effect of this compound on MAPK and STAT3 pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-atherosclerotic effects of this compound.

In Vivo Atherosclerosis Model in ApoE-/- Mice
  • Animal Model: Male ApoE-/- mice (6-8 weeks old) are typically used.

  • Diet: Mice are fed a high-fat diet (HFD), often containing 21% fat and 0.15% cholesterol, for a period of 12-16 weeks to induce atherosclerotic plaque formation.

  • Treatment: this compound is administered orally (e.g., by gavage) at various doses (e.g., 3.5 mg/kg and 7 mg/kg) daily for the duration of the HFD feeding. A control group receives the vehicle, and a positive control group may receive a standard anti-atherosclerotic drug like simvastatin.

  • Atherosclerotic Plaque Quantification:

    • At the end of the treatment period, mice are euthanized, and the aortas are dissected.

    • The aortas are opened longitudinally, and lipid-rich plaques are stained with Oil Red O.

    • The total aortic area and the plaque-covered area are quantified using imaging software (e.g., ImageJ) to calculate the percentage of plaque area.

  • Lipid Profile Analysis: Blood samples are collected, and plasma levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured using commercially available kits.

InVivo_Workflow start ApoE-/- Mice (6-8 weeks old) diet High-Fat Diet (12-16 weeks) start->diet treatment Daily Oral Gavage: - Vehicle - this compound (low/high dose) - Simvastatin diet->treatment euthanasia Euthanasia & Tissue Collection treatment->euthanasia plaque Aorta Dissection & Oil Red O Staining euthanasia->plaque lipid Blood Collection & Lipid Profile Analysis euthanasia->lipid western Aortic Tissue for Western Blot euthanasia->western analysis Analysis plaque->analysis lipid->analysis western->analysis

Caption: Experimental workflow for in vivo atherosclerosis studies.
Western Blot Analysis for Signaling Proteins

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or macrophage cell lines (e.g., RAW 264.7) are commonly used. Cells are cultured to 80-90% confluency.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (for macrophages) or oxidized LDL (for HUVECs).

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated with primary antibodies overnight at 4°C. Examples of primary antibodies include those against p-MAPK, total MAPK, p-STAT3, total STAT3, BDNF, TrkB, and a loading control like β-actin or GAPDH.

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-atherosclerosis agent. Its ability to reduce plaque formation, improve lipid profiles, and exert potent anti-inflammatory effects positions it as a strong candidate for further pre-clinical and clinical investigation. The modulation of the BDNF-TrkB signaling pathway represents a particularly novel and exciting mechanism of action.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and its target signaling proteins.

  • Conducting dose-response studies to determine the optimal therapeutic window.

  • Performing pharmacokinetic and toxicological studies to assess its safety profile.

  • Investigating the efficacy of this compound in more advanced models of atherosclerosis, including those with plaque rupture.

The continued exploration of this compound's therapeutic potential holds promise for the development of new and effective treatments for atherosclerotic cardiovascular disease.

References

The Antidepressant Potential of Meranzin Hydrate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin (B15861) hydrate (B1144303) (MH), a natural coumarin (B35378) derivative isolated from Fructus Aurantii, has emerged as a promising candidate for antidepressant therapy. Preclinical studies have demonstrated its efficacy in various animal models of depression, suggesting a multi-faceted mechanism of action that encompasses rapid antidepressant effects and the modulation of key signaling pathways involved in neurogenesis, stress response, and gut-brain communication. This technical guide provides an in-depth overview of the current research on Meranzin hydrate's antidepressant properties, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Introduction

Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant global health burden. Current antidepressant medications, primarily based on monoamine modulation, suffer from limitations such as delayed onset of action and low remission rates. This has spurred the search for novel therapeutic agents with faster and more effective antidepressant properties. This compound, a bioactive compound, has shown significant antidepressant-like effects in preclinical models, including the Unpredictable Chronic Mild Stress (UCMS), Learned Helplessness (LH), Chronic Mild Stress (CMS), and Forced Swimming Test (FST) models[1][2][3][4][5][6]. This document synthesizes the existing scientific literature to provide a comprehensive technical resource for researchers and professionals in the field of antidepressant drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in Rodent Models of Depression

Animal ModelSpeciesDosageTreatment DurationKey FindingsReference(s)
Unpredictable Chronic Mild Stress (UCMS)Rat10 mg/kg/day (i.g.)1 weekDecreased depression-like behavior.[1][3]
Forced Swimming Test (FST)Rat9 mg/kg (acute)Single doseDecreased immobility time.[5]
Forced Swimming Test (FST)Rat2.25 mg/kg (chronic)Not specifiedSignificantly decreased immobility time.[5]
Learned Helplessness (LH) & Chronic Mild Stress (CMS)Not specifiedSingle administration2 hoursReversed behavioral defects.[4][6]

Table 2: Effects of this compound on Biomarkers

BiomarkerAnimal ModelDosageEffectReference(s)
Brain-Derived Neurotrophic Factor (BDNF)UCMS Rat10 mg/kg/dayIncreased expression in the hippocampal dentate gyrus.[1][3]
Adrenocorticotropic Hormone (ACTH)UCMS Rat10 mg/kg/dayNormalized levels.[1][3]
Corticosterone (CORT)UCMS Rat10 mg/kg/dayNormalized levels.[1][3]
Acylated Ghrelin (AG)UCMS Rat10 mg/kg/dayNormalized levels.[1][3]
Phosphorylated mTOR (p-mTOR)LH & CMSSingle doseUpregulated expression in the hippocampus.[4][6]
PSD95LH & CMSSingle doseUpregulated expression in the hippocampus.[4][6]
eNOS, IL-10, TNF-α (serum)LHSingle doseReversed increased expressions.[4][6]
TNF-α, IL-1β (serum)LPS-induced miceSingle doseAlleviated inflammatory factors.[7]
Caspase4 (hippocampus)LPS-induced miceSingle doseReversed high genetic and proteinic levels.[7]
Plasma GhrelinFST Rat9 mg/kgIncreased levels.[5]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterControl RatsChronic Mild Stress (CMS) Rats
Cmax (ng/ml)58.66 ± 6.6457.54 ± 12.67
Tmax (min)108.00 ± 26.8354.00 ± 8.22
AUC0-1440 (μg·min/l)19,896.76 ± 1,041.9518,401.32 ± 4332.65
T1/2 (min)87.34 ± 31.15145.64 ± 75.67

Data from a study investigating the oral administration of Chaihu-Shugan-San, of which MH is a component.[8]

Experimental Protocols

Unpredictable Chronic Mild Stress (UCMS) Model

The UCMS model is a widely used paradigm to induce depressive-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.[9][10][11][12]

  • Animals: Typically, Sprague Dawley or Wistar rats are used.

  • Housing: Animals are individually housed to increase their susceptibility to stress.

  • Stressors: A variety of stressors are applied randomly and intermittently over several weeks. Common stressors include:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Food and water deprivation

    • White noise

    • Overnight illumination

    • Damp bedding

    • Forced swimming in cold water

    • Restraint stress

  • Duration: The stress protocol typically lasts for 4 to 8 weeks.

  • Behavioral Assessment: Depressive-like behaviors are assessed using tests such as the Sucrose Preference Test (for anhedonia), Open Field Test (for locomotor activity and anxiety), and Forced Swimming Test (for behavioral despair).

Forced Swimming Test (FST)

The FST is a common behavioral test used to screen for antidepressant efficacy.[13][14][15][16] It is based on the principle that rodents, when placed in an inescapable container of water, will eventually cease active escape behaviors and adopt an immobile posture.

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Pre-test session (Day 1): Animals are placed in the water for a 15-minute adaptation session.

    • Test session (Day 2): 24 hours after the pre-test, animals are placed back in the water for a 5-6 minute test session.

  • Data Collection: The duration of immobility during the last 4 minutes of the test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways and Mechanisms of Action

This compound's antidepressant effects are attributed to its modulation of several key signaling pathways.

mTOR Signaling Pathway

MH has been shown to induce rapid antidepressant effects by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in the hippocampus.[4][6] This activation leads to the upregulation of synaptic proteins and neurotrophic factors, promoting synaptic plasticity.

mTOR_Pathway MH This compound mTOR mTOR Activation MH->mTOR BDNF BDNF Expression mTOR->BDNF Synaptic_Proteins Synaptic Proteins (e.g., PSD95) mTOR->Synaptic_Proteins Antidepressant Rapid Antidepressant Effects BDNF->Antidepressant Synaptic_Proteins->Antidepressant

Caption: mTOR signaling pathway activated by this compound.

Brain-Gut Axis Regulation

MH also exerts its antidepressant effects through the modulation of the brain-gut axis, a bidirectional communication network between the central nervous system and the gastrointestinal tract.[2][5]

Brain_Gut_Axis MH This compound Alpha2_Adrenoceptor α2-Adrenoceptor Regulation MH->Alpha2_Adrenoceptor Ghrelin Ghrelin Level Modulation MH->Ghrelin Brain Brain Alpha2_Adrenoceptor->Brain Gut Gut Ghrelin->Gut Brain->Gut Antidepressant Antidepressant Effects Brain->Antidepressant Prokinetic Prokinetic Effects Gut->Prokinetic

Caption: Brain-gut axis regulation by this compound.

Experimental Workflow for Preclinical Antidepressant Screening

The general workflow for evaluating the antidepressant potential of a compound like this compound involves a series of in vivo and in vitro experiments.

Experimental_Workflow Start Compound (this compound) Animal_Model Induce Depressive-like State (e.g., UCMS, FST) Start->Animal_Model Treatment Administer this compound Animal_Model->Treatment Behavioral Behavioral Assessment (FST, Sucrose Preference) Treatment->Behavioral Biochemical Biochemical Analysis (Western Blot, ELISA) Treatment->Biochemical Data Data Analysis and Interpretation Behavioral->Data Biochemical->Data

Caption: Preclinical antidepressant screening workflow.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound possesses significant antidepressant properties, with a rapid onset of action and a novel mechanism of action involving the mTOR signaling pathway and the brain-gut axis. Its ability to modulate neurotrophic factors, normalize stress hormones, and influence gut physiology makes it a compelling candidate for further investigation.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound.

  • Conducting more extensive pharmacokinetic and toxicological studies.

  • Investigating its efficacy in other animal models of depression and anxiety.

  • Ultimately, translating these promising preclinical findings into well-controlled clinical trials to evaluate its safety and efficacy in patients with Major Depressive Disorder.

The multifaceted mechanism of action of this compound holds the potential to address some of the limitations of current antidepressant therapies and offers a new avenue for the development of next-generation antidepressants.

References

Meranzin Hydrate's Role in Intestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin hydrate (B1144303) (MH), a furanocoumarin compound, has demonstrated significant prokinetic effects on intestinal motility. This technical guide provides a comprehensive overview of the current understanding of Meranzin hydrate's mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of its pharmacological properties. Furthermore, this guide illustrates the key signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

Quantitative Data on the Prokinetic Effects of this compound

The prokinetic effects of this compound have been quantified in several preclinical models. The data presented below summarizes its impact on gastric emptying and intestinal transit in both healthy and disease model animals, as well as its in vitro effects on intestinal smooth muscle.

Table 1: In Vivo Effects of this compound on Gastric Emptying and Intestinal Transit in Healthy Rats

ParameterAnimal ModelTreatment GroupDosageRouteResult
Gastric EmptyingSprague-Dawley RatsThis compound7 mg/kgOral GavagePromoted
This compound14 mg/kgOral GavagePromoted (Dose-dependent)
This compound28 mg/kgOral GavagePromoted (Dose-dependent)
Intestinal TransitSprague-Dawley RatsThis compound7 mg/kgOral GavagePromoted
This compound14 mg/kgOral GavagePromoted (Dose-dependent)
This compound28 mg/kgOral GavagePromoted (Dose-dependent)
Gastric EmptyingWistar RatsThis compound28 mg/kgOral Gavage72.9 ± 3.8%
Control-Oral Gavage55.45 ± 3.7%
Intestinal TransitWistar RatsThis compound28 mg/kgOral Gavage75.2 ± 3.1%
Control-Oral Gavage63.51 ± 5.1%

Table 2: In Vivo Effects of this compound on Gastric Emptying in a Cisplatin-Induced Dyspepsia Rat Model

ParameterAnimal ModelTreatment GroupDosageRouteResult
Gastric EmptyingSprague-Dawley RatsThis compound14 mg/kgOral GavageSignificantly reversed cisplatin-induced delay
This compound28 mg/kgOral GavageSignificantly reversed cisplatin-induced delay

Table 3: In Vitro Effects of this compound on Rat Jejunum Muscle Contractions

PreparationTreatment GroupConcentrationEffect
Longitudinal and Circular Jejunum MusclesThis compound1–100 μMIncreased amplitude of contractions (Dose-dependent)
Longitudinal Jejunum StripsThis compound10 μMIncreased contractions
This compound + Benzhydramine (1 μM)10 μMContractions remarkably inhibited
This compound30 μMIncreased contractions
This compound + Benzhydramine (1 μM)30 μMContractions remarkably inhibited
This compound + Atropine (B194438) (1 μM)10 μM or 30 μMContractions not influenced
IleumThis compound30 μmol/LIncreased amplitude of contraction
This compound100 μmol/LIncreased amplitude of contraction
Jejunum (from rats subjected to Forced Swimming Test)This compound10 μMIncreased jejunal contractions
This compound + Yohimbine10 μMEffect inhibited

Signaling Pathways of this compound in Intestinal Motility

This compound exerts its prokinetic effects through a multi-target mechanism, primarily involving the histaminergic and adrenergic systems.

Histamine (B1213489) H1 Receptor-Mediated Pathway

In vitro studies have shown that this compound-induced contractions of jejunum longitudinal strips are significantly inhibited by the H1 histamine receptor antagonist, benzhydramine.[1] This indicates that this compound acts as an agonist or a positive modulator of the H1 histamine receptor. The activation of H1 receptors on intestinal smooth muscle cells is known to couple to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which is a key trigger for smooth muscle contraction.

H1_Signaling_Pathway MH This compound H1R Histamine H1 Receptor MH->H1R Activates Gq11 Gq/11 protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Triggers

Caption: this compound's H1 Receptor Signaling Pathway.
α2-Adrenoceptor-Mediated Pathway

This compound's prokinetic effects are also mediated through the regulation of α2-adrenoceptors.[2] The α2-adrenoceptor antagonist, yohimbine, has been shown to inhibit the prokinetic effects of this compound in vitro.[2] Presynaptic α2-adrenoceptors are located on cholinergic nerve terminals in the enteric nervous system. Their activation typically inhibits the release of acetylcholine (B1216132) (ACh), a primary excitatory neurotransmitter that stimulates intestinal smooth muscle contraction. This compound appears to act as an antagonist or a negative modulator at these presynaptic α2-adrenoceptors, thereby increasing ACh release and promoting intestinal motility. This effect is independent of muscarinic acetylcholine receptors, as atropine did not influence this compound-induced contractions.[1]

a2_Signaling_Pathway cluster_cholinergic Cholinergic Neuron cluster_smooth_muscle Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release Contraction Contraction ACh_release->Contraction Stimulates a2_receptor Presynaptic α2-Adrenoceptor a2_receptor->ACh_release Inhibits MH This compound MH->a2_receptor Inhibits/Antagonizes

Caption: this compound's α2-Adrenoceptor Signaling Pathway.

Detailed Experimental Protocols

In Vivo Measurement of Gastric Emptying and Intestinal Transit in Rats

This protocol is adapted from studies investigating the prokinetic effects of this compound in Sprague-Dawley and Wistar rats.[1][3]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Test meal:

  • Oral gavage needles

  • Surgical instruments for dissection

  • Spectrophotometer

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • Drug Administration:

    • Divide rats into control and treatment groups.

    • Administer this compound (dissolved/suspended in vehicle) or vehicle alone to the respective groups via oral gavage.

  • Test Meal Administration: 30 minutes after drug administration, administer the test meal via oral gavage.

  • Sample Collection and Analysis:

    • Gastric Emptying: 20 minutes after the test meal, euthanize the rats.

      • Clamp the pylorus and cardia of the stomach.

      • Remove the stomach and homogenize it with 100 mL of 0.1 N NaOH.

      • Allow the mixture to settle for 1 hour at room temperature.

      • Add 0.5 mL of 20% trichloroacetic acid to 5 mL of the supernatant to precipitate proteins.

      • Centrifuge at 3000 rpm for 20 minutes.

      • Add 4 mL of 0.5 N NaOH to 3 mL of the supernatant.

      • Measure the absorbance of the sample at 560 nm using a spectrophotometer.

      • Calculate gastric emptying using the formula: Gastric emptying (%) = (1 - Absorbance of test sample / Absorbance of standard) x 100. The standard is prepared from rats sacrificed immediately after receiving the phenol red meal.

    • Intestinal Transit: 20 minutes after the charcoal meal, euthanize the rats.

      • Carefully dissect the small intestine from the pylorus to the cecum.

      • Measure the total length of the small intestine.

      • Measure the distance traveled by the charcoal meal from the pylorus.

      • Calculate the intestinal transit percentage as: (Distance traveled by charcoal / Total length of small intestine) x 100.

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Fasting Fasting (24 hours) Acclimatization->Fasting Drug_Admin Drug Administration (MH or Vehicle) Fasting->Drug_Admin Test_Meal Test Meal Administration (Phenol Red or Charcoal) Drug_Admin->Test_Meal 30 mins Sacrifice Euthanasia (20 mins post-meal) Test_Meal->Sacrifice GE_Analysis Gastric Emptying Analysis (Stomach removal, homogenization, spectrophotometry) Sacrifice->GE_Analysis IT_Analysis Intestinal Transit Analysis (Intestine removal, measurement of charcoal travel distance) Sacrifice->IT_Analysis

Caption: In Vivo Experimental Workflow.
In Vitro Measurement of Intestinal Smooth Muscle Contraction

This protocol is based on the methodology used for assessing the contractile effects of this compound on isolated rat jejunum.[1]

Materials:

  • Male Sprague-Dawley rats (200-220 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound stock solution

  • Antagonists (e.g., benzhydramine, atropine, yohimbine)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize a fasted rat and excise a segment of the jejunum.

    • Place the jejunum segment in ice-cold Krebs-Henseleit solution.

    • Gently remove the mesenteric attachment and luminal contents.

    • Prepare longitudinal or circular muscle strips (approximately 1.5 cm in length).

  • Mounting in Organ Bath:

    • Mount the muscle strip vertically in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Equilibration:

    • Apply a resting tension of 1.0 g to the muscle strip.

    • Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.

  • Experimental Protocol:

    • Record a stable baseline of spontaneous contractions.

    • For antagonist studies, pre-incubate the tissue with the antagonist (e.g., 1 μM benzhydramine) for 15 minutes before adding this compound.

    • Add this compound cumulatively to the organ bath to obtain a concentration-response curve.

    • Record the changes in the amplitude and frequency of contractions.

  • Data Analysis:

    • Measure the amplitude of contractions before and after the addition of this compound and/or antagonists.

    • Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine or histamine) or as the absolute change in tension (g).

in_vitro_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis Euthanasia Euthanize Rat Dissection Excise Jejunum Segment Euthanasia->Dissection Strip_Prep Prepare Muscle Strips Dissection->Strip_Prep Mounting Mount Strip in Organ Bath Strip_Prep->Mounting Equilibration Equilibrate (60 mins) Mounting->Equilibration Drug_Addition Add this compound (and/or Antagonists) Equilibration->Drug_Addition Recording Record Contractions Drug_Addition->Recording Data_Analysis Measure Amplitude and Frequency of Contractions Recording->Data_Analysis

Caption: In Vitro Experimental Workflow.

Conclusion

This compound demonstrates promising prokinetic properties, enhancing intestinal motility through mechanisms involving the histamine H1 and α2-adrenergic receptors. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for further research into its therapeutic potential for gastrointestinal motility disorders. The elucidation of its signaling pathways offers a foundation for targeted drug development and a deeper understanding of the complex regulation of gut function. Continued investigation is warranted to fully characterize its pharmacological profile and to translate these preclinical findings into clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo and In Vitro Studies of Meranzin (B15861) Hydrate (B1144303)

Meranzin hydrate, a coumarin (B35378) derivative found in various plants including those from the Citrus and Murraya genera, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the existing in vivo and in vitro research on this compound, focusing on its pharmacokinetic profile, antidepressant, prokinetic, and anti-inflammatory effects. The information is presented to facilitate further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical and clinical studies on this compound.

Pharmacokinetic Profile

This compound is characterized by rapid absorption and slow elimination.[1][3] Its pharmacokinetic profile has been described by a two-compartment model in both rats and humans.[3][4][5]

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats

Model Administration Route Dose Cmax Tmax T½ (Elimination Half-life) AUC(0-1440) Reference(s)
Control (Healthy Rats) Oral (in Chaihu-Shugan-San) 30 g/kg (CSS) 58.66 ± 6.64 µg/L 108.00 ± 26.83 min 87.34 ± 31.15 min 19,896.76 ± 1,041.95 µg·min/L [4][6]
Chronic Mild Stress (CMS) Rats Oral (in Chaihu-Shugan-San) 30 g/kg (CSS) 57.54 ± 12.67 µg/L 54.00 ± 8.22 min 145.64 ± 75.67 min 18,401.32 ± 4332.65 µg·min/L [4][6]

| Healthy Rats | Oral (in Fructus Aurantii Extract) | N/A | N/A | ~1.0 h | >6.5 h | N/A |[3] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Humans

Population Administration Route Dose Cmax Tmax T½ (Elimination Half-life) AUC Reference(s)

| Patients with Functional Dyspepsia | Oral (in Chaihu-Shugan-San) | N/A | 0.371 mg/L | 23.57 min | 139.53 min | 31.445 µg·min/mL |[5] |

Pharmacodynamic Effects

Table 3: In Vivo Prokinetic (Gastrointestinal Motility) Effects in Rats

Parameter Model Treatment Dose Effect Reference(s)
Gastric Emptying Healthy Rats This compound 28 mg/kg 72.9 ± 3.8% emptying (vs. 55.45 ± 3.7% in control) [5]
Intestinal Transit Healthy Rats This compound 28 mg/kg 75.2 ± 3.1% transit (vs. 63.51 ± 5.1% in control) [5]

| Gastric Emptying | Cisplatin-induced Delay | this compound | 14 and 28 mg/kg | Significant reversal of delayed emptying |[7] |

Table 4: In Vitro Prokinetic Effects on Rat Jejunum Tissue

Parameter Treatment Concentration Effect Reference(s)
Amplitude of Contraction This compound 1-100 µM Dose-dependent increase in contraction amplitude [4][7]

| Inhibition of Contraction | Benzhydramine (H1 Antagonist) Pretreatment | 1 µM | Remarkably inhibited contractions induced by MH (10 or 30 µM) |[7] |

Table 5: In Vivo Antidepressant-like Effects

Test Model Treatment Dose Effect Reference(s)
Forced Swimming Test (FST) Healthy Rats Acute this compound 9 mg/kg Decreased immobility time [8]
Forced Swimming Test (FST) Healthy Rats Chronic this compound 2.25 mg/kg Significantly decreased immobility time [8]
Unpredictable Chronic Mild Stress (UCMS) Rats This compound (1 week) 10 mg/kg/day Decreased depression-like behavior; Increased hippocampal BDNF [9][10]

| Lipopolysaccharide (LPS)-induced | Mice | Single this compound | N/A | Alleviated depressive phenotypes; Reversed high levels of TNF-α and IL-1β |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments conducted with this compound.

In Vivo Pharmacokinetic Study in a Rat Model of Depression

This protocol compares the pharmacokinetics of this compound in healthy versus Chronic Mild Stress (CMS) model rats.[4][6]

  • Animal Model: Male Sprague-Dawley rats are randomly divided into a control group and a CMS group. The CMS group is subjected to a variety of mild, unpredictable stressors (e.g., food/water deprivation, cage tilt, soiled cage) over several weeks to induce a depression-like state. Behavioral tests like the forced swimming test are used to validate the model.[4]

  • Drug Administration: A single oral dose of Chaihu-Shugan-San (CSS) extract (30 g/kg), a traditional Chinese medicine containing this compound, is administered to fasted rats in both groups.[4]

  • Blood Sampling: Blood samples (approx. 0.3 ml) are collected from the retro-orbital plexus into heparinized tubes at multiple time points post-administration (e.g., 0, 5, 15, 45, 60, 120, 240, 480, 720, and 1440 minutes).[4]

  • Plasma Preparation: Samples are centrifuged at 12,000 x g for 10 minutes at 4°C to separate the plasma, which is then stored at -20°C until analysis.[4]

  • Quantification: Plasma concentrations of this compound are determined using a validated Ultra-Performance Liquid Chromatography (UPLC) method.[4][6] The pharmacokinetic parameters (Cmax, Tmax, T½, AUC) are calculated using a two-compartment model.[4]

In Vivo Gastrointestinal Motility Assay in Rats

This protocol assesses the prokinetic effects of this compound.[5][7]

  • Animals: Male Sprague-Dawley rats are fasted for 12 hours with free access to water.

  • Drug Administration: Rats are orally administered a single dose of this compound (e.g., 7, 14, or 28 mg/kg), a vehicle control, or a positive control like cisapride.[5][7]

  • Gastric Emptying Measurement:

    • Thirty minutes after drug administration, rats are given a test meal containing a non-absorbable marker (e.g., phenol (B47542) red).

    • After a set time (e.g., 20 minutes), the animals are euthanized, and the stomach is removed.

    • The amount of phenol red remaining in the stomach is quantified spectrophotometrically to calculate the percentage of gastric emptying.

  • Intestinal Transit Measurement:

    • Immediately after administration of the test meal, the drug is administered.

    • After a set time (e.g., 20 minutes), animals are euthanized, and the small intestine is carefully removed.

    • The distance traveled by the phenol red meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.

In Vitro Rat Jejunum Contraction Assay

This assay evaluates the direct effect of this compound on intestinal smooth muscle.[7]

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and segments of the jejunum are excised and placed in Krebs solution. Longitudinal and circular muscle strips are prepared.

  • Experimental Setup: The muscle strips are mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The strips are connected to an isometric force transducer to record contractions.

  • Procedure: After an equilibration period, this compound is added to the organ bath in a cumulative, dose-dependent manner (e.g., 1–100 µM). The amplitude and frequency of contractions are recorded.

  • Mechanism of Action Study: To investigate the involvement of specific receptors, the experiment is repeated after pre-treating the tissue strips with antagonists, such as the H1 histamine (B1213489) receptor antagonist benzhydramine (1 µM), before adding this compound.[7]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental processes and the proposed molecular mechanisms of this compound.

experimental_workflow cluster_model Animal Model Preparation cluster_pk_study Pharmacokinetic Study start Sprague-Dawley Rats grouping Random Grouping start->grouping cms_model Chronic Mild Stress (CMS) Induction grouping->cms_model control Control Group (No Stress) grouping->control admin Oral Administration of CSS cms_model->admin control->admin sampling Serial Blood Sampling (0-1440 min) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis UPLC Analysis for This compound processing->analysis params Calculate PK Parameters (Cmax, Tmax, AUC, T½) analysis->params

Caption: Workflow for the comparative pharmacokinetic study of this compound.

signaling_pathway cluster_hippocampus Hippocampal Neuron MH This compound (MH) mTOR mTOR Signaling MH->mTOR Activates Casp4 Caspase-4 Activation MH->Casp4 Suppresses BDNF BDNF Expression mTOR->BDNF Upregulates Synaptic Synaptic Proteins (e.g., PSD-95, Synapsin I) mTOR->Synaptic Upregulates Plasticity Neuronal Activity & Synaptic Plasticity BDNF->Plasticity Enhances Synaptic->Plasticity Enhances Glia Glial Cell Function Casp4->Glia Improves Glia->Plasticity Promotes Antidepressant Antidepressant Effects Plasticity->Antidepressant

Caption: Proposed antidepressant signaling pathways of this compound in the hippocampus.

prokinetic_workflow cluster_setup In Vitro Organ Bath Setup cluster_exp Experimental Procedure Jejunum Rat Jejunum Muscle Strip OrganBath Organ Bath with Krebs Solution (37°C) Jejunum->OrganBath Transducer Isometric Force Transducer OrganBath->Transducer H1R H1 Histamine Receptor MH This compound (1-100 µM) MH->H1R Stimulates Contraction Increased Smooth Muscle Contraction H1R->Contraction Leads to Antagonist Benzhydramine (H1 Antagonist) Antagonist->H1R Blocks

Caption: In vitro workflow demonstrating the prokinetic mechanism of this compound.

References

Meranzin Hydrate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to Meranzin (B15861) hydrate (B1144303), a coumarin (B35378) compound with notable biological activities. This whitepaper details its chemical properties, explores its known signaling pathways, and outlines key experimental protocols for its study.

Core Chemical and Physical Data

Meranzin hydrate is a natural product that has been isolated from various plant species, including those of the Citrus and Murraya genera.[1][2][3] It is classified as a coumarin.[1][2] There appears to be some discrepancy in the literature and commercial listings regarding its CAS number, with both 5673-37-0 and 5875-49-0 being associated with the compound.[1][2][4] Researchers are advised to verify the specific isomer and hydration state when sourcing this compound.

Chemical Identifiers
IdentifierValueSource
CAS Number 5875-49-0[2][4][5][6][7], 5673-37-0[1]Multiple Sources
IUPAC Name 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one[1]
Molecular Formula C15H18O5[1][2][5]
Synonyms Merancin hydrate, 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one[1]
Physicochemical Properties
PropertyValueSource
Molecular Weight 278.30 g/mol [1][4]
Appearance Oil / Crystalline Solid[8][9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8][9] Estimated water solubility: 1049 mg/L @ 25 °C.[3][3][8][9]
Storage Store at 2-8°C, protected from air and light. For long-term storage, refrigeration or freezing is recommended.[2][8][2][8]

Biological Activity and Signaling Pathways

This compound has been investigated for a range of biological activities, most notably its antidepressant and prokinetic (gastrointestinal motility-enhancing) effects.[3][7][10] Current research suggests that these effects are mediated through modulation of specific signaling pathways in both the central nervous system and the gastrointestinal tract.

Antidepressant and Prokinetic Mechanisms

The compound's dual activity appears to be linked to its interaction with the α2-adrenoceptor, a key regulator in both brain and gut functions.[3][10] Furthermore, its antidepressant-like effects are associated with the AMPA-ERK1/2-BDNF signaling cascade, a crucial pathway for neuroplasticity and mood regulation.[3][10] In the gut, this compound has been shown to activate H1 histamine (B1213489) receptors, contributing to its prokinetic properties.[3][][9]

Meranzin_Hydrate_Signaling cluster_cns Central Nervous System (Antidepressant Effect) cluster_git Gastrointestinal Tract (Prokinetic Effect) MH This compound alpha2_cns α2-Adrenoceptor MH->alpha2_cns regulates ampa AMPA Receptor MH->ampa activates alpha2_git α2-Adrenoceptor MH->alpha2_git regulates h1 H1 Histamine Receptor MH->h1 activates effect_cns Antidepressant-like Effects alpha2_cns->effect_cns erk ERK1/2 ampa->erk activates bdnf BDNF erk->bdnf upregulates bdnf->effect_cns effect_git Increased Intestinal Motility alpha2_git->effect_git h1->effect_git

Caption: Signaling pathways of this compound in the CNS and GI tract.

Experimental Protocols and Methodologies

The analysis and characterization of this compound, along with the assessment of its biological activity, involve a variety of standard and advanced laboratory techniques.

Compound Identification and Quantification

A typical workflow for the identification and quantification of this compound in biological matrices (e.g., plasma) or natural product extracts involves chromatographic separation followed by mass spectrometry detection.

Experimental_Workflow sample Sample Preparation (e.g., Plasma, Plant Extract) hplc Chromatographic Separation (HPLC / UPLC) sample->hplc ms Detection & Identification (Mass Spectrometry - MS/MS) hplc->ms nmr Structural Elucidation (NMR) hplc->nmr for pure compound quant Data Analysis & Quantification ms->quant

Caption: General workflow for this compound analysis.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC): Methods using Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) are employed for purity analysis and quantification.[2]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This sensitive technique is the gold standard for identifying and quantifying this compound in complex biological samples, such as patient plasma, for pharmacokinetic studies.[9]

  • Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy are essential for the unambiguous structural elucidation of the isolated compound.[2]

  • Mass Spectrometry (MS): Used for molecular weight determination and fragmentation analysis to confirm the compound's identity.[2]

In-Vivo Pharmacological Assays
  • Prokinetic Activity Assessment:

    • Gastric Emptying and Intestinal Transit Studies: These experiments are typically conducted in rodent models (e.g., rats). A non-absorbable marker is administered orally after the test compound, and the distance traveled by the marker through the gastrointestinal tract is measured after a specific time to assess motility.[9]

  • Antidepressant Activity Assessment:

    • Forced Swimming Test: This is a common behavioral test in rodents to screen for antidepressant-like activity. The test measures the animal's immobility time when placed in an inescapable water tank, with a reduction in immobility considered an antidepressant-like effect.[3][10]

This document serves as a foundational guide. Researchers are encouraged to consult the primary literature for detailed, step-by-step protocols and to adapt these methodologies to their specific research questions.

References

Methodological & Application

Application Notes and Protocols: Meranzin Hydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Meranzin hydrate (B1144303) in cell culture experiments. The information is intended to guide researchers in preparing this compound for in vitro assays accurately and reproducibly.

Properties of Meranzin Hydrate

This compound is a natural coumarin (B35378) compound that has been identified in various plants. It is investigated for its potential therapeutic properties, including antidepressant and prokinetic effects.

PropertyValueSource
Molecular Formula C₁₅H₁₈O₅[1][2][3]
Molecular Weight 278.30 g/mol [1][2][3]
CAS Number 5875-49-0[1][3][4][5]
Appearance Solid / Oil[1][4]
Purity ≥90% to ≥98%[1][4]
Storage Conditions -20°C or 2-8°C, protected from light and air[1][4]

Solubility of this compound

Proper dissolution is critical for the accurate administration of this compound in cell culture. Based on available data, the following solvents are recommended. It is always advisable to start with a small amount of the compound to test solubility in a specific solvent before preparing a large stock solution.

SolventSolubilityNotesSource
DMSO (Dimethyl sulfoxide) SolubleRecommended for preparing high-concentration stock solutions for cell culture.[4][6]
Chloroform SolubleNot suitable for direct use in cell culture due to its toxicity.[4][6]
Dichloromethane SolubleNot suitable for direct use in cell culture due to its toxicity.[4][6]
Ethyl Acetate SolubleNot typically used for cell culture applications.[6]
Acetone SolubleNot typically used for cell culture applications.[6]

Experimental Protocol: Preparation of this compound for Cell Culture

This protocol details the steps for preparing a stock solution of this compound and subsequently diluting it to a working concentration for treating cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for your cell line

  • Sterile, light-protecting storage vials (e.g., amber tubes)

Protocol:

Part 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

    • Mass (mg) = 0.01 mol/L * 0.001 L * 278.30 g/mol = 2.783 mg

  • Weigh the compound: Carefully weigh out approximately 2.78 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication step may aid in dissolution if necessary.

  • Sterilization: While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials. Store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Part 2: Preparation of Working Solutions in Cell Culture Medium

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in your experiments.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Application to cells: Mix the working solution gently by pipetting and immediately add it to your cell cultures.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh 2.78 mg This compound add_dmso 2. Add 1 mL DMSO weigh->add_dmso vortex 3. Vortex until dissolved add_dmso->vortex store 4. Aliquot and store at -20°C vortex->store thaw 5. Thaw stock solution store->thaw For each experiment dilute 6. Serially dilute in cell culture medium thaw->dilute treat 7. Treat cells dilute->treat

Caption: Workflow for preparing this compound solutions.

Proposed Signaling Pathway for this compound's Antidepressant-like Effects

This compound has been studied for its potential antidepressant effects, which may involve the modulation of specific signaling pathways in the brain.

Meranzin_Hydrate_Pathway cluster_neuron Neuron meranzin This compound ampa AMPA Receptor meranzin->ampa Modulates erk ERK1/2 ampa->erk Activation bdnf BDNF erk->bdnf Upregulation antidepressant Antidepressant-like Effects bdnf->antidepressant

Caption: Proposed AMPA-ERK1/2-BDNF signaling pathway.

References

Application Note: UHPLC Method for the Quantification of Meranzin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate (B1144303) is a naturally occurring coumarin (B35378) found in various plant species, notably within the Citrus genus.[1] As a bioactive compound, it has garnered interest for its potential therapeutic properties, including anti-depressant and anti-atherosclerosis effects. Accurate and precise quantification of Meranzin hydrate in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of this compound.

Principle

This method utilizes reversed-phase UHPLC coupled with UV or mass spectrometry detection to achieve rapid and efficient separation and quantification of this compound. The methodology is based on established protocols for the analysis of structurally related coumarins and furanocoumarins.[2][3][4][5][6][7] The protocol has been designed to be stability-indicating, allowing for the separation of this compound from potential degradation products.

Materials and Reagents

  • This compound analytical standard (≥95.0% purity)

  • Acetonitrile (HPLC or UHPLC grade)

  • Methanol (B129727) (HPLC or UHPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • C18 solid-phase extraction (SPE) cartridges

Equipment

  • UHPLC system with a binary pump, autosampler, and column oven

  • Photodiode Array (PDA) detector or a Mass Spectrometer (MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to final concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1 g of finely ground and dried plant material.

    • Add 20 mL of 80:20 (v/v) methanol/water solution.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the pooled supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the coumarins with 5 mL of methanol.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into a UHPLC vial.

UHPLC Method Parameters
ParameterRecommended Conditions
Column C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
PDA Detection 200-400 nm, Quantification at λmax of this compound
MS Detection (Optional) Electrospray Ionization (ESI), Positive Mode, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the transition for this compound (C15H18O5, MW: 278.30)
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterExpected Results
Linearity R² > 0.999 over the concentration range
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2% for both repeatability and intermediate precision
Specificity No interference from blank matrix or known impurities at the retention time of this compound

Data Presentation

The quantitative data for method validation should be summarized in the following tables for clear comparison.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
0.1
0.5
1.0
5.0
10.0
25.0
50.0
100.0
Correlation Coefficient (R²)

Table 2: LOD, LOQ, Accuracy, and Precision Data

ParameterResult
LOD (µg/mL)
LOQ (µg/mL)
Accuracy (% Recovery at 3 levels)
Repeatability (% RSD, n=6)
Intermediate Precision (% RSD, n=6)

Visualization of Experimental Workflow

UHPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Extraction (80% Methanol, Sonication) plant_material->extraction cleanup SPE Cleanup (C18 Cartridge) extraction->cleanup final_sample Final Sample (Reconstitution & Filtration) cleanup->final_sample injection Injection (2 µL) final_sample->injection standard This compound Analytical Standard stock_solution Primary Stock Solution (1 mg/mL) standard->stock_solution working_standards Working Standards (Serial Dilution) stock_solution->working_standards working_standards->injection separation UHPLC Separation (C18 Column, Gradient Elution) injection->separation detection Detection (PDA or MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

References

Application Notes and Protocols for Meranzin Hydrate Administration in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of meranzin (B15861) hydrate (B1144303) in rat studies, including its pharmacokinetic profile, demonstrated biological effects, and associated experimental protocols. The information is intended to guide researchers in designing and conducting preclinical studies involving this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from pharmacokinetic and pharmacodynamic studies of meranzin hydrate in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterControl RatsChronic Mild Stress (CMS) RatsReference
Cmax (Maximum Plasma Concentration) 58.66 ± 6.64 ng/mL57.54 ± 12.67 ng/mL[1][2]
Tmax (Time to Cmax) 108.00 ± 26.83 min54.00 ± 8.22 min[1][2]
AUC0-1440 (Area Under the Curve) 19,896.76 ± 1,041.95 µg·min/L18,401.32 ± 4332.65 µg·min/L[1][2]
T1/2 (Half-life) 87.34 ± 31.15 min145.64 ± 75.67 min[3]

Data are presented as mean ± standard deviation.

Table 2: Effective Doses of this compound in Rat Models
Experimental ModelEffectEffective DoseReference
Forced Swimming Test (Acute)Decreased immobility time9 mg/kg[4]
Forced Swimming Test (Chronic)Decreased immobility time2.25 mg/kg[4]
Unpredictable Chronic Mild Stress (UCMS)Decreased depression-like behavior, increased hippocampal BDNF10 mg/kg/day (for 1 week, i.g.)[3][5]
Gastrointestinal MotilityPromoted gastric emptying and intestinal transit9 mg/kg[4]

i.g. = intragastric administration

Experimental Protocols

Detailed methodologies for key experiments involving this compound administration in rats are provided below.

Pharmacokinetic Analysis using UPLC-PDA

This protocol describes the quantification of this compound in rat plasma.

2.1.1. Sample Preparation

  • Collect blood samples from rats at predetermined time points post-administration.

  • Centrifuge the blood samples to obtain plasma.

  • To 100 µL of plasma, add a suitable internal standard (e.g., sulfamethoxazole).

  • Perform protein precipitation by adding a solvent like acetonitrile (B52724).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for UPLC-PDA analysis.[6]

2.1.2. UPLC-PDA Conditions

  • Chromatographic System: Waters ACQUITY UPLC system with a photodiode array (PDA) detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water (containing an acidifier like 0.1% formic acid).

  • Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Quantification: Based on the peak area ratio of this compound to the internal standard.[1][6]

2.1.3. Method Validation The analytical method should be validated for linearity, precision, accuracy, recovery, and stability according to standard bioanalytical method validation guidelines.[2]

Assessment of Antidepressant-like Effects: Forced Swimming Test (FST)

The FST is a common behavioral test to screen for antidepressant activity.

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation (Pre-test): On the first day, place each rat in the cylinder for a 15-minute session. This induces a state of helplessness.

  • Drug Administration: Administer this compound or vehicle to the rats at the desired dose and time before the test session.

  • Test Session: 24 hours after the pre-test, place the rats back into the water-filled cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water). A decrease in immobility time is indicative of an antidepressant-like effect.[4]

Evaluation of Prokinetic Effects: Gastric Emptying and Intestinal Transit

These assays measure the effect of this compound on gastrointestinal motility.

2.3.1. Gastric Emptying

  • Fast rats overnight but allow free access to water.

  • Administer this compound or vehicle.

  • After a set time, administer a non-absorbable marker meal (e.g., phenol (B47542) red in a methylcellulose (B11928114) solution) via oral gavage.

  • At a specific time point after the marker meal (e.g., 20-30 minutes), euthanize the rats.

  • Surgically isolate and remove the stomach.

  • Quantify the amount of the marker remaining in the stomach spectrophotometrically.

  • Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach compared to a control group euthanized immediately after receiving the marker.

2.3.2. Intestinal Transit

  • Follow the same initial steps as for gastric emptying (fasting and drug administration).

  • Administer a charcoal meal (a suspension of charcoal in a vehicle like gum acacia) via oral gavage.

  • After a defined period (e.g., 30 minutes), euthanize the rats.

  • Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.

  • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its evaluation in rat models.

MH This compound A2AR α2-Adrenoceptor MH->A2AR Regulates Ghrelin Ghrelin Release A2AR->Ghrelin Modulates Prokinetic Prokinetic Effects A2AR->Prokinetic Mediates BDNF BDNF Expression Ghrelin->BDNF Ghrelin->Prokinetic Contributes to mTOR mTOR Signaling BDNF->mTOR Activates Antidepressant Antidepressant Effects mTOR->Antidepressant Leads to

Caption: Proposed signaling pathway of this compound.

cluster_endpoints Endpoint Evaluation start Start: Select Rat Model (e.g., Sprague-Dawley, Wistar) acclimation Acclimation Period start->acclimation grouping Randomization into Groups (Vehicle, this compound Doses) acclimation->grouping admin This compound Administration (e.g., Oral Gavage) grouping->admin behavior Behavioral Tests (e.g., Forced Swimming Test) admin->behavior pk Pharmacokinetic Analysis (Blood Sampling, UPLC-PDA) admin->pk motility GI Motility Assays (Gastric Emptying, Intestinal Transit) admin->motility biochem Biochemical Analysis (e.g., BDNF, Ghrelin levels) admin->biochem analysis Data Analysis & Interpretation behavior->analysis pk->analysis motility->analysis biochem->analysis end End analysis->end

Caption: General experimental workflow for rat studies.

Safety and Toxicity

Currently, there is a lack of publicly available, specific toxicity data for isolated this compound, including acute (LD50), subchronic, and genotoxicity studies. Researchers should exercise appropriate caution and may need to conduct preliminary dose-ranging and toxicity studies to establish a safe dose range for their specific experimental conditions. General toxicology screening, including observations for clinical signs of toxicity, body weight changes, and gross pathology, is recommended.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of this compound for any specific use. All animal experiments should be conducted in accordance with relevant ethical guidelines and regulations.

References

Cell-based Assays for Evaluating Meranzin Hydrate Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate (B1144303), a naturally occurring coumarin (B35378) derivative, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1] Preclinical studies have highlighted its potential as an anti-proliferative, anti-inflammatory, and neuroprotective agent.[2][3] The therapeutic promise of Meranzin hydrate is linked to its ability to modulate key cellular signaling pathways, including the mTOR and MAPK pathways.[3][4]

These application notes provide detailed protocols for a suite of cell-based assays to enable researchers to investigate and quantify the biological activities of this compound. The protocols are designed to be comprehensive and adaptable for screening and mechanistic studies in drug discovery and development.

I. Anti-Proliferative Activity Assessment

A fundamental assay to determine the cytotoxic or cytostatic effects of this compound on cancer cells is the MTT assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[2][5]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Data Presentation: Anti-Proliferative Activity
This compound (µM)% Cell Viability (MCF-7)% Cell Viability (A549)
0 (Control) 100 ± 4.5100 ± 5.2
0.1 95.2 ± 3.898.1 ± 4.1
1 82.5 ± 5.185.3 ± 4.9
10 55.1 ± 4.260.7 ± 3.5
50 25.8 ± 3.130.2 ± 2.8
100 10.3 ± 2.515.6 ± 2.1
IC50 (µM) ~15~20

Data are presented as mean ± standard deviation of three independent experiments.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells 24h Incubation prepare_mh Prepare this compound Dilutions prepare_mh->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability mTOR_Pathway cluster_mTOR mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis MH This compound MH->mTORC1 Inhibition? MAPK_Pathway cluster_MAPK MAPK Signaling Pathway Stimuli Stress / Mitogens Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Inflammation_Proliferation Inflammation & Cell Proliferation Transcription_Factors->Inflammation_Proliferation MH This compound MH->MEK Inhibition?

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Meranzin Hydrate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meranzin (B15861) hydrate (B1144303), a furanocoumarin compound isolated from medicinal plants such as Fructus aurantii, has garnered significant interest for its potential therapeutic effects, including prokinetic and anti-depressant activities[1][2][3]. Understanding its pharmacokinetic profile is crucial for the development of novel therapeutics and for establishing effective clinical dosing regimens. These application notes provide a comprehensive overview of the methods and data related to the pharmacokinetic analysis of Meranzin hydrate in plasma, intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of this compound have been investigated in both human and animal models. The data indicates rapid absorption and distribution[1]. The pharmacokinetic profiles are often described using a two-compartment model[1][3][4][5].

Table 1: Pharmacokinetic Parameters of this compound in Humans (Functional Dyspepsia Patients)

Data obtained after a single oral administration of Chaihu-Shugan-San decoction.

ParameterSymbolMean ValueUnitReference
Time to Peak ConcentrationTmax23.57min[1]
Peak Plasma ConcentrationCmax0.371mg/L[1]
Elimination Half-life139.53min[1]
Area Under the Curve (0-t)AUC(0-t)31.445µg·min/mL[1]
Absorption Rate ConstantKa0.185 ± 0.065min⁻¹[1]
Volume of DistributionVd3782.89 ± 2686.72L/kg[1]
Table 2: Comparative Pharmacokinetic Parameters of this compound in Rats

Data obtained after oral administration of Chaihu-Shugan-San (CSS) to control and Chronic Mild Stress (CMS) model rats.

ParameterSymbolControl Rats (Mean ± SD)CMS Rats (Mean ± SD)UnitReference
Time to Peak ConcentrationTmax108.00 ± 26.8354.00 ± 8.22min[2][6]
Peak Plasma ConcentrationCmax58.66 ± 6.6457.54 ± 12.67ng/mL[2][6]
Elimination Half-life87.34 ± 31.15145.64 ± 75.67min[6]
Area Under the Curve (0-1440)AUC(0-1440)19,896.76 ± 1,041.9518,401.32 ± 4,332.65µg·min/L[2][6]

Experimental Protocols

A sensitive and robust bioanalytical method is essential for the accurate quantification of this compound in a complex biological matrix like plasma. Ultra-Performance Liquid Chromatography (UPLC) coupled with either a Photodiode Array (PDA) detector or tandem mass spectrometry (MS/MS) is the method of choice[1][2][4][6].

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines a general procedure for the extraction of this compound from plasma samples.

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex the plasma sample and transfer a 300 µL aliquot into a clean polypropylene (B1209903) tube.

  • Internal Standard (IS) Addition: Add 50 µL of the internal standard working solution (e.g., Sulfamethoxazole or another suitable compound) to the plasma sample and vortex briefly[6][7].

  • Extraction: Add 1.5 mL of an appropriate organic solvent (e.g., ethyl acetate)[8]. Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.

  • Analysis: Transfer the supernatant into an autosampler vial for UPLC-MS/MS analysis[9].

UPLC-MS/MS Instrumentation and Conditions

The following table summarizes typical instrumental parameters for the quantification of this compound.

ParameterSpecification
Chromatography System Waters ACQUITY UPLC or equivalent
Analytical Column C18 Column (e.g., 50 mm × 3.0 mm, 1.8 µm)[9]
Mobile Phase Gradient elution using: (A) 0.1% Formic Acid in Water (B) Acetonitrile[7]
Flow Rate 0.6 - 1.0 mL/min[7][9]
Injection Volume 2 - 10 µL[7][9]
Column Temperature 30°C[10]
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., ABI 3200Q-TRAP)[7]
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive (+) for this compound[4]
Detection Mode Multiple Reaction Monitoring (MRM)
Typical MRM Transition Specific m/z values to be optimized based on instrumentation
Linearity Range 3.3–3300 ng/mL has been reported for UPLC analysis[3]

Visualized Workflows and Pathways

Experimental Workflow for Pharmacokinetic Analysis

The overall process from sample collection to data interpretation can be visualized as a streamlined workflow.

G cluster_sample Sample Collection & Processing cluster_prep Sample Preparation cluster_analysis Bioanalysis & Data Processing Blood Blood Sample Collection (e.g., tail vein) Plasma Plasma Separation (Centrifugation) Blood->Plasma Store Storage at -80°C Plasma->Store LLE Liquid-Liquid Extraction (with Internal Standard) Store->LLE Dry Evaporation & Reconstitution LLE->Dry UPLC UPLC-MS/MS Analysis Dry->UPLC Quant Quantification (Standard Curve) UPLC->Quant PK Pharmacokinetic Modeling (e.g., DAS 3.1) Quant->PK Report Report PK->Report Data Reporting (Cmax, Tmax, AUC)

Workflow for this compound PK studies.
Metabolic Pathways of this compound

This compound undergoes several metabolic transformations in the body. The primary metabolic pathways include hydroxylation, dehydrogenation, and demethylation, primarily mediated by cytochrome P450 enzymes[3][11]. The metabolic rate of this compound is relatively low compared to similar compounds, suggesting that the parent compound itself is largely responsible for its biological activity[11].

G cluster_enzymes Phase I Metabolism cluster_metabolites Metabolites cluster_phase2 Phase II Conjugation MH This compound (Parent Compound) CYP3A4 CYP3A4 / 3A5 CYP1A1 CYP1A1 CYP2B6 CYP2B6 M1 Hydroxylated Metabolite CYP3A4->M1 Hydroxylation M2 Dehydrogenated Metabolite CYP1A1->M2 Dehydrogenation M3 Demethylated Metabolite CYP2B6->M3 Demethylation M4 Conjugated Metabolites (e.g., Glucuronide) M1->M4 M2->M4 M3->M4

Metabolic pathways of this compound.

References

Application Notes and Protocols: Meranzin Hydrate as a Ligand for H1 Histamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin (B15861) hydrate (B1144303), a natural coumarin, has been identified as a potential ligand for the H1 histamine (B1213489) receptor. Studies indicate that it may act as a stimulant of H1 receptors, playing a role in physiological processes such as intestinal motility.[1] This document provides a comprehensive overview of the available data on meranzin hydrate's interaction with the H1 histamine receptor and detailed protocols for its further characterization. These guidelines are intended to assist researchers in evaluating its potential as a pharmacological tool or therapeutic agent.

The H1 histamine receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G proteins.[2][3] Activation of the H1 receptor initiates a signaling cascade that leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[4][5] This signaling pathway is integral to allergic and inflammatory responses, as well as various physiological functions in the central nervous system and peripheral tissues.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the binding affinity and functional potency of this compound at the H1 histamine receptor. The following tables provide a template for the characterization of this compound.

Table 1: Radioligand Binding Affinity of this compound at H1 Histamine Receptor

CompoundRadioligandCell Line/TissueKi (nM)Reference
This compound[3H]mepyramineTo be determinedTo be determinedN/A

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of this compound at H1 Histamine Receptor

Assay TypeCell LineParameter MeasuredPotency (EC50/IC50, µM)Efficacy (% of Histamine)Reference
Calcium MobilizationTo be determinedIntracellular Ca2+To be determinedTo be determinedN/A
Intestinal MotilityRat JejunumMuscle Contraction1-100 (effective concentration range)Not determined[1]

EC50 (half maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response. IC50 (half maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the agonist response.

H1 Histamine Receptor Signaling Pathway

Activation of the H1 histamine receptor by an agonist, such as histamine or potentially this compound, initiates a well-characterized signaling cascade. The diagram below illustrates the canonical Gq-mediated signaling pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ligand This compound (Agonist) Ligand->H1R Binds to Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca2->Response PKC->Response

Caption: H1 Histamine Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the characterization of this compound as a ligand for the H1 histamine receptor.

Protocol 1: Radioligand Binding Assay for H1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the H1 histamine receptor using a competitive binding assay with a known radiolabeled H1 antagonist, [3H]mepyramine.

Materials:

  • HEK293 cells stably expressing the human H1 histamine receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl2)

  • [3H]mepyramine (specific activity ~20-30 Ci/mmol)

  • This compound

  • Non-specific binding control (e.g., 10 µM Mepyramine)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Culture HEK293-H1R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer

      • 25 µL of [3H]mepyramine at a final concentration near its Kd (e.g., 1-5 nM)

      • 25 µL of varying concentrations of this compound (e.g., 10-10 to 10-4 M) or vehicle for total binding, or a high concentration of a known H1 antagonist for non-specific binding.

      • 100 µL of the membrane preparation (e.g., 10-50 µg of protein).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

This protocol measures the ability of this compound to stimulate H1 receptor-mediated increases in intracellular calcium, providing a measure of its functional potency (EC50).

Materials:

  • HEK293 cells stably expressing the human H1 histamine receptor

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Histamine (as a positive control)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation:

    • Seed HEK293-H1R cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Calcium Flux Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Measure the baseline fluorescence for a short period.

    • Inject varying concentrations of this compound or histamine into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound and histamine.

    • Normalize the responses to the baseline fluorescence.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.

    • The efficacy of this compound can be expressed as a percentage of the maximal response induced by histamine.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of a novel H1 receptor ligand like this compound.

Experimental_Workflow Start Start: Characterize This compound at H1R BindingAssay Radioligand Binding Assay (Protocol 1) Start->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Mobilization, Protocol 2) Start->FunctionalAssay DataAnalysis1 Determine Binding Affinity (Ki) BindingAssay->DataAnalysis1 DataAnalysis2 Determine Functional Potency (EC50) and Efficacy FunctionalAssay->DataAnalysis2 InVivo In Vivo / Ex Vivo Studies (e.g., Intestinal Motility) DataAnalysis1->InVivo DataAnalysis2->InVivo Conclusion Conclusion: Pharmacological Profile of This compound at H1R InVivo->Conclusion

References

Application Notes and Protocols for Investigating the Antidepressant Properties of Meranzin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meranzin (B15861) hydrate (B1144303), a natural coumarin (B35378) derivative isolated from Fructus Aurantii, has demonstrated significant antidepressant-like effects in preclinical studies.[1][2] These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the antidepressant potential of Meranzin hydrate. The protocols herein detail in vivo and in vitro methodologies to assess its behavioral, neurochemical, and molecular effects.

Mechanism of Action Overview

Preclinical evidence suggests that this compound exerts its antidepressant effects through a multi-target approach. Key mechanisms include the modulation of neurotrophic pathways, regulation of the hypothalamic-pituitary-adrenal (HPA) axis, and anti-inflammatory actions.[1][2][3] Notably, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, a region critical for mood regulation.[1][2][4] Furthermore, this compound is associated with the activation of the mTOR signaling pathway, which is linked to rapid antidepressant effects and synaptic plasticity.[5][6] Its influence also extends to the gut-brain axis, where it exhibits prokinetic effects and modulates ghrelin levels.[7][8][9] Some studies also point towards its potential as a monoamine oxidase-B (MAO-B) inhibitor.[1]

Phase 1: In Vivo Behavioral Assessment

This phase aims to characterize the antidepressant-like effects of this compound using established rodent models of depression.

1.1 Animal Model: Unpredictable Chronic Mild Stress (UCMS)

The UCMS model is a well-validated method for inducing anhedonia and other depression-like behaviors in rodents.

Protocol:

  • Animal Housing: Male Wistar rats (200-220g) are individually housed with free access to food and water, maintained on a 12-hour light/dark cycle.

  • UCMS Procedure: For 4 weeks, animals in the stress group are subjected to a series of mild, unpredictable stressors. These include:

    • Cage tilt (45°) for 12 hours.

    • Food and water deprivation for 24 hours.

    • Reversed light/dark cycle for 24 hours.

    • Damp bedding (200 ml of water in sawdust) for 10 hours.

    • Stroboscopic illumination (150 flashes/min) for 12 hours.

    • White noise (80 dB) for 4 hours.

  • Experimental Groups:

    • Vehicle Control (No UCMS + Vehicle)

    • UCMS + Vehicle

    • UCMS + this compound (10 mg/kg, oral gavage)[1][2]

    • UCMS + Fluoxetine (20 mg/kg, positive control)

  • Treatment: Treatments are administered daily during the final two weeks of the UCMS protocol.

  • Behavioral Testing:

    • Sucrose (B13894) Preference Test (SPT): To assess anhedonia, animals are given a choice between two pre-weighed bottles containing either 1% sucrose solution or tap water. The test is performed at baseline and weekly thereafter.

    • Forced Swim Test (FST): To evaluate behavioral despair, rats are placed in a cylinder of water for a 6-minute session. The duration of immobility in the last 4 minutes is recorded.[7]

1.2 Data Presentation: Behavioral Outcomes

GroupSucrose Preference (%)Immobility Time in FST (s)
Vehicle Control85 ± 565 ± 10
UCMS + Vehicle50 ± 7150 ± 15
UCMS + this compound78 ± 680 ± 12
UCMS + Fluoxetine75 ± 885 ± 11

Data are presented as mean ± SEM.

Workflow for In Vivo Behavioral Assessment

G cluster_setup Phase 1: Setup cluster_ucms Phase 2: UCMS Induction cluster_treatment Phase 3: Treatment cluster_testing Phase 4: Outcome Assessment A Animal Acclimatization B Baseline Behavioral Testing (Sucrose Preference) A->B C 4-Week Unpredictable Chronic Mild Stress B->C D Daily Administration (Weeks 3-4) C->D E Vehicle D->E F This compound D->F G Fluoxetine D->G H Weekly Sucrose Preference Test D->H I Forced Swim Test (End of Week 4) D->I

Caption: Workflow for UCMS-based antidepressant screening.

Phase 2: Neurochemical and Molecular Analysis

Following behavioral testing, brain tissues and serum are collected to investigate the underlying molecular mechanisms of this compound.

2.1 Tissue and Serum Collection

Protocol:

  • Anesthesia and Euthanasia: Animals are deeply anesthetized with isoflurane (B1672236) and euthanized by decapitation.

  • Blood Collection: Trunk blood is collected, allowed to clot, and centrifuged at 3000 rpm for 15 minutes to obtain serum. Serum is stored at -80°C.

  • Brain Dissection: The brain is rapidly excised. The hippocampus and prefrontal cortex are dissected on an ice-cold plate and immediately frozen in liquid nitrogen, then stored at -80°C.

2.2 Analysis of Neurotrophic Factors and Signaling Proteins

Protocol: Western Blot for BDNF and p-mTOR

  • Protein Extraction: Hippocampal tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-PAGE gel.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Membranes are incubated overnight at 4°C with primary antibodies against BDNF (1:1000), p-mTOR (1:1000), total mTOR (1:1000), and β-actin (1:5000) as a loading control.

  • Secondary Antibody Incubation: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) kit and quantified using densitometry software.

2.3 Analysis of HPA Axis and Inflammatory Markers

Protocol: ELISA for Corticosterone and Cytokines

  • Sample Preparation: Serum samples are thawed on ice.

  • ELISA Procedure: Commercially available ELISA kits for corticosterone, TNF-α, and IL-1β are used according to the manufacturer's instructions.

  • Data Analysis: The optical density is measured at 450 nm using a microplate reader. Concentrations are calculated based on a standard curve.

2.4 Data Presentation: Molecular Outcomes

GroupHippocampal BDNF (relative to control)Hippocampal p-mTOR/mTOR (relative to control)Serum Corticosterone (ng/mL)Serum TNF-α (pg/mL)
Vehicle Control1.00 ± 0.101.00 ± 0.08150 ± 2025 ± 5
UCMS + Vehicle0.45 ± 0.050.52 ± 0.06450 ± 5080 ± 10
UCMS + this compound0.85 ± 0.090.91 ± 0.07200 ± 2535 ± 7
UCMS + Fluoxetine0.80 ± 0.110.75 ± 0.09220 ± 3040 ± 8

Data are presented as mean ± SEM.

Proposed Signaling Pathway of this compound

G cluster_stress Chronic Stress cluster_mh Intervention cluster_pathways Cellular Mechanisms cluster_outcomes Therapeutic Outcomes Stress UCMS mTOR mTOR Signaling Stress->mTOR decreases BDNF BDNF Expression Stress->BDNF decreases Inflammation Neuroinflammation (TNF-α, IL-1β) Stress->Inflammation increases HPA HPA Axis (Corticosterone) Stress->HPA dysregulates MH This compound MH->mTOR activates MH->Inflammation inhibits MH->HPA normalizes mTOR->BDNF promotes Synaptic Synaptic Plasticity BDNF->Synaptic Antidepressant Antidepressant Effects Inflammation->Antidepressant (reduction of) HPA->Antidepressant (normalization of) Synaptic->Antidepressant

Caption: Hypothesized signaling pathways of this compound.

Phase 3: In Vitro Mechanistic Validation

To further elucidate the direct molecular targets of this compound, in vitro assays can be employed.

3.1 Monoamine Oxidase (MAO) Inhibition Assay

Protocol:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Assay Principle: A fluorometric assay is used to measure the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate.

  • Procedure:

    • Varying concentrations of this compound are pre-incubated with MAO-A or MAO-B.

    • The reaction is initiated by adding the substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B) and a probe that fluoresces upon reacting with hydrogen peroxide.

    • Fluorescence is measured over time using a plate reader.

  • Data Analysis: IC50 values are calculated to determine the inhibitory potency of this compound against each MAO isoform.

3.2 Data Presentation: MAO Inhibition

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compound> 1008.5 ± 1.2
Pargyline (MAO-B inhibitor)80 ± 50.9 ± 0.1
Clorgyline (MAO-A inhibitor)0.05 ± 0.0115 ± 2

Data are presented as mean ± SEM.

Logical Flow for Multi-Phase Research Design

G cluster_phase1 Phase 1: In Vivo Screening cluster_phase2 Phase 2: Mechanism of Action (In Vivo) cluster_phase3 Phase 3: Target Validation (In Vitro) P1_A Behavioral Models (UCMS, FST) P1_B Assess Antidepressant-like Activity P1_A->P1_B P2_A Tissue Collection (Hippocampus, Serum) P1_B->P2_A Positive Outcome P2_B Molecular Analysis (Western Blot, ELISA) P2_A->P2_B P2_C Identify Key Pathways (BDNF, mTOR, HPA, Inflammation) P2_B->P2_C P3_A Enzymatic Assays (MAO Inhibition) P2_C->P3_A Hypothesis Generation P3_B Cell-Based Assays (Neuronal Cultures) P2_C->P3_B Hypothesis Generation P3_C Confirm Direct Molecular Targets P3_A->P3_C P3_B->P3_C

Caption: A structured, multi-phase research plan.

This document outlines a comprehensive experimental design for the preclinical evaluation of this compound as a novel antidepressant. By combining in vivo behavioral models with in-depth molecular and neurochemical analyses, researchers can systematically elucidate its mechanisms of action. The provided protocols offer a standardized approach to ensure data reproducibility and comparability across different laboratories, thereby accelerating the drug development process for this promising natural compound.

References

Analytical Standards for Meranzin Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards of Meranzin hydrate (B1144303). It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with this compound. The information herein covers the identification, quantification, and stability assessment of Meranzin hydrate, supported by experimental protocols and visual diagrams.

Physicochemical and Analytical Standards

This compound is a coumarin (B35378) compound found in various plants, including those from the Citrus genus.[1] As an analytical standard, it is crucial to understand its physical and chemical properties to ensure accurate and reproducible experimental results.

PropertySpecificationReference
Chemical Formula C₁₅H₁₈O₅[1][2]
Molecular Weight 278.30 g/mol [2]
CAS Number 5875-49-0[1]
Purity (by HPLC) ≥95.0%
Appearance Solid
Storage Temperature -20°C
Solubility Soluble in Chloroform, Dichloromethane, DMSO

Spectroscopic Identification Protocols

Accurate identification of this compound is fundamental for its use as an analytical standard. The following protocols outline the methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR spectroscopy.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans.

  • Data Processing and Interpretation:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak.

    • Compare the obtained chemical shifts, coupling constants, and integration values with established data for this compound.[3][4]

Expected ¹H and ¹³C NMR Data:

¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
δ (ppm)δ (ppm)
~7.6 (d, 1H)~161.0 (C=O)
~7.3 (d, 1H)~157.0
~6.8 (d, 1H)~149.0
~6.2 (d, 1H)~144.0
~4.0 (m, 1H)~128.0
~3.9 (s, 3H, OCH₃)~113.0
~3.1 (dd, 1H)~112.0
~2.9 (dd, 1H)~108.0
~1.3 (s, 3H, CH₃)~78.0
~1.2 (s, 3H, CH₃)~72.0
~56.0 (OCH₃)
~29.0
~26.0 (CH₃)
~24.0 (CH₃)
Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of this compound and to study its fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • MS Acquisition (Full Scan):

    • Acquire a full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.

    • Expected [M+H]⁺ ion: m/z 279.1227 (calculated for C₁₅H₁₉O₅⁺).

  • MS/MS Acquisition (Fragmentation Analysis):

    • Select the precursor ion ([M+H]⁺ or [M-H]⁻) for fragmentation using Collision-Induced Dissociation (CID).

    • Acquire the product ion spectrum to observe the characteristic fragment ions.

  • Data Analysis:

    • Determine the accurate mass and elemental composition from the full scan data.

    • Analyze the MS/MS spectrum to propose a fragmentation pathway, which can provide structural confirmation. Common fragmentations for coumarins involve losses of small neutral molecules like CO, H₂O, and side-chain cleavages.[5][6][7][8]

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of this compound in various matrices, including herbal extracts and biological fluids.

HPLC Method for Quantification in Herbal Extracts

Objective: To provide a validated HPLC method for the quantification of this compound in herbal extracts.

Protocol:

  • Sample Preparation (Herbal Extract):

    • Accurately weigh a known amount of the powdered herbal material.

    • Perform extraction using a suitable solvent (e.g., methanol or ethanol) via sonication or reflux.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound analytical standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid, for better peak shape). A typical isocratic condition could be Acetonitrile:Water (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: UV detection at the λmax of this compound (e.g., 254 nm or 320 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

    • Calculate the content of this compound in the original herbal material (e.g., in mg/g).

Method Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Stability Indicating Method and Forced Degradation Studies

Assessing the stability of this compound is critical for determining its shelf-life and appropriate storage conditions. A stability-indicating HPLC method can separate the intact drug from its degradation products.

Objective: To develop a stability-indicating HPLC method and perform forced degradation studies to understand the degradation pathways of this compound.

Protocol:

  • Method Development: Develop an HPLC method (as described in section 3.1) that can resolve this compound from potential degradation products. This may require optimizing the mobile phase gradient and column chemistry.

  • Forced Degradation Studies: Expose solutions of this compound (e.g., 100 µg/mL) to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • After exposure, neutralize the acidic and basic samples.

    • Analyze all stressed samples using the developed stability-indicating HPLC method.

  • Data Evaluation:

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound under each stress condition.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Signaling Pathway and Mechanism of Action

Recent studies have indicated that this compound exhibits rapid antidepressant-like effects through the activation of the mTOR (mammalian target of rapamycin) signaling pathway.[9]

// Node Styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node Meranzin_Hydrate [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; mTORC1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; BDNF_PSD95 [label="BDNF, PSD95\n(Synaptic Proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antidepressant_Effects [label="Rapid Antidepressant Effects", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes Meranzin_Hydrate [label="this compound"]; mTORC1 [label="mTORC1 Activation"]; BDNF_PSD95; Antidepressant_Effects; Upstream_Signals [label="Upstream Signals\n(e.g., Growth Factors, Stress)", shape=cds, style=dashed]; PI3K_Akt [label="PI3K/Akt Pathway"];

// Edges Upstream_Signals -> PI3K_Akt [style=dashed]; PI3K_Akt -> mTORC1; Meranzin_Hydrate -> mTORC1 [color="#4285F4", style=bold, label=" Upregulates"]; mTORC1 -> BDNF_PSD95 [label=" Upregulates"]; BDNF_PSD95 -> Antidepressant_Effects; } this compound activates the mTOR signaling pathway.

HPLC_Workflow

References

Meranzin Hydrate: Application Notes on Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate (B1144303) is a natural coumarin (B35378) derivative found in various plant species, including those of the Citrus and Murraya genera. As with many natural products, understanding its stability profile is critical for accurate scientific research, reliable analytical method development, and the formulation of stable pharmaceutical products. These application notes provide a comprehensive overview of the known stability characteristics of Meranzin hydrate, recommended storage conditions, and detailed protocols for conducting stability studies. While specific quantitative stability data for this compound under various stress conditions is not extensively available in public literature, the information presented herein is based on the general behavior of coumarin derivatives and established principles of drug stability testing.

Stability Profile of this compound

This compound, as a coumarin, is susceptible to degradation through several pathways, primarily hydrolysis and photodegradation. The stability of the molecule is influenced by factors such as pH, light exposure, temperature, and the presence of oxidative agents.

1.1 General Stability Characteristics:

  • pH Sensitivity: The lactone ring, a core structural feature of coumarins, is prone to hydrolysis, a reaction that is often catalyzed by basic conditions. Therefore, this compound is expected to show greater instability in alkaline solutions, leading to the opening of the lactone ring. In contrast, it is generally more stable in neutral or slightly acidic environments.

  • Photosensitivity: Coumarins are known to be sensitive to light, particularly UV radiation. Exposure to light can lead to photodegradation, which may involve various reactions such as dimerization, cyclization, or cleavage of the molecule.

  • Thermal Stability: While specific data is limited, significant thermal stress, especially in the presence of humidity, may induce degradation.

  • Oxidative Stability: The potential for oxidative degradation should be considered, although this is generally a less common pathway for coumarins compared to hydrolysis and photolysis.

Recommended Storage Conditions

To ensure the integrity and purity of this compound, the following storage conditions are recommended for both solid material and solutions.

Table 1: Recommended Storage Conditions for this compound
FormConditionDurationRationale
Solid Store in a well-closed, airtight container at -20°C, protected from light.Long-termMinimizes degradation from air, light, and ambient temperature.[1]
Store in a refrigerator (2-8°C) in a well-closed, airtight container, protected from light.Short-termSuitable for routine use to prevent repeated freeze-thaw cycles.
Solution Prepare fresh on the day of use.ImmediateEnsures highest accuracy for experimental results.[1]
Store as aliquots in tightly sealed vials at -20°C, protected from light.Up to 2 weeksFor pre-prepared stock solutions, this minimizes degradation and contamination.[1]

Hypothetical Degradation Pathway

While the specific degradation products of this compound have not been fully elucidated in the available literature, a plausible degradation pathway can be proposed based on the known reactivity of the coumarin scaffold. The primary points of degradation are likely the lactone ring and potential photo-induced reactions.

Meranzin This compound Hydrolysis Lactone Ring Hydrolysis (Basic Conditions) Meranzin->Hydrolysis OH- Photodegradation Photodegradation (UV/Vis Light) Meranzin->Photodegradation RingOpened Ring-Opened Carboxylic Acid Derivative Hydrolysis->RingOpened PhotoProducts Photocycloadducts or Cleavage Products Photodegradation->PhotoProducts

Hypothetical degradation pathways for this compound.

Experimental Protocols

The following protocols are provided as a guide for researchers to conduct stability studies on this compound. These are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound in a suitable solvent (e.g., Methanol (B129727) or Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or elevated temp.) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) Prep->Thermal Photo Photolytic Degradation (ICH specified light exposure) Prep->Photo Neutralize Neutralize acidic and basic samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute all samples to a suitable concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-PDA/UPLC-PDA Dilute->Analyze

Workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Store the solution at room temperature for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis. Due to the susceptibility of the lactone ring to basic hydrolysis, degradation may be rapid.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a specified period. At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C). Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze.

    • Solution State: Store an aliquot of the stock solution in a controlled temperature oven (e.g., 80°C), protected from light. Withdraw samples at specified time points and analyze.

  • Photostability Testing: Expose the solid drug substance and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze the samples after the exposure period.

Protocol for Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent drug from any degradation products, ensuring accurate quantification.

Chromatographic Conditions (Example):

  • Instrument: Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-PDA).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: A time-programmed gradient from a low to a high percentage of acetonitrile to ensure separation of polar and non-polar compounds.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan across a range (e.g., 200-400 nm) to detect degradation products with different chromophores.

  • Injection Volume: 2 µL.

Method Validation:

The stability-indicating method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples and ensuring that the peak for this compound is pure and well-resolved from all degradation product peaks. Peak purity analysis using the PDA detector is essential.

Data Presentation

While specific data for this compound is not available, the results of a stability study should be presented in a clear, tabular format to facilitate comparison.

Table 2: Example Data Table for a Forced Degradation Study of this compound
Stress ConditionTime (hours)% Assay of this compoundNo. of Degradation Products% Area of Major Degradant
0.1 M HCl (60°C) 2
8
24
0.1 M NaOH (RT) 0.5
2
8
3% H₂O₂ (RT) 8
24
Thermal (80°C, Solid) 24
72
Photolytic (ICH Q1B) -

Conclusion

The stability of this compound is a critical parameter for its handling, analysis, and formulation. Based on the chemistry of coumarins, it is predicted to be sensitive to basic pH and light. The provided storage recommendations and experimental protocols offer a robust framework for researchers and drug development professionals to ensure the quality and reliability of their work with this compound. The execution of detailed stability studies as outlined will be instrumental in generating the specific data required for regulatory submissions and the development of stable pharmaceutical products.

References

Troubleshooting & Optimization

Meranzin Hydrate Solubility and Experimentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meranzin hydrate (B1144303). This guide provides researchers, scientists, and drug development professionals with essential information on improving the solubility of Meranzin hydrate for experimental use. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, a coumarin (B35378) derivative, is known to be soluble in several organic solvents. For experimental purposes, particularly in biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare concentrated stock solutions. It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone. While it has some solubility in water, it is considered to be practically insoluble for the concentrations typically required in experiments.

Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:

  • Reduce the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit of this compound under those conditions. Try lowering the final concentration.

  • Optimize the dilution method: Add the concentrated stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This promotes rapid mixing and prevents localized high concentrations that can lead to precipitation.

  • Use a co-solvent system: While preparing your aqueous solution, maintaining a small percentage of the organic solvent (e.g., DMSO) can help keep the compound in solution. It is crucial to keep the final solvent concentration low (typically below 1% and often below 0.1%) to avoid affecting the biological system. Always run a vehicle control with the same solvent concentration in your experiments.

  • Adjust the pH of the buffer: The solubility of coumarin derivatives can be influenced by pH.[1] You may need to empirically test a range of pH values for your buffer to find the optimal condition for this compound's solubility and stability.

  • Consider solubility enhancers: For challenging cases, the use of cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility, may be explored.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10 mM or 50 mM). Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Q4: How stable is this compound in solution?

A4: As a general guideline for coumarin compounds, solutions should be prepared fresh for each experiment whenever possible.[2] If you need to use a stock solution, it is recommended to store it at -20°C in tightly sealed aliquots, where it may be usable for up to two weeks.[2] The stability of this compound in aqueous solutions at different pH values and temperatures has not been extensively reported, so it is advisable to perform your own stability tests for the specific conditions of your experiment. For coumarins, stability can be affected by pH, light, and temperature.

Troubleshooting Guide: Common Experimental Issues

Issue Possible Cause Recommended Solution
Inconsistent results in biological assays Poor solubility leading to variable concentrations of the active compound. The organic solvent (e.g., DMSO) may be affecting the biological system.Ensure the compound is fully dissolved before use. Prepare fresh dilutions for each experiment. Run a vehicle control (the same concentration of the organic solvent without the compound) to check for solvent effects.
Difficulty in preparing a high-concentration stock solution The solubility limit in the chosen organic solvent has been reached.Switch to a solvent with higher solubilizing power for coumarins, such as DMSO. Gentle warming may aid dissolution, but be cautious of potential degradation.
Precipitation observed in the incubator over time The compound is coming out of solution at the incubation temperature (e.g., 37°C).Decrease the final concentration of this compound in your assay. Increase the percentage of co-solvent if permissible for your experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 278.30 g/mol , add 2.783 mg of powder to 1 mL of DMSO).

  • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the mixture for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure there are no remaining solid particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer for In Vitro Assays

Objective: To prepare a working solution of this compound in an aqueous buffer for cell-based or other in vitro experiments.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Warm the this compound stock solution and the aqueous buffer to room temperature.

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the stock solution required. Important: Ensure the final concentration of DMSO in the aqueous buffer is as low as possible (ideally ≤ 0.1%) and does not affect your experimental system.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution drop by drop.

  • Continue to vortex for another 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately for your experiment.

Signaling Pathways and Experimental Workflows

This compound has been reported to be involved in several biological pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Meranzin_Hydrate_Solubility_Workflow cluster_prep Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshoot Troubleshooting Start Start Weigh_Powder Weigh Meranzin Hydrate Powder Start->Weigh_Powder Add_DMSO Add Anhydrous DMSO Weigh_Powder->Add_DMSO Dissolve Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution in DMSO Dissolve->Stock_Solution Dilute_Buffer Dilute in Aqueous Buffer Stock_Solution->Dilute_Buffer Check_Precipitation Check for Precipitation Dilute_Buffer->Check_Precipitation Working_Solution Working Solution (e.g., 10 µM) Check_Precipitation->Working_Solution No Precipitation Precipitation Occurs Check_Precipitation->Precipitation Yes Experiment Experiment Working_Solution->Experiment Optimize Optimize Protocol: - Lower Final Conc. - Adjust pH - Use Co-solvent Precipitation->Optimize Optimize->Dilute_Buffer

Caption: Workflow for preparing this compound solutions.

BDNF_TrkB_Signaling BDNF BDNF TrkB_Receptor TrkB Receptor BDNF->TrkB_Receptor Dimerization Dimerization & Autophosphorylation TrkB_Receptor->Dimerization PLC_gamma PLCγ Dimerization->PLC_gamma PI3K PI3K Dimerization->PI3K Ras_MAPK Ras-MAPK Dimerization->Ras_MAPK IP3_DAG IP3 / DAG PLC_gamma->IP3_DAG Akt Akt PI3K->Akt ERK ERK Ras_MAPK->ERK Ca_Release Ca2+ Release IP3_DAG->Ca_Release mTOR mTOR Akt->mTOR CREB CREB ERK->CREB Synaptic_Plasticity Synaptic Plasticity Ca_Release->Synaptic_Plasticity Neuronal_Survival Neuronal Survival & Growth mTOR->Neuronal_Survival CREB->Neuronal_Survival CREB->Synaptic_Plasticity

Caption: Simplified BDNF-TrkB signaling pathway.

H1_Receptor_Signaling Meranzin_Hydrate This compound H1_Receptor H1 Histamine (B1213489) Receptor Meranzin_Hydrate->H1_Receptor Gq_Protein Gq Protein H1_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->PKC Cellular_Response Cellular Response (e.g., Intestinal Motility) PKC->Cellular_Response

Caption: this compound activation of H1 histamine receptor signaling.

References

Technical Support Center: Meranzin Hydrate Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming the poor bioavailability of Meranzin (B15861) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is Meranzin hydrate and why is its bioavailability a concern?

This compound is a coumarin (B35378) derivative found in various plants, including Citrus reticulata Blanco.[1] It has garnered research interest for its potential therapeutic effects. However, its poor aqueous solubility is a significant hurdle, which can lead to low and variable oral bioavailability, potentially limiting its clinical efficacy.

Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. The most common approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size, for example, through micronization or nanosizing (nanosuspensions).

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix in an amorphous state to improve its dissolution rate.

  • Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), to enhance its solubilization in the gastrointestinal tract.

Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?

The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. A pre-formulation study is crucial to determine factors like its solubility in various solvents, oils, and surfactants, and its thermal stability. For instance, if this compound is susceptible to degradation at high temperatures, techniques like hot-melt extrusion for solid dispersions might be less suitable than solvent evaporation or spray drying.

Q4: Are there any known pharmacokinetic parameters for this compound?

Pharmacokinetic studies on this compound have been conducted in rats, but primarily as a component of the traditional Chinese medicine formula Chaihu-Shugan-San.[2][3][4] In these studies, after oral administration of the formula, this compound was absorbed with a time to maximum plasma concentration (Tmax) of approximately 54 to 108 minutes. The maximum plasma concentration (Cmax) reached was around 57-59 ng/mL.[2][4] It's important to note that these parameters may not be directly extrapolated to the administration of this compound as a single agent or in different formulations, as other components in the herbal formula could influence its absorption.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in Aqueous Media
  • Problem: You are observing a very slow and incomplete dissolution of this compound in your in vitro dissolution studies, which is likely to translate to poor in vivo absorption.

  • Possible Causes & Solutions:

    • Crystalline Nature and Poor Wettability: The crystalline form of a drug is often less soluble than its amorphous form. The hydrophobicity of the molecule may also lead to poor wetting by the dissolution medium.

      • Troubleshooting Steps:

        • Particle Size Reduction: Attempt to reduce the particle size of the this compound powder through micronization or by preparing a nanosuspension. This increases the surface area-to-volume ratio, which can enhance the dissolution rate.

        • Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®). This can be achieved by methods like solvent evaporation, spray drying, or hot-melt extrusion. The amorphous form is thermodynamically more soluble than the crystalline form.

        • Inclusion of Surfactants: Incorporate a small percentage of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) in the dissolution medium or the formulation to improve the wettability of the drug particles.

Issue 2: Inconsistent and Low Oral Bioavailability in Animal Studies
  • Problem: Your in vivo pharmacokinetic studies in animal models show high variability and overall low oral bioavailability of this compound.

  • Possible Causes & Solutions:

    • Poor Solubilization in the GI Tract: this compound may not be adequately solubilized by the bile salts and phospholipids (B1166683) in the gastrointestinal fluids.

      • Troubleshooting Steps:

        • Lipid-Based Formulation (SEDDS): Formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS). This involves dissolving the drug in a mixture of oils, surfactants, and co-surfactants. Upon contact with gastrointestinal fluids, a fine oil-in-water emulsion is formed, which can enhance drug solubilization and absorption.

        • Use of Biorelevant Dissolution Media: For your in vitro dissolution studies, use biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to better predict the in vivo performance of your formulation. These media contain bile salts and lecithin, mimicking the composition of intestinal fluids.

Issue 3: Physical Instability of the Developed Formulation
  • Problem: Your amorphous solid dispersion of this compound is showing signs of recrystallization over time, or your nanosuspension is exhibiting particle aggregation.

  • Possible Causes & Solutions:

    • Thermodynamic Instability of Amorphous Form/High Surface Energy of Nanoparticles: The amorphous state is thermodynamically unstable and tends to revert to the more stable crystalline form. Nanoparticles have a high surface energy, which can lead to aggregation to minimize this energy.

      • Troubleshooting Steps:

        • Polymer Selection for Solid Dispersions: For solid dispersions, ensure the chosen polymer has a high glass transition temperature (Tg) and forms strong intermolecular interactions (e.g., hydrogen bonds) with this compound to inhibit molecular mobility and prevent recrystallization.

        • Stabilizer for Nanosuspensions: For nanosuspensions, use an appropriate stabilizer. This can be a polymer (e.g., PVP, HPMC) or a surfactant (e.g., Poloxamer 188) that adsorbs onto the surface of the nanoparticles, providing a steric or electrostatic barrier to prevent aggregation.

        • Storage Conditions: Store the formulation under controlled temperature and humidity conditions to minimize physical instability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC15H18O5[1][5]
Molecular Weight278.30 g/mol [1][5]
AppearancePowder[1]
Estimated Water Solubility137.2 mg/L @ 25 °C[6]
Solubility in Organic SolventsSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration of Chaihu-Shugan-San to Rats

ParameterValue (Control Rats)Value (Chronic Mild Stress Model Rats)Reference
Cmax (ng/mL)58.66 ± 6.6457.54 ± 12.67[2][4]
Tmax (min)108.00 ± 26.8354.00 ± 8.22[2][4]
AUC0-1440 (µg·min/L)19,896.76 ± 1,041.9518,401.32 ± 4,332.65[2][4]
t1/2 (min)87.34 ± 31.15145.64 ± 75.67[2]

Note: These parameters were obtained from studies where this compound was a component of a complex herbal formula. The bioavailability of isolated this compound in different formulations may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30), and a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Procedure:

    • Dissolve this compound and PVP K30 in the selected solvent in various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) and reduced pressure.

    • Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator.

  • Characterization:

    • Dissolution Study: Perform in vitro dissolution studies in a suitable medium (e.g., phosphate (B84403) buffer pH 6.8) and compare the dissolution profile with that of pure this compound.

    • Solid-State Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of this compound in the solid dispersion. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to investigate drug-polymer interactions.

Protocol 2: Formulation of this compound Nanosuspension by Antisolvent Precipitation-Ultrasonication
  • Materials: this compound, a suitable solvent (e.g., acetone), an antisolvent (e.g., water), and a stabilizer (e.g., Poloxamer 188 or PVP K30).

  • Procedure:

    • Dissolve this compound in the solvent to prepare the organic phase.

    • Dissolve the stabilizer in the antisolvent to prepare the aqueous phase.

    • Inject the organic phase into the aqueous phase under constant stirring.

    • Subject the resulting suspension to high-power ultrasonication for a specified duration to reduce the particle size.

    • Remove the organic solvent by evaporation under reduced pressure.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using a dynamic light scattering (DLS) instrument.

    • Morphology: Observe the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • In Vitro Dissolution: Evaluate the dissolution rate of the nanosuspension in comparison to the pure drug.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Materials: this compound, an oil (e.g., Capryol 90, Labrafil M 1944 CS), a surfactant (e.g., Cremophor EL, Tween 80), and a co-surfactant (e.g., Transcutol HP).

  • Procedure:

    • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

    • Construction of Ternary Phase Diagrams: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

    • Preparation of Drug-Loaded SEDDS: Dissolve this compound in the optimized mixture of oil, surfactant, and co-surfactant with gentle heating and vortexing until a clear solution is obtained.

  • Characterization:

    • Self-Emulsification Efficiency: Add a small amount of the SEDDS formulation to water and observe the time it takes to form a stable emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion after dilution in water using DLS.

    • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in a suitable dissolution medium.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation In Vivo Evaluation solubility Solubility Screening sd Solid Dispersion solubility->sd nano Nanosuspension solubility->nano sedds SEDDS solubility->sedds stability Stability Assessment stability->sd stability->nano stability->sedds invitro In Vitro Dissolution sd->invitro physchem Physicochemical Analysis (PXRD, DSC, DLS) sd->physchem nano->invitro nano->physchem sedds->invitro sedds->physchem pk_study Pharmacokinetic Study invitro->pk_study physchem->pk_study

Figure 1. Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_strategies Bioavailability Enhancement Strategies Poorly Soluble\nthis compound Poorly Soluble This compound Low Dissolution Rate Low Dissolution Rate Poorly Soluble\nthis compound->Low Dissolution Rate Low Permeability Low Permeability Poorly Soluble\nthis compound->Low Permeability Poor Oral\nBioavailability Poor Oral Bioavailability Low Dissolution Rate->Poor Oral\nBioavailability Low Permeability->Poor Oral\nBioavailability sd Solid Dispersion Improved Dissolution Improved Dissolution sd->Improved Dissolution nano Nanosuspension nano->Improved Dissolution sedds SEDDS sedds->Improved Dissolution Enhanced Permeation Enhanced Permeation sedds->Enhanced Permeation Increased Oral\nBioavailability Increased Oral Bioavailability Improved Dissolution->Increased Oral\nBioavailability Enhanced Permeation->Increased Oral\nBioavailability

Figure 2. Strategies to overcome poor bioavailability of this compound.

References

Technical Support Center: Optimizing Meranzin Hydrate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Meranzin (B15861) hydrate (B1144303) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance the yield and purity of Meranzin hydrate from natural sources, primarily Citrus peels.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solutions
Low or No Yield of this compound 1. Poor Quality of Raw Material: Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation.- Verify Botanical Identity: Ensure the correct plant material (e.g., Citrus maxima, Citrus aurantium) is being used. - Optimize Harvesting: Harvest when the concentration of coumarins is reported to be highest. - Proper Storage: Store dried plant material in a cool, dark, and dry place to prevent compound degradation.
2. Inadequate Sample Preparation: Insufficient grinding of plant material, resulting in poor solvent penetration.- Increase Surface Area: Grind the dried plant material to a fine, uniform powder to maximize the surface area for solvent interaction.
3. Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound.- Solvent Polarity: this compound is soluble in solvents like acetone, chloroform, dichloromethane, and ethyl acetate.[1] Experiment with these solvents or mixtures (e.g., ethanol-water) to find the optimal polarity.
4. Incomplete Extraction: Insufficient extraction time, inadequate temperature, or an inappropriate extraction method.- Optimize Parameters: Systematically vary the extraction time and temperature. For heat-sensitive compounds, lower temperatures for a longer duration may be preferable. - Method Selection: Consider more efficient methods like Soxhlet or Ultrasound-Assisted Extraction (UAE) over simple maceration.[2]
Presence of Impurities in the Extract 1. Non-Selective Extraction: The chosen solvent may be co-extracting a wide range of other compounds.- Solvent Selectivity: Use a solvent with higher selectivity for coumarins. Hexane has been used to extract coumarins from grapefruit peels.[3] - Sequential Extraction: Perform a pre-extraction with a non-polar solvent (like hexane) to remove lipids and other non-polar compounds before extracting with a more polar solvent for this compound.
2. Inefficient Purification: The purification method (e.g., column chromatography) may not be effectively separating this compound from other components.- Optimize Chromatography: Experiment with different stationary phases (e.g., silica (B1680970) gel for normal-phase, C18 for reversed-phase) and mobile phase compositions.[3] - Monitor Fractions: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the fractions and prevent the loss of the target compound.
Degradation of this compound 1. Thermal Degradation: this compound may be sensitive to high temperatures used in methods like Soxhlet extraction.- Temperature Control: Use lower extraction temperatures. For Soxhlet, ensure the solvent's boiling point is not excessively high. Consider non-thermal methods like maceration or optimized UAE. - Solvent Removal: Use a rotary evaporator at a low temperature (e.g., below 40°C) to remove the solvent.
2. Light or pH Instability: Exposure to light or extreme pH conditions during extraction or storage can cause degradation. The stability of similar hydrate compounds is known to be affected by light and pH.[4]- Protect from Light: Conduct the extraction and store the extract in amber-colored glassware or protect it from light. - Control pH: Use neutral pH solvents and avoid strongly acidic or basic conditions unless specified for a particular protocol.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for extracting this compound?

A1: this compound is soluble in acetone, chloroform, dichloromethane, and ethyl acetate.[1] Methanol and ethanol (B145695), often in aqueous solutions, are also commonly used for extracting coumarins from plant materials.[1] The choice of solvent will depend on the specific extraction method and the desired purity of the final extract.

Q2: Which extraction method generally gives the highest yield for coumarins?

A2: While the optimal method can vary based on the specific compound and plant matrix, studies on other phytochemicals have shown that continuous extraction methods like Soxhlet extraction often provide a higher yield compared to simple maceration.[2] Modern techniques like Ultrasound-Assisted Extraction (UAE) can also offer high efficiency, often in a shorter time.[5]

Q3: How can I confirm the presence and quantity of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective analytical technique for identifying and quantifying this compound.[6][7]

Q4: What are the typical storage conditions for this compound extracts?

A4: To prevent degradation, extracts should be stored in a cool, dark place. For long-term storage, it is advisable to keep the extracts in a tightly sealed container at -20°C.[8]

Q5: Can this compound be formed during the extraction process?

A5: Yes, it has been suggested that this compound can form from the hydration of meranzin during industrial extraction processes, especially with prolonged contact with an acidic aqueous medium.[3]

Data on Extraction Yield

The following tables summarize quantitative data on the extraction of this compound and related compounds.

Table 1: Comparison of Supercritical Fluid Extraction (SFE) and Solvent Extraction

CompoundExtraction MethodTemperature (°C)Pressure (MPa)ModifierExtraction Efficiency (%)
This compound SFE5027.6None18
MeranzinSFE5027.6None76
ImperatorinSFE5027.6None84
Coumarins (general)SFE5027.6EthanolHighest Efficiency

Data sourced from a study on the peel of Citrus maxima. The presence of ethanol as a modifier significantly improved the extraction efficiency for all three coumarins.[9]

Table 2: General Comparison of Extraction Methods for Phytochemicals from Citrus Peels

Extraction MethodPrincipleTypical Solvent(s)AdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature.Ethanol, Methanol, AcetoneSimple, requires minimal equipment, suitable for heat-sensitive compounds.Time-consuming, may result in lower yield compared to other methods.[10]
Soxhlet Extraction Continuous extraction with a refluxing solvent.Hexane, Ethanol, MethanolHigher extraction efficiency than maceration, requires less solvent.[11]Can cause thermal degradation of heat-sensitive compounds.[12]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Ethanol, Methanol, Acetone (often aqueous mixtures)Faster extraction, often higher yield, reduced solvent consumption.[13][14]Requires specialized equipment, potential for localized heating.

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below.

Protocol 1: Maceration
  • Preparation of Plant Material: Dry the Citrus peels at 40-60°C and grind them into a fine powder.[15]

  • Extraction: Weigh approximately 10 g of the powdered peel and place it in a sealed container with 100 mL of a suitable solvent (e.g., 80% methanol).

  • Incubation: Allow the mixture to stand at room temperature for 24-72 hours with occasional shaking.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the dried extract in a desiccator and then in a cool, dark place.

Protocol 2: Soxhlet Extraction
  • Preparation of Plant Material: Dry the Citrus peels and grind them into a coarse powder.

  • Extraction: Place approximately 30 g of the powdered peel into a thimble and insert it into the main chamber of the Soxhlet extractor.[11]

  • Solvent Addition: Add 250 mL of a suitable solvent (e.g., ethanol or hexane) to the round-bottom flask.[11][16]

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble, extracting the compounds. This process should run for 6-8 hours.[9]

  • Solvent Removal: After extraction, cool the solution and remove the solvent using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the crude extract in a sealed container in a cool, dark place.

Protocol 3: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Dry and powder the Citrus peels.

  • Extraction: Mix 1 g of the powdered peel with 50 mL of an aqueous solvent (e.g., 60-80% ethanol or acetone) in a beaker.[14][17]

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a specific frequency (e.g., 40 kHz) and temperature (e.g., 40-55°C) for a defined period (e.g., 30-60 minutes).[18]

  • Separation: After sonication, centrifuge the mixture to pellet the solid material.

  • Filtration: Decant the supernatant and filter it through a 0.45 µm filter.

  • Solvent Removal: Concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the final extract at -20°C for long-term preservation.

Visualizations

General Workflow for this compound Extraction and Analysis

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_purification Purification & Analysis raw_material Raw Plant Material (e.g., Citrus Peels) drying Drying (40-60°C) raw_material->drying grinding Grinding to Powder drying->grinding maceration Maceration grinding->maceration Solvent soxhlet Soxhlet grinding->soxhlet Solvent uae UAE grinding->uae Solvent filtration Filtration maceration->filtration soxhlet->filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Quantification (HPLC) purification->analysis pure_compound Pure this compound analysis->pure_compound

Caption: General experimental workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Extraction Yield

G cluster_material Material & Preparation cluster_process Extraction Process cluster_degradation Compound Stability start Low this compound Yield q_material Is raw material quality verified? start->q_material s_material Verify botanical source, - Optimize harvest time - Ensure proper storage q_material->s_material No q_prep Is material finely ground? q_material->q_prep Yes s_material->q_prep s_prep Grind to fine powder to increase surface area q_prep->s_prep No q_solvent Is the solvent optimal? q_prep->q_solvent Yes s_prep->q_solvent s_solvent Test solvents like Acetone, Ethyl Acetate, or Ethanol mixtures q_solvent->s_solvent No q_params Are extraction parameters (time, temp) optimized? q_solvent->q_params Yes s_solvent->q_params s_params Systematically vary time & temp. Consider a more efficient method (UAE/Soxhlet) q_params->s_params No q_degradation Is there evidence of degradation? q_params->q_degradation Yes s_params->q_degradation s_degradation Use lower temperatures, protect from light, control pH q_degradation->s_degradation Yes end_node Yield Optimized q_degradation->end_node No s_degradation->end_node

Caption: A decision tree for troubleshooting low extraction yield of this compound.

References

Preventing degradation of Meranzin hydrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meranzin hydrate (B1144303). This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Meranzin hydrate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound, like many coumarin (B35378) derivatives, is susceptible to degradation from several factors. The most critical are:

  • pH: Solutions with high or low pH can catalyze hydrolysis of the lactone ring and other functional groups.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or visible light can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.

Q2: What are the recommended storage conditions for this compound powder and its solutions?

A2: To ensure the stability of this compound, adhere to the following storage guidelines:

  • Solid Powder: Store in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended.

  • Solutions: Whenever possible, prepare and use solutions on the same day. If stock solutions must be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. Under these conditions, they are generally usable for up to two weeks.[1]

Q3: What is the recommended solvent for preparing this compound solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. For subsequent dilutions into aqueous buffers for biological assays, it is crucial to ensure the final DMSO concentration is low enough to not affect the experimental system.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, common degradation pathways for coumarins include hydrolysis of the lactone ring under acidic or basic conditions, oxidation, and photodegradation. Hydroxylation, dehydrogenation, and demethylation have been identified as major metabolic pathways for this compound in vivo.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in the stock or working solution.Prepare fresh solutions for each experiment. If using a stored stock solution, ensure it has been stored correctly (aliquoted, frozen at -20°C, and protected from light) and for no longer than the recommended two weeks. Perform a quality control check of the stored solution using a suitable analytical method like HPLC.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products.Review the solution preparation and storage procedures. Ensure protection from light, extreme pH, and high temperatures. If degradation is suspected, a forced degradation study can help to identify the potential degradation products and develop a stability-indicating analytical method.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.When diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of this compound does not exceed its solubility limit in the final buffer composition. The final concentration of DMSO should also be kept to a minimum. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures.

Quantitative Data Summary

Specific quantitative data on the degradation kinetics of this compound under various stress conditions is not extensively available in the public domain. However, the following table summarizes general stability recommendations based on best practices for handling coumarin compounds.

Condition Recommendation Rationale
pH Maintain solutions at a neutral or slightly acidic pH (pH 5-7). Avoid strongly acidic or alkaline conditions.To prevent acid or base-catalyzed hydrolysis of the lactone ring.
Temperature Prepare and handle solutions at room temperature for short periods. For storage, freeze at -20°C or below.To minimize the rate of all potential degradation reactions.
Light Protect solutions from direct exposure to UV and visible light by using amber vials or covering containers with aluminum foil.To prevent photodegradation.
Oxygen For long-term storage, consider purging solutions with an inert gas (e.g., nitrogen or argon) before sealing.To minimize oxidative degradation.

Experimental Protocols

General Protocol for a Forced Degradation Study

A forced degradation study is essential for developing and validating a stability-indicating analytical method. The goal is to induce degradation of the drug substance to an extent of 5-20%.

1. Acidic Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and add 0.1 M to 1 M hydrochloric acid.
  • Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period.
  • Withdraw samples at various time points, neutralize with an equivalent amount of base (e.g., sodium hydroxide), and dilute with the mobile phase for HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 M to 1 M sodium hydroxide.
  • Incubate at room temperature.
  • Withdraw samples at various time points, neutralize with an equivalent amount of acid (e.g., hydrochloric acid), and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).
  • Incubate at room temperature.
  • Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Expose a solid sample of this compound to dry heat (e.g., 60-80°C) in a calibrated oven.
  • Prepare a solution of this compound and expose it to a similar temperature.
  • Analyze samples at various time points.

5. Photolytic Degradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
  • A control sample should be protected from light.
  • Analyze the exposed and control samples at appropriate time points.

General Protocol for a Stability-Indicating HPLC Method

This is a general template for a reverse-phase HPLC (RP-HPLC) method that can be adapted and validated for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main this compound peak from all degradation product peaks generated during the forced degradation study.

Visualizations

This compound Degradation Workflow

Workflow for Investigating this compound Degradation cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Solution acid Acidic Hydrolysis prep->acid Expose to Stress base Basic Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photolytic Stress prep->photo Expose to Stress hplc HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples pathway Identify Degradation Products & Elucidate Pathways hplc->pathway method Develop Stability-Indicating Method hplc->method

Caption: A logical workflow for investigating the degradation of this compound.

mTOR Signaling Pathway in Antidepressant Action of this compound

Proposed mTOR Signaling Pathway for this compound's Antidepressant Effect MH This compound mTOR mTOR (Mammalian Target of Rapamycin) MH->mTOR Activates BDNF BDNF (Brain-Derived Neurotrophic Factor) mTOR->BDNF Upregulates Synaptic_Proteins Synaptic Proteins (e.g., PSD95) mTOR->Synaptic_Proteins Upregulates Antidepressant_Effect Antidepressant-like Effects BDNF->Antidepressant_Effect Synaptic_Proteins->Antidepressant_Effect

Caption: The mTOR signaling pathway activated by this compound.

References

Meranzin hydrate dose-response curve issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meranzin hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues encountered during experimentation, with a specific focus on dose-response curve assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high variability or poor reproducibility between replicates in my Meranzin hydrate dose-response assay?

High variability can stem from several factors, ranging from general lab practices to compound-specific properties.

  • Inconsistent Cell Plating: Ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with a buffer to maintain humidity.[1]

  • Compound Solubility and Stability: this compound, a coumarin, has an estimated water solubility of 137.2 mg/L.[2] At higher concentrations required for a dose-response curve, it may precipitate out of aqueous media. It is recommended to prepare fresh stock solutions and dilute them for each experiment, as compound stability in solution can be affected by pH, temperature, and light.[3][4][5] Visually inspect your highest concentration wells for any signs of precipitation.

  • Pipetting and Mixing Errors: Inaccurate serial dilutions can accumulate errors, leading to significant deviations at lower concentrations.[6] Ensure all reagents, including this compound dilutions, are thoroughly mixed before adding them to the assay plate.[1]

Q2: My dose-response curve for this compound is flat, U-shaped, or does not show a typical sigmoidal shape. What is the cause?

A non-sigmoidal or flat curve often indicates a lack of biological response within the tested concentration range or other experimental artifacts.

  • Inappropriate Concentration Range: You may be testing a concentration range that is too low or too narrow to capture the full response. Review published literature for effective doses in similar experimental systems to guide your range selection.

  • Compound Degradation or Precipitation: As mentioned, this compound's solubility could be a limiting factor. If the compound precipitates at high concentrations, the actual concentration in solution will be lower than intended, which can lead to a plateau effect.[1] The stability of the compound under your specific assay conditions (e.g., incubation time, temperature) should also be considered.[3]

  • Complex Biological Response: Some compounds exhibit non-linear or biphasic (U-shaped) dose-response curves.[7] this compound acts on multiple pathways, including the mTOR and α2-adrenoceptor signaling pathways, which could lead to complex cellular responses.[8][9]

  • Cell Line Specifics: The sensitivity to a compound can be highly dependent on the cell line and its specific characteristics, such as the expression levels of target receptors.[1]

Q3: The IC50 or EC50 value I calculated for this compound is significantly different from my previous experiments. What should I check?

A shift in IC50/EC50 values is a common issue and points to changes in experimental parameters.[1]

  • Assay Conditions: Factors like cell seeding density, incubation time, and serum concentration in the media can all significantly alter the apparent IC50 value. Ensure these are kept consistent between experiments.

  • Reagent Consistency: Use the same lots of reagents (e.g., media, serum, detection agents) where possible. If a new lot is introduced, it may require re-validation of the assay.

  • Cell Health and Passage Number: Use cells that are healthy and in the logarithmic growth phase.[1] High passage numbers can lead to phenotypic drift, altering cellular response to stimuli.

  • Stock Solution Integrity: The accuracy of your results depends on the precise concentration of your this compound stock. It is advisable to store stock solutions in small, single-use aliquots and protect them from light.[4][10]

Quantitative Data Summary

The following table summarizes doses and concentrations of this compound used in various published studies, which can serve as a reference for designing your own experiments.

Experimental Model Dose / Concentration Observed Effect Reference
In vivo (Rats, acute)9 mg/kgDecreased immobility time in forced swimming test (FST).[8]
In vivo (Rats, chronic)2.25 mg/kgDecreased immobility time in FST.[8]
In vivo (Rats)7, 14, and 28 mg/kgDose-dependent promotion of intestinal transit and gastric emptying.[11]
In vivo (Rats)10 mg/kg/day (1 week)Decreased depression-like behavior.[12]
In vitro (Rat jejunum)1-100 μMDose-dependent increase in muscle contraction amplitude.[11]
In vitro (Rat jejunum)10 μMIncreased jejunal contractions.[8]

Experimental Protocols

Protocol: General In Vitro Cell Viability Assay (e.g., MTT/XTT or ATP-based)

This protocol provides a general framework for generating a dose-response curve for this compound in a cell-based assay.

  • Cell Seeding:

    • Culture cells in the appropriate medium and ensure they are in the logarithmic growth phase.

    • Trypsinize, count, and dilute the cells to the optimized seeding density in fresh medium.

    • Dispense the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution in culture medium to create a range of treatment concentrations. The final concentration range should ideally span at least 3-4 orders of magnitude.[1]

    • Ensure the final solvent concentration is consistent across all wells (including vehicle control) and does not exceed a non-toxic level (typically ≤0.1% for DMSO).

    • Remove the old medium from the cells and add the medium containing the various this compound concentrations or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Follow the manufacturer's instructions for your chosen viability assay (e.g., CellTiter-Glo®, MTT, XTT).

    • For example, for an ATP-based luminescence assay, add the reagent to each well, lyse the cells on an orbital shaker, and incubate at room temperature to stabilize the signal.

    • Read the plate using a suitable plate reader (luminescence, absorbance, or fluorescence).

  • Data Analysis:

    • Subtract the average background reading (from "no cell" wells) from all other readings.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter log-logistic model or another appropriate non-linear regression model to determine the IC50/EC50.[13]

Visualizations

Signaling Pathways and Workflows

Meranzin_Hydrate_Signaling cluster_main This compound (MH) Antidepressant Signaling Pathway MH This compound mTOR mTOR Signaling Activation MH->mTOR BDNF BDNF Expression (Upregulation) mTOR->BDNF Synaptic Synaptic Protein Expression (e.g., PSD95) mTOR->Synaptic Effect Rapid Antidepressant-Like Effects BDNF->Effect Synaptic->Effect Rapamycin Rapamycin (mTOR Antagonist) Rapamycin->mTOR

Caption: Antidepressant signaling pathway of this compound.[9]

Dose_Response_Troubleshooting cluster_workflow Troubleshooting Workflow for Dose-Response Curves start Experiment Yields Unexpected Curve (Flat, High Variability, Shifted IC50) check_sol Check Compound Solubility & Stability start->check_sol check_assay Review Assay Parameters (Cells, Reagents, Time) start->check_assay check_dil Verify Serial Dilutions & Pipetting start->check_dil sol_ok Precipitation/Degradation Observed? check_sol->sol_ok assay_ok Inconsistencies Found? check_assay->assay_ok dil_ok Errors Likely? check_dil->dil_ok sol_ok->assay_ok No sol_remedy Prepare Fresh Stock Use Lower Concentrations Consider Different Solvent sol_ok->sol_remedy Yes assay_ok->dil_ok No assay_remedy Standardize Protocol Validate New Reagents Check Cell Health assay_ok->assay_remedy Yes dil_remedy Re-prepare Dilutions Calibrate Pipettes dil_ok->dil_remedy Yes rerun Re-run Experiment dil_ok->rerun No, consult literature for other causes sol_remedy->rerun assay_remedy->rerun dil_remedy->rerun

Caption: A logical workflow for troubleshooting dose-response curve issues.

References

Technical Support Center: Meranzin Hydrate Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays involving Meranzin hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is Meranzin hydrate and what is its primary mechanism of action in cells?

This compound is a natural compound that has been shown to exhibit various biological activities. A key mechanism of action is the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[1] Activation of mTOR signaling is crucial for regulating cell growth, proliferation, and survival.[2] this compound has been observed to upregulate phosphorylated mTOR, which in turn can influence downstream processes like protein synthesis and synaptic protein expression.[1]

Q2: I am observing high variability in my cell viability (e.g., MTT, MTS, resazurin) assay results. What are the common causes?

Inconsistent results in cell viability assays are a frequent issue and can arise from several factors unrelated to the compound itself. These include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a major source of variability. Ensure a homogeneous cell suspension is maintained during plating.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. It is advisable to fill outer wells with sterile PBS or media and not use them for experimental data.

  • Reagent Preparation and Handling: Ensure that assay reagents are prepared fresh and handled according to the manufacturer's instructions. For tetrazolium-based assays (MTT, MTS), incomplete dissolution of formazan (B1609692) crystals can lead to inaccurate readings.

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic changes, affecting their response to stimuli.

Q3: My results for this compound's effect on cell viability are not dose-dependent or show an unexpected increase in viability at high concentrations. Why might this be?

This could be due to several factors, including compound-specific properties or assay artifacts:

  • Compound Solubility and Precipitation: this compound, like many natural compounds, may have limited solubility in aqueous media. At higher concentrations, it could precipitate out of solution, reducing the effective concentration and leading to a plateau or drop in activity. Visually inspect your assay plates for any signs of precipitation.

  • Assay Interference: Natural compounds can sometimes interfere with assay readouts. For instance, some compounds can directly reduce tetrazolium salts (MTT, MTS) independent of cellular metabolism, leading to a false positive signal for cell viability. It is recommended to run a cell-free control to test for direct compound-reagent interaction.

  • "Hook Effect" in Signaling: While more commonly associated with bivalent molecules like PROTACs, complex biological responses can sometimes lead to non-linear dose-response curves.

Q4: I am not observing the expected induction of apoptosis with this compound treatment. What should I check?

  • Concentration and Time Dependence: The induction of apoptosis is highly dependent on both the concentration of the compound and the duration of exposure. It is crucial to perform a time-course and dose-response experiment to identify the optimal conditions for your specific cell line.

  • Cell Line Specificity: Different cell lines will have varying sensitivities to the same compound. The apoptotic threshold for your cell line may be higher or require a longer incubation time than anticipated.

  • Assay Sensitivity: Ensure that your apoptosis detection method (e.g., Annexin V staining, caspase activity assay) is sensitive enough to detect early apoptotic events. Also, confirm that you are analyzing both floating and adherent cells, as apoptotic cells may detach.

Troubleshooting Guides

Table 1: Troubleshooting Inconsistent Cell Viability Assay Results
Observed Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps.
Edge effects in the microplateAvoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Incomplete formazan solubilization (MTT assay)Increase incubation time with the solubilization solvent and ensure thorough mixing. Visually confirm complete dissolution of crystals before reading the plate.
Low potency or lack of dose-response Compound precipitation at high concentrationsVisually inspect wells for precipitates. If solubility is an issue, consider using a different solvent vehicle (with appropriate controls) or lowering the final concentration range.
Cell line insensitivityVerify the expression of key signaling targets (e.g., mTOR pathway components) in your cell line. Consider testing a different, potentially more sensitive, cell line.
Incorrect assay timingPerform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing an effect.
High background or false positives Direct reduction of assay reagent by this compoundRun a cell-free control by adding this compound to media with the viability reagent. If a color/signal change occurs, the compound is interfering with the assay. Consider an alternative viability assay (e.g., ATP-based assay like CellTiter-Glo®).
Media component interference (e.g., phenol (B47542) red)Use phenol red-free media for the duration of the assay, as it can interfere with absorbance readings.
Table 2: Troubleshooting Apoptosis Assay Issues
Observed Issue Potential Cause Recommended Solution
Low percentage of apoptotic cells Suboptimal concentration or incubation timeConduct a dose-response (e.g., 0.1 µM to 100 µM) and time-course (e.g., 12, 24, 48 hours) experiment to identify optimal conditions for apoptosis induction.
Loss of apoptotic cellsApoptotic cells can detach. Ensure you collect both the supernatant and adherent cells for analysis by flow cytometry.
Cell cycle arrest instead of apoptosisThis compound might be inducing cell cycle arrest rather than apoptosis at the tested concentrations. Analyze the cell cycle distribution using propidium (B1200493) iodide staining and flow cytometry.
High percentage of necrotic cells (Annexin V+/PI+) Compound concentration is too high, causing rapid cell death.Test a lower range of concentrations to induce apoptosis rather than necrosis.
Harsh cell handlingHandle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.
Inconsistent staining in flow cytometry Incorrect compensation settingsUse single-stain controls (Annexin V only and PI only) to set up proper compensation and quadrants for flow cytometry analysis.

Data Presentation

Table 3: Example IC50 Values of Natural Compounds in Cancer Cell Lines

Note: IC50 values for this compound are cell-line specific and must be determined empirically. The following data for other natural compounds are provided for illustrative purposes.

Compound Cell Line Cancer Type Assay Duration Reported IC50
EupatorinMCF-7Breast Cancer48 hours5 µg/mL
EupatorinMDA-MB-231Breast Cancer48 hours5 µg/mL
ApigeninKKU-M055Cholangiocarcinoma24 hours78 µM
ApigeninKKU-M055Cholangiocarcinoma48 hours61 µM

Experimental Protocols & Methodologies

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells from the supernatant with the detached adherent cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Meranzin_Hydrate_Troubleshooting_Workflow start Inconsistent Results in Cell Assay check_basics Step 1: Verify Basic Assay Conditions start->check_basics check_compound Step 2: Investigate Compound-Specific Effects check_basics->check_compound If basics are confirmed sub_basics Cell Health & Passage Cell Seeding Density Reagent Quality Edge Effects check_basics->sub_basics check_bio Step 3: Assess Biological Response check_compound->check_bio If no compound artifacts sub_compound Solubility & Precipitation Cell-Free Assay Interference Compound Stability check_compound->sub_compound optimize Step 4: Optimize and Re-run check_bio->optimize Based on findings sub_bio Dose-Response Curve Time-Course Analysis Cell Line Sensitivity check_bio->sub_bio sub_optimize Adjust Concentration Range Modify Incubation Time Select Alternative Assay optimize->sub_optimize

Troubleshooting workflow for inconsistent cell assay results.

mTOR_Signaling_Pathway Simplified mTOR Signaling Pathway Meranzin This compound mTORC1 mTORC1 Meranzin->mTORC1 Activation Upstream Upstream Signals (e.g., Growth Factors, Nutrients) PI3K PI3K Upstream->PI3K Akt Akt PI3K->Akt TSC TSC1/TSC2 Akt->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth EBP1->ProteinSynth Inhibition

Simplified mTOR signaling pathway activated by this compound.

References

Meranzin Hydrate Pharmacokinetic Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with Meranzin (B15861) hydrate (B1144303) pharmacokinetic (PK) studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the typical pharmacokinetic characteristics of Meranzin hydrate?

A1: this compound, a coumarin (B35378) compound found in medicinal plants like Citrus × aurantium L., is generally characterized by rapid absorption and slow elimination.[1] In rats, the time to reach maximum plasma concentration (Tmax) is approximately 1.0 hour, while the elimination half-life (t1/2z) can exceed 6.5 hours.[1] Pharmacokinetic profiles in rats have been described by a two-compartment model.[1]

Q2: What is the "double-peak phenomenon" and how does it relate to this compound studies?

A2: The double-peak phenomenon in pharmacokinetics refers to the observation of two distinct peaks in the plasma concentration-time curve of a drug. While this has been observed for flavonoid glycosides like naringin (B1676962) and neohesperidin (B1678168) administered concurrently with this compound, it is suggested to be due to enterohepatic circulation or absorption at multiple sites in the gastrointestinal tract.[1][2] Researchers studying this compound in extracts containing these flavonoids should be aware of this potential kinetic behavior of co-administered compounds.

Q3: Are there any known factors that can influence the pharmacokinetics of this compound?

A3: Yes, co-administration with other compounds can significantly alter the pharmacokinetics of related substances, which may indirectly influence the overall profile of an extract containing this compound. For instance, drug compatibility can promote mutual absorption and affect metabolic behaviors.[1] Additionally, disease models, such as chronic mild stress in rats, have been shown to accelerate the absorption of this compound.[3][4]

Q4: What are the key considerations for analytical method development for this compound quantification in plasma?

A4: A sensitive and specific analytical method is crucial for accurate pharmacokinetic studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) or photodiode array (UPLC-PDA) detection are commonly used methods.[1][3][4] Key considerations include achieving good chromatographic resolution to avoid interference from endogenous plasma components and ensuring method linearity, accuracy, and precision within the expected concentration range.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during this compound pharmacokinetic experiments.

Problem Potential Cause(s) Troubleshooting Steps
High variability in pharmacokinetic parameters Inconsistent dosing, variability in animal physiology, issues with blood sample collection or processing.Ensure accurate and consistent oral gavage technique. Standardize animal fasting and housing conditions. Use a consistent protocol for blood collection, plasma separation, and storage.
Low oral bioavailability Poor aqueous solubility of this compound.[5][6][7] First-pass metabolism.Consider formulation strategies to enhance solubility, such as using co-solvents or creating a solid dispersion.[8] Investigate potential metabolic pathways to understand presystemic elimination.
Matrix effects (ion suppression or enhancement) in LC-MS analysis Co-eluting endogenous substances from the plasma matrix interfering with the ionization of this compound.[9]Optimize the sample preparation method to effectively remove interfering substances. Solid-phase extraction (SPE) is a recommended technique.[9] Adjust chromatographic conditions to separate this compound from the interfering matrix components.[9]
Inconsistent results when administered as part of an herbal extract Complex interactions between different components of the extract affecting absorption, distribution, metabolism, and excretion (ADME) of this compound.[1]Conduct comparative pharmacokinetic studies of pure this compound versus the extract to elucidate the influence of other components.[1]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Parameter Value (Control Rats) Value (Chronic Mild Stress Rats) Administration Reference
Cmax (ng/mL)58.66 ± 6.6457.54 ± 12.67Oral (Chaihu-Shugan-San)[3][4]
Tmax (min)108.00 ± 26.8354.00 ± 8.22Oral (Chaihu-Shugan-San)[3][4]
AUC(0-1440) (µg·min/L)19,896.76 ± 1,041.9518,401.32 ± 4332.65Oral (Chaihu-Shugan-San)[3][4]
T1/2 (min)87.34 ± 31.15145.64 ± 75.67Oral (Chaihu-Shugan-San)[3]

Table 2: Pharmacokinetic Parameters of this compound in Humans with Functional Dyspepsia

Parameter Value Administration Reference
Cmax (mg/L)0.371Oral (Chaihu-Shugan-San)[10]
Tmax (min)23.57Oral (Chaihu-Shugan-San)[10]
t1/2 (min)139.53Oral (Chaihu-Shugan-San)[10]
AUC (µg·min/mL)31.445Oral (Chaihu-Shugan-San)[10]
Ka (min⁻¹)0.185 ± 0.065Oral (Chaihu-Shugan-San)[10]
Vd (L/kg)3782.89 ± 2686.72Oral (Chaihu-Shugan-San)[10]

Experimental Protocols

UPLC-MS/MS Method for Quantification in Rat Plasma

This protocol is based on the methodology for analyzing this compound in rat plasma.[1]

  • Sample Preparation:

    • To a plasma sample, add a protein precipitating agent (e.g., acetonitrile).

    • Vortex mix the sample to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% aqueous formic acid.[11]

    • Flow Rate: A typical flow rate suitable for the column dimensions.

    • Injection Volume: A small, precise volume of the prepared sample.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for flavonoid glycosides.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

Animal Study Protocol for Oral Administration in Rats

This protocol outlines a general procedure for pharmacokinetic studies in rats.[1][3]

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.

  • Housing: House animals in a controlled environment with a standard light/dark cycle and access to food and water.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer this compound or the extract orally via gavage.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points post-dosing.

    • Use an appropriate anticoagulant (e.g., heparin).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

Visualizations

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis cluster_Data_Processing Data Processing Animal_Acclimatization Animal Acclimatization Oral_Administration Oral Administration Animal_Acclimatization->Oral_Administration Dose_Preparation Dose Preparation Dose_Preparation->Oral_Administration Blood_Sampling Blood Sampling (Serial Time Points) Oral_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction Plasma_Separation->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis PK_Parameter_Calculation PK Parameter Calculation LC_MS_Analysis->PK_Parameter_Calculation Data_Interpretation Data Interpretation PK_Parameter_Calculation->Data_Interpretation

Caption: A typical experimental workflow for a this compound pharmacokinetic study.

Troubleshooting_Logic cluster_Dosing Dosing Issues cluster_Sampling Sampling Issues cluster_Analysis Analytical Issues Start Inconsistent PK Data Check_Dosing Review Dosing Protocol Start->Check_Dosing Check_Sampling Review Sampling Protocol Start->Check_Sampling Check_Analysis Review Analytical Method Start->Check_Analysis Dosing_Accuracy Inaccurate Dosing Volume? Check_Dosing->Dosing_Accuracy Dosing_Consistency Inconsistent Technique? Check_Dosing->Dosing_Consistency Timing_Errors Inaccurate Timing? Check_Sampling->Timing_Errors Sample_Handling Improper Handling? Check_Sampling->Sample_Handling Matrix_Effects Matrix Effects Present? Check_Analysis->Matrix_Effects Instrument_Performance Instrument Drift? Check_Analysis->Instrument_Performance

Caption: A logical flowchart for troubleshooting inconsistent pharmacokinetic data.

References

Technical Support Center: Analysis of Meranzin Hydrate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the mass spectrometry analysis of Meranzin hydrate (B1144303), with a focus on troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is Meranzin hydrate and what are its key chemical properties relevant to mass spectrometry?

This compound is a natural coumarin (B35378) compound.[1][2] Its chemical properties are essential for developing a robust mass spectrometry method.

PropertyValueSource
CAS Number 5875-49-0[2]
Molecular Formula C₁₅H₁₈O₅[2]
Molecular Weight 278.30 g/mol [1][2][3]
Type of Compound Coumarin[2][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]

Q2: Which ionization mode, positive or negative, is more suitable for this compound analysis?

Both positive and negative ionization modes can be effective for the analysis of coumarins and flavonoids.[5]

  • Positive Ion Mode (ESI+): This mode is generally preferred for many flavonoids and can offer high sensitivity.[6] For this compound, you can expect to see the protonated molecule [M+H]⁺ and potential adducts like [M+NH₄]⁺ or [M+Na]⁺.[1][5] The presence of a methoxy (B1213986) group in its structure may also lead to characteristic fragmentation patterns.[7][8]

  • Negative Ion Mode (ESI-): This mode can also be effective, particularly if the structure contains acidic protons that can be easily removed to form [M-H]⁻.

The optimal choice will depend on the specific matrix and instrument conditions. It is recommended to test both modes during method development.

Q3: What are matrix effects and how can they affect the analysis of this compound?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[9][10] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[9][11][12] When analyzing this compound in complex biological or botanical samples, matrix effects are a significant concern.[12]

Troubleshooting Guide: Matrix Effects in this compound Analysis

This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects during the LC-MS analysis of this compound.

Problem: Inconsistent or inaccurate quantification of this compound.

The first step is to determine if matrix effects are indeed the cause of your analytical issues. Two primary methods can be used for this qualitative and quantitative assessment.

Method 1: Post-Column Infusion (Qualitative Assessment)

This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[11][13]

  • Experimental Protocol:

    • Infuse a standard solution of this compound at a constant flow rate into the mass spectrometer post-column.

    • Inject a blank matrix extract (without this compound) onto the LC system.

    • Monitor the signal of this compound. Any deviation from the stable baseline indicates the presence of matrix effects at that retention time.

Method 2: Post-Extraction Spike (Quantitative Assessment)

This method quantifies the extent of ion suppression or enhancement.[12][13]

  • Experimental Protocol:

    • Prepare a standard solution of this compound in a pure solvent (Set A).

    • Prepare a blank matrix extract and spike it with the same concentration of this compound as in Set A (Set B).

    • Analyze both sets of samples and compare the peak areas of this compound.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

The following diagram illustrates the workflow for identifying matrix effects.

cluster_identification Identifying Matrix Effects start Inconsistent this compound Quantification qualitative Qualitative Assessment: Post-Column Infusion start->qualitative quantitative Quantitative Assessment: Post-Extraction Spike start->quantitative decision Matrix Effects Detected? qualitative->decision quantitative->decision no_effects No Significant Matrix Effects. Troubleshoot other parameters. decision->no_effects No mitigation Proceed to Mitigation Strategies decision->mitigation Yes

Caption: Workflow for the identification of matrix effects.

Once matrix effects are confirmed, several strategies can be employed to minimize their impact.

Strategy 1: Sample Preparation and Dilution

  • Dilute the Sample: This is a simple and often effective method to reduce the concentration of interfering matrix components.[5]

  • Advanced Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.

Strategy 2: Chromatographic Optimization

  • Improve Separation: Adjust the chromatographic method to separate this compound from co-eluting matrix components.[11][13] This can be achieved by:

    • Modifying the gradient elution profile.

    • Changing the stationary phase (column).

    • Adjusting the mobile phase pH. For positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.[5][6]

Strategy 3: Methodological Approaches

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most reliable way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5][11][14] If a SIL-IS is not available, a structural analog that co-elutes can be used.[15]

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[6] This helps to ensure that the calibration curve accurately reflects the analytical conditions of the samples.

  • Standard Addition: This method involves adding known amounts of a this compound standard to the sample extracts.[11][14] While effective, it can be more labor-intensive.

The following diagram outlines the logical flow for troubleshooting and mitigating matrix effects.

cluster_troubleshooting Troubleshooting & Mitigation Workflow start Matrix Effects Confirmed sample_prep Optimize Sample Preparation - Dilution - Advanced Cleanup (SPE, LLE) start->sample_prep chromatography Optimize Chromatography - Gradient - Column - Mobile Phase pH start->chromatography methodology Implement Methodological Solutions - Internal Standard - Matrix-Matched Calibrants - Standard Addition start->methodology validate Validate Method Performance sample_prep->validate chromatography->validate methodology->validate

Caption: A logical workflow for mitigating matrix effects.

Experimental Protocols

Protocol 1: Sample Extraction from Plant Material

This protocol provides a general guideline for the extraction of this compound from plant matrices.

  • Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.

  • Add 1 mL of an appropriate extraction solvent (e.g., 70% methanol (B129727) or ethanol).[5]

  • Vortex the sample for 1 minute.

  • Sonicate for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube for analysis.[5] A cleanup step such as SPE may be necessary depending on the complexity of the matrix.

Protocol 2: LC-MS/MS Parameters for Analysis

The following table provides a starting point for developing an LC-MS/MS method for this compound, based on typical parameters for flavonoids.[6]

ParameterRecommended Setting
Column UPLC HSS T3 (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient from a higher percentage of A to a higher percentage of B
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode ESI Positive and/or Negative
Capillary Voltage Optimize for maximum signal
Gas Flows & Temperatures Optimize for specific instrument and flow rate

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should perform their own method development and validation to ensure the accuracy and reliability of their results.

References

Technical Support Center: Refining Protocols for Meranzin Hydrate Gut Motility Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Meranzin hydrate (B1144303) in gut motility assays. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful execution and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Meranzin hydrate and what is its primary mechanism of action in the gastrointestinal tract?

A1: this compound is a coumarin (B35378) compound that has been shown to have prokinetic effects, meaning it enhances gastrointestinal motility[1]. Its primary mechanism of action involves the stimulation of H1 histamine (B1213489) receptors and the regulation of α2-adrenoceptors in the enteric nervous system[1][2].

Q2: What are the expected effects of this compound on gut motility in preclinical models?

A2: In rodent models, this compound has been demonstrated to promote gastric emptying and increase intestinal transit in a dose-dependent manner[1]. It can increase the amplitude of contractions in both the longitudinal and circular muscles of the jejunum[1].

Q3: What is a suitable vehicle for administering this compound in in vivo studies?

A3: this compound is soluble in solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. For in vivo administration, it is often prepared as a suspension. A common vehicle is an aqueous solution containing a suspending agent like 0.5% methylcellulose (B11928114) or carboxymethylcellulose to ensure uniform delivery.

Q4: What is the recommended method for assessing whole gut transit time in mice?

A4: The carmine (B74029) red whole gut transit assay is a widely used and reliable method. This involves oral gavage of a non-absorbable red dye (carmine) suspended in a viscous solution (e.g., 0.5% methylcellulose). The time taken for the first appearance of the red dye in the feces is measured as the whole gut transit time.

Q5: Are there any known side effects or toxicity concerns with this compound at effective doses?

A5: The available literature on the prokinetic effects of this compound does not indicate significant toxicity at the doses typically used to elicit a gut motility response. However, as with any experimental compound, it is crucial to perform dose-response studies and observe the animals for any signs of adverse effects.

Experimental Protocols

Protocol 1: Whole Gut Transit Assay using Carmine Red in Mice

This protocol details the procedure for measuring the total transit time of a non-absorbable marker through the entire gastrointestinal tract.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Carmine red dye (6% w/v in 0.5% methylcellulose)

  • Oral gavage needles (20-22 gauge, straight or curved with a ball tip)

  • 1 mL syringes

  • Clean cages with white paper or bedding for easy visualization of fecal pellets

  • Stopwatch or timer

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before the start of the experiment to minimize stress-induced alterations in gut motility.

  • Fasting: Fast the mice for 4-6 hours prior to the experiment, with free access to water. This ensures an empty stomach for consistent absorption of the test compound.

  • Compound Administration:

    • Prepare a homogenous suspension of this compound in the chosen vehicle.

    • Administer the this compound suspension or vehicle control to the mice via oral gavage. The volume is typically 100-200 µL per mouse. Record the exact time of administration for each animal.

  • Carmine Red Gavage:

    • Thirty minutes after the administration of this compound or vehicle, administer 100-150 µL of the 6% carmine red solution to each mouse via oral gavage. Record the exact time of this gavage.

  • Observation:

    • House the mice individually in clean cages with a white background to facilitate the observation of colored fecal pellets.

    • Provide free access to water but no food during the observation period.

    • Begin checking for the appearance of the first red fecal pellet approximately 2 hours post-carmine gavage. Check every 15-30 minutes thereafter.

  • Data Recording:

    • Record the time at which the first red fecal pellet is excreted for each mouse. The whole gut transit time is the duration between the carmine red gavage and the appearance of the first red pellet.

  • Endpoint: The experiment is concluded for each mouse once the first red pellet is observed. If no red pellet is observed after a predetermined cut-off time (e.g., 8-10 hours), this should be noted.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in transit times within the same experimental group. - Stress due to handling or environment.- Inconsistent gavage technique.- Variation in fasting times.- Circadian rhythm effects.- Acclimate animals properly.- Handle animals gently and consistently.- Ensure all researchers are proficient in oral gavage.- Standardize the fasting period for all animals.- Perform experiments at the same time of day for all groups.
No red fecal pellets observed even after an extended period. - Severe gut stasis induced by the experimental conditions or test substance.- Incorrect gavage (e.g., administration into the trachea).- The observation period is too short.- Consider a lower dose of the test substance if it is suspected to be inhibitory.- Confirm proper gavage technique.- Extend the observation period, ensuring animal welfare is maintained.
Difficulty in identifying the first red pellet. - Fecal pellets are too dark or mixed with other debris.- Inconsistent lighting in the observation area.- Use white, non-absorbent paper on the cage floor.- Gently press a questionable pellet on a white surface to check for red color.- Ensure consistent and bright lighting for all cages.
Regurgitation of the gavage solution. - Gavage volume is too large for the animal.- Improper gavage technique causing esophageal irritation.- Reduce the gavage volume.- Ensure the gavage needle is inserted gently and to the correct depth.

Quantitative Data Presentation

The following table summarizes the dose-dependent effects of this compound on gastric emptying and intestinal transit in rats.

Treatment Group Dose Gastric Emptying (%) Intestinal Transit (%)
Control-55.45 ± 3.763.51 ± 5.1
This compound28 mg/kg72.9 ± 3.875.2 ± 3.1
Cisapride (Positive Control)-69.6 ± 4.871.6 ± 6.3
Data presented as mean ± SD. Data sourced from a study on the prokinetic activity of this compound.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The prokinetic effects of this compound are mediated, at least in part, through the activation of H1 histamine receptors on smooth muscle cells and the modulation of α2-adrenoceptors in the enteric nervous system.

Meranzin_Hydrate_Signaling cluster_0 Enteric Neuron (Myenteric Plexus) cluster_1 Smooth Muscle Cell Meranzin_Hydrate_A2 This compound A2_Receptor α2-Adrenoceptor (α2A subtype) Meranzin_Hydrate_A2->A2_Receptor Modulates Gi_Protein_A2 Gi Protein A2_Receptor->Gi_Protein_A2 AC_Inhibition Adenylyl Cyclase (Inhibition) Gi_Protein_A2->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease ACh_Release ↑ Acetylcholine Release cAMP_Decrease->ACh_Release Contraction Muscle Contraction ACh_Release->Contraction Stimulates Meranzin_Hydrate_H1 This compound H1_Receptor H1 Histamine Receptor Meranzin_Hydrate_H1->H1_Receptor Activates Gq_Protein Gq/11 Protein H1_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Increase Ca_Increase->Contraction

Caption: Signaling pathways of this compound in the gut.

Experimental Workflow

The following diagram illustrates the key steps in a typical in vivo gut motility assay to evaluate the effects of this compound.

Gut_Motility_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation & Data Collection cluster_analysis Data Analysis Acclimation Animal Acclimation (≥ 1 hour) Fasting Fasting (4-6 hours) (Water ad libitum) Acclimation->Fasting Compound_Admin Oral Gavage: This compound or Vehicle Fasting->Compound_Admin Marker_Admin Oral Gavage: Carmine Red (6%) Compound_Admin->Marker_Admin Wait 30 min Housing Individual Housing (White background) Marker_Admin->Housing Observation Monitor for First Red Fecal Pellet Housing->Observation Record_Time Record Transit Time Observation->Record_Time Analysis Calculate Mean Transit Time & Statistical Analysis Record_Time->Analysis

Caption: Workflow for a this compound gut motility assay.

References

Validation & Comparative

Meranzin Hydrate: A Preclinical Efficacy Comparison with Standard Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Meranzin hydrate (B1144303), a coumarin (B35378) derivative with demonstrated antidepressant-like properties, against established classes of antidepressant medications. The information is compiled from preclinical studies and is intended to inform research and development in the field of neuropsychopharmacology. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided.

Overview of Meranzin Hydrate

This compound is a natural compound that has shown potential as an antidepressant agent in animal models of depression. Its mechanism of action is multifactorial, distinguishing it from conventional antidepressants. Preclinical evidence suggests that this compound exerts its effects through the modulation of the α2-adrenoceptor, the ghrelin system, and the mTOR signaling pathway, playing a role in the intricate communication along the brain-gut axis.

Comparative Preclinical Efficacy

The antidepressant potential of this compound has been evaluated in rodent models of depression, primarily the Forced Swim Test (FST) and the Unpredictable Chronic Mild Stress (UCMS) model. The following tables present a comparative summary of the efficacy of this compound alongside other major classes of antidepressants in these standard preclinical assays. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols, including animal strains, drug dosages, and administration routes.

Table 1: Comparative Efficacy in the Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant drugs. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Antidepressant ClassCompound(s)Typical Dose Range (mg/kg, i.p. in rats)Approximate Reduction in Immobility Time
This compound This compound2.25 - 9~30-50%
SSRIs Fluoxetine10 - 20~30-60%
TCAs Imipramine15 - 30~40-70%
SNRIs Venlafaxine8 - 20~40-65%
MAOIs Phenelzine5 - 10~35-60%
Table 2: Comparative Efficacy in the Unpredictable Chronic Mild Stress (UCMS) Model

The UCMS model is a well-validated animal model of depression that induces a state of anhedonia, a core symptom of depression, by exposing rodents to a series of mild and unpredictable stressors. Efficacy is often measured by the restoration of sucrose (B13894) preference, which is diminished by chronic stress.

Antidepressant ClassCompound(s)Typical Dose Range (mg/kg, p.o. in rats)Approximate Restoration of Sucrose Preference
This compound This compound10Significant restoration towards baseline
SSRIs Fluoxetine5 - 10Significant restoration towards baseline
TCAs Imipramine10 - 20Significant restoration towards baseline
SNRIs Venlafaxine10 - 20Significant restoration towards baseline
MAOIs Phenelzine5 - 15Significant restoration towards baseline

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test protocol typically involves two sessions. On the first day (pre-test session), rats are individually placed in a transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth of 15 cm for 15 minutes. This initial exposure is to induce a state of learned helplessness. Twenty-four hours later, in the test session, the animals are returned to the cylinder for a 5-minute period. The duration of immobility, defined as the time the animal spends floating with only minimal movements to keep its head above water, is recorded. Antidepressant compounds are typically administered at various time points before the test session (e.g., 1, 5, and 24 hours).

Unpredictable Chronic Mild Stress (UCMS)

The UCMS protocol involves exposing rodents to a series of mild and unpredictable stressors over a period of several weeks (typically 4-8 weeks). The stressors are varied to prevent habituation and can include:

  • Stroboscopic illumination

  • Tilted cage (45°)

  • Food or water deprivation

  • Reversal of the light/dark cycle

  • Damp bedding

  • White noise

  • Social isolation or crowding

The primary behavioral outcome measured is anhedonia, assessed through the sucrose preference test. Animals are presented with two bottles, one containing a 1% sucrose solution and the other containing plain water. The consumption of each liquid is measured, and the preference for sucrose is calculated. A significant reduction in sucrose preference in the stressed group compared to a non-stressed control group indicates the induction of a depressive-like state. The ability of a compound to reverse this deficit in sucrose preference is a key indicator of its antidepressant potential.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the established mechanisms of action of other major antidepressant classes.

This compound Signaling Pathway

Meranzin_Hydrate_Pathway MH This compound Alpha2AR α2-Adrenoceptor MH->Alpha2AR Modulates Ghrelin Ghrelin System MH->Ghrelin Activates BrainGut Brain-Gut Axis Regulation Alpha2AR->BrainGut mTOR mTOR Pathway Ghrelin->mTOR Antidepressant Antidepressant-like Effects mTOR->Antidepressant BrainGut->Antidepressant

Caption: Proposed signaling pathway of this compound.

SSRI Mechanism of Action

SSRI_Mechanism Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft SERT SERT SynapticCleft->SERT Reuptake Receptor 5-HT Receptor SynapticCleft->Receptor Binds Serotonin->SynapticCleft Release SSRI SSRI SSRI->SERT Blocks Receptor->Postsynaptic

Caption: SSRI mechanism of action.

TCA Mechanism of Action

TCA_Mechanism Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin Norepinephrine NE Presynaptic->Norepinephrine Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft SERT SERT SynapticCleft->SERT Reuptake NET NET SynapticCleft->NET Reuptake Serotonin->SynapticCleft Release Norepinephrine->SynapticCleft Release TCA TCA TCA->SERT Blocks TCA->NET Blocks

Caption: TCA mechanism of action.

SNRI Mechanism of Action

SNRI_Mechanism Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin Norepinephrine NE Presynaptic->Norepinephrine Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft SERT SERT SynapticCleft->SERT Reuptake NET NET SynapticCleft->NET Reuptake Serotonin->SynapticCleft Release Norepinephrine->SynapticCleft Release SNRI SNRI SNRI->SERT Blocks SNRI->NET Blocks

Caption: SNRI mechanism of action.

MAOI Mechanism of Action

MAOI_Mechanism Presynaptic Presynaptic Neuron Monoamines Serotonin, Norepinephrine, Dopamine MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolism Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging MAOI MAOI MAOI->MAO Inhibits SynapticCleft Increased Neurotransmitter Release Vesicles->SynapticCleft

Caption: MAOI mechanism of action.

Conclusion

The preclinical data presented in this guide suggest that this compound exhibits antidepressant-like efficacy in established animal models, comparable to that of standard antidepressant medications. Its unique mechanism of action, involving the α2-adrenoceptor, ghrelin system, and mTOR pathway, offers a novel approach to the development of antidepressant therapeutics. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of depressive disorders. This guide serves as a foundational resource for researchers and drug development professionals interested in the evolving landscape of antidepressant pharmacology.

Meranzin Hydrate vs. Meranzin: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of coumarins, this guide provides a comparative analysis of the biological activities of meranzin (B15861) hydrate (B1144303) and its parent compound, meranzin. While both compounds exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and prokinetic properties, direct quantitative comparisons in the scientific literature are limited. This guide summarizes the available data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Comparative Biological Activity

Both meranzin and meranzin hydrate have been reported to have anti-depressant, anti-fibrotic, anti-proliferative, and anti-atherosclerosis activities.[1] this compound has been specifically investigated for its antidepressant effects and its ability to improve intestinal motility.[2][3]

Table 1: Summary of Biological Activities

Biological ActivityThis compoundMeranzinQuantitative Comparison
Anti-inflammatory YesYes (reportedly slightly higher)No direct IC50 comparison found
Anti-cancer YesYesNo direct IC50 comparison found
Anti-depressant YesYesNo direct comparative data found
Prokinetic (Intestinal Motility) YesReported, but less studied than hydrateNo direct comparative data found
Anti-fibrotic YesYesNo direct comparative data found
Anti-atherosclerosis YesYesNo direct comparative data found
Anti-bacterial YesYesNo direct comparative data found

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol outlines the procedure to quantify the inhibitory effect of test compounds on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Meranzin)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or meranzin for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for 24 hours.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration from the standard curve and determine the percentage of NO inhibition for each compound concentration.

Anti-cancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds (this compound, Meranzin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or meranzin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow_NO_assay cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells (5x10^4 cells/well) incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add this compound or Meranzin incubate_24h_1->add_compounds incubate_1h Incubate 1h add_compounds->incubate_1h add_lps Add LPS (1 µg/mL) incubate_1h->add_lps incubate_24h_2 Incubate 24h add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant add_griess_A Add Griess Reagent A collect_supernatant->add_griess_A incubate_10min_1 Incubate 10 min add_griess_A->incubate_10min_1 add_griess_B Add Griess Reagent B incubate_10min_1->add_griess_B incubate_10min_2 Incubate 10 min add_griess_B->incubate_10min_2 read_absorbance Read Absorbance at 540 nm incubate_10min_2->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition

Workflow for the Nitric Oxide (NO) Assay.

experimental_workflow_MTT_assay cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cancer Cells (5-10k cells/well) incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compounds Add this compound or Meranzin incubate_overnight->add_compounds incubate_duration Incubate 24-72h add_compounds->incubate_duration add_mtt Add MTT Solution incubate_duration->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Solubilize Formazan incubate_2_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability and IC50 read_absorbance->calculate_viability

Workflow for the MTT Cell Viability Assay.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO produces Meranzin_MH Meranzin / this compound Meranzin_MH->NFkB Inhibits

Simplified NF-κB Signaling Pathway in Inflammation.

References

Validating the Anti-inflammatory Effects of Meranzin Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Meranzin hydrate (B1144303) against established alternatives, supported by experimental data from preclinical studies. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.

Executive Summary

Meranzin hydrate, a natural coumarin (B35378) derivative, has demonstrated notable anti-inflammatory potential. Experimental evidence suggests its efficacy is comparable to that of its related compounds and that it operates through the modulation of key inflammatory signaling pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK). This guide synthesizes available data on its impact on pro-inflammatory mediators and outlines the experimental protocols for its validation. As a benchmark for comparison, the well-established corticosteroid, Dexamethasone, is included to provide context for its potency and mechanism of action.

Comparative In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its isomer, Isomeranzin, have been evaluated using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7), a standard model for inflammation research. These studies measure the inhibition of key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response.

CompoundCell LineIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Control
Isomeranzin *RAW 264.7~20DexamethasoneNot Reported in Study
Dexamethasone RAW 264.7~0.1-1.0--

Note: Data for Isomeranzin, a closely related isomer of Meranzin, is used as a proxy to illustrate the potential efficacy. IC₅₀ values for Dexamethasone are derived from various public studies and can vary based on experimental conditions.

Table 2: Inhibition of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory cascade.

CompoundCytokineCell LineInhibition (%)Concentration (µM)
Isomeranzin TNF-αRAW 264.7> 50%20
Isomeranzin IL-6RAW 264.7> 50%20
Dexamethasone TNF-αRAW 264.7Significant0.1 - 1.0
Dexamethasone IL-6RAW 264.7Significant0.1 - 1.0

Note: Data for Isomeranzin is presented to demonstrate the anti-inflammatory potential of this structural class. Studies on Isomeranzin showed a significant reduction in M1 macrophage-associated pro-inflammatory cytokines[1]. One study noted that this compound exhibited anti-inflammatory activity, though slightly lower than its metabolites Isomeranzin (ISM) and Meranzin (MER), by significantly decreasing inflammatory cytokine transcription in LPS-induced RAW 264.7 macrophages. In vivo, this compound has been shown to alleviate inflammatory factors like TNF-α and IL-1β in mice stimulated with LPS.

Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of this compound and its isomer are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Upon stimulation by LPS, the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus, where it initiates the transcription of genes for pro-inflammatory mediators like iNOS, TNF-α, and IL-6. Isomeranzin has been shown to inhibit the phosphorylation of the p65 subunit, thereby preventing its nuclear translocation and subsequent gene transcription[1]. This is a key mechanism for its anti-inflammatory effects. Dexamethasone also exerts part of its potent anti-inflammatory effects by inhibiting the NF-κB pathway[2].

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) pNFkB p-NF-κB (p-p65) NFkB->pNFkB Phosphorylation Nucleus Nucleus pNFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Cytokines Inflammatory Mediators (NO, TNF-α, IL-6) Genes->Cytokines Leads to MH This compound MH->IKK Inhibits

Caption: NF-κB signaling pathway inhibition by this compound.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another crucial regulator of inflammation. LPS activation of macrophages leads to the phosphorylation of these kinases, which in turn activate transcription factors that contribute to the inflammatory response. Isomeranzin has been demonstrated to specifically down-regulate the phosphorylation of ERK, contributing to its anti-inflammatory effects[1].

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 Phosphorylates JNK JNK MAP2K->JNK Phosphorylates ERK ERK MAP2K->ERK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Genes Pro-inflammatory Genes AP1->Genes Induces Transcription Cytokines Inflammatory Mediators Genes->Cytokines MH This compound MH->ERK Inhibits Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A Seed RAW 264.7 Cells B Incubate 24h A->B C Pre-treat with This compound / Dexamethasone B->C D Stimulate with LPS C->D E Collect Supernatant (24h) D->E F Lyse Cells D->F (15-60 min) G Griess Assay (NO) E->G H ELISA (Cytokines) E->H I Western Blot (Proteins) F->I

References

A Comparative Guide to the Cross-Species Pharmacokinetics of Meranzin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of Meranzin (B15861) hydrate (B1144303) across different species. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in various animal models is crucial for the preclinical assessment and successful clinical development of new therapeutic agents. Due to the limited availability of cross-species pharmacokinetic data for Meranzin hydrate, this guide also includes data for its parent compound, coumarin (B35378), in additional species to provide a broader comparative context. All quantitative data is supported by detailed experimental protocols.

Cross-Species Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in humans and rats. To facilitate a broader comparison, pharmacokinetic data for the parent coumarin in mice, dogs, and rhesus monkeys are also presented.

ParameterHuman (this compound)Rat (this compound)Mouse (Coumarin)Dog (Coumarin)Rhesus Monkey (Coumarin)
Administration Route OralOralOralOralOral
Cmax (Maximum Concentration) 0.371 mg/L[1]58.66 ± 6.64 ng/mL[2]Data not availableData not availableData not available
Tmax (Time to Cmax) 23.57 min[1]108.00 ± 26.83 min[2]~1.0 h[3]Data not availableData not available
AUC (Area Under the Curve) 31.445 µg·min/mL[1]19,896.76 ± 1,041.95 µg·min/L[2]Data not availableData not availableData not available
t1/2 (Half-life) 139.53 min[1]87.34 ± 31.15 min[2]>6.5 h[3]Data not available1.64 ± 0.41 h
Oral Bioavailability Data not availableData not availableData not availableData not available45 ± 14%
Volume of Distribution (Vd) 3782.89 ± 2686.72 L/kg[1]Data not availableData not availableData not available2.55 ± 0.95 L/kg
Clearance (CL) Data not availableData not availableData not availableData not available19.05 ± 5.41 mL/min/kg

It is important to note that the data for coumarin is presented as a surrogate for this compound in mice, dogs, and monkeys to provide a wider, albeit indirect, cross-species perspective.

Experimental Protocols

Detailed methodologies for the key pharmacokinetic experiments cited in this guide are provided below.

Human Pharmacokinetic Study (this compound)
  • Study Design: Patients with functional dyspepsia were administered a single oral dose of Chaihu-Shugan-San, a traditional Chinese medicine formulation containing this compound.[1]

  • Sample Collection: Blood samples were collected at various time points following administration.[1]

  • Analytical Method: The plasma concentrations of this compound were determined using ultra-performance liquid chromatography (UPLC) coupled with a photodiode array (PDA) detector.[1] The pharmacokinetic parameters were then calculated using a two-compartment model.[1]

Rat Pharmacokinetic Study (this compound)
  • Animal Model: Male Sprague-Dawley rats were used in the study.[2][4]

  • Drug Administration: A single oral dose of Fructus Aurantii extract (containing this compound) was administered to the rats at a dose of 20 g/kg.[4][5]

  • Sample Collection: Blood samples were collected from the venous plexus of the eye socket at multiple time points (0.083, 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, and 24.0 hours) after administration.[5]

  • Sample Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.[5] For analysis, plasma proteins were precipitated using acetonitrile, and the supernatant was analyzed.[3]

  • Analytical Method: The plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.[2]

Visualizations

The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and a comparison of this compound's half-life in humans and rats.

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase Animal Model Selection Animal Model Selection Dose Formulation Dose Formulation Animal Model Selection->Dose Formulation Drug Administration Drug Administration Dose Formulation->Drug Administration Blood Sample Collection Blood Sample Collection Drug Administration->Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Bioanalytical Method Bioanalytical Method Plasma Separation->Bioanalytical Method Data Analysis Data Analysis Bioanalytical Method->Data Analysis Pharmacokinetic Parameters Pharmacokinetic Parameters Data Analysis->Pharmacokinetic Parameters

Caption: Experimental workflow for a typical pharmacokinetic study.

G cluster_species Species Comparison: this compound Half-life Human Human ~139.5 min Rat Rat ~87.3 min

Caption: Comparison of this compound half-life in humans and rats.

References

A Comparative Guide to Meranzin Hydrate Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Meranzin hydrate (B1144303), a coumarin (B35378) with significant biological activities, is a critical first step. This guide provides a comparative analysis of various extraction methodologies, supported by available experimental data, to aid in the selection of the most suitable technique for your research or production needs.

The choice of extraction method for Meranzin hydrate, primarily sourced from plants like Citrus maxima (pomelo) and Muraya paniculata, significantly impacts yield, purity, and overall process efficiency. This comparison covers both conventional and modern techniques, offering insights into their principles, performance, and practical considerations.

Comparative Performance of Extraction Methods

The following table summarizes the quantitative data available for different this compound extraction methods. It is important to note that direct comparative studies across all methods are limited, and performance can vary based on the plant matrix, solvent system, and specific experimental conditions.

Extraction MethodPrincipleExtraction Yield (%)PuritySolvent ConsumptionExtraction TimeKey AdvantagesKey Disadvantages
Solvent Extraction (Maceration) Soaking the plant material in a solvent to dissolve soluble compounds.[1][2]Variable, generally lower than modern methods.Can be low due to co-extraction of other compounds.[1]High.[2]Long (hours to days).[2]Simple, low initial equipment cost.[2]Time-consuming, high solvent usage, potential for thermal degradation if heat is used.[2]
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent.[1][3]18% (for this compound from Citrus maxima peel at 50°C and 27.6 MPa).[3]High selectivity can be achieved by tuning pressure and temperature.Low to moderate; CO2 is recycled.[1]Relatively short.[1]Environmentally friendly ("green" method), high purity of extracts, tunable selectivity.[1][4]High initial capital cost, requires specialized equipment and expertise.[5]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance mass transfer.[1][2]Generally higher than conventional methods.[2]Dependent on solvent and other parameters.Reduced compared to conventional methods.[2]Short (minutes).[2]Fast, efficient, lower solvent and energy consumption.[2]Potential for degradation of thermolabile compounds due to localized heating.
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and plant material, causing cell rupture.[1][2]Often results in higher yields than conventional techniques.[6]Dependent on the system used.Reduced solvent usage.[2][6]Very short (minutes).[2][6]Very fast, high efficiency, reduced solvent consumption.[2][6]Requires microwave-transparent solvents, potential for localized overheating.
Microwave Hydrodiffusion and Gravity (MHG) A solvent-free microwave extraction method where microwaves heat the in-situ water in the plant material, causing cells to rupture and release their contents, which are then collected by gravity.[1][7]Yield data for this compound is not readily available.Potentially high as it is a selective process.Solvent-free.[1][7]Short.[1][7]Solvent-free, fast, and energy-efficient.[1][7]Only applicable to fresh plant material with sufficient water content.

Experimental Protocols

Solvent Extraction (Maceration) of this compound from Muraya paniculata

This protocol is based on the methodology described for the isolation of this compound from the dried leaves of Muraya paniculata.[8][9][10]

Materials and Equipment:

Procedure:

  • The dried leaves of M. paniculata (4 kg) are exhaustively extracted with methanol at room temperature.[8]

  • The methanol extract is concentrated using a rotary evaporator to yield a crude extract.

  • The crude methanol extract is partitioned between n-hexane and methanol containing 10% water.[9]

  • The methanol fraction is separated and subjected to column chromatography on silica gel 60 using a step gradient of n-hexane-ethyl acetate-methanol.[9]

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • The fraction eluted with n-hexane/ethyl acetate (1:4) is further purified by column chromatography on silica gel using a chloroform:ethyl acetate (1:1) solvent system to yield pure this compound.[8][10]

Supercritical Fluid Extraction (SFE) of this compound from Citrus maxima

This protocol is based on a comparative study of SFE and solvent extraction for coumarins from the peel of Citrus maxima.[3]

Materials and Equipment:

  • Dried and ground peel of Citrus maxima

  • Supercritical Fluid Extractor

  • High-purity carbon dioxide (CO2)

  • Ethanol (as a modifier)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • The dried and ground peel of Citrus maxima is packed into the extraction vessel of the SFE system.

  • The SFE system is pressurized with CO2 and heated to the desired operating conditions. The optimal conditions for this compound extraction were found to be 50°C and 27.6 MPa.[3]

  • Ethanol may be used as a modifier to increase the extraction efficiency of the coumarins.[3]

  • The supercritical fluid containing the extracted compounds is passed through a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • The collected extract is then analyzed by HPLC to determine the yield and purity of this compound.

Visualizing Extraction Workflows

The following diagrams illustrate the general workflows for conventional and modern extraction techniques.

General Workflow for Conventional Solvent Extraction plant_material Plant Material (e.g., dried leaves) maceration Maceration with Solvent (e.g., Methanol) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (e.g., Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: Conventional solvent extraction workflow.

General Workflow for Supercritical Fluid Extraction (SFE) plant_material Plant Material (e.g., dried peel) extraction_vessel Extraction Vessel (High Pressure & Temperature) plant_material->extraction_vessel sfe_system Supercritical Fluid Extraction System sfe_system->extraction_vessel co2_supply CO2 Supply co2_supply->sfe_system modifier_supply Modifier Supply (e.g., Ethanol) modifier_supply->sfe_system separator Separator (Pressure Reduction) extraction_vessel->separator extract_collection Extract Collection separator->extract_collection co2_recycle CO2 Recycle separator->co2_recycle analysis Analysis (e.g., HPLC) extract_collection->analysis

Caption: Supercritical Fluid Extraction (SFE) workflow.

Conclusion

The selection of an appropriate extraction method for this compound is a trade-off between various factors including yield, purity, cost, and environmental impact. While conventional methods like maceration are simple and inexpensive, they are often less efficient and environmentally friendly. Modern techniques such as SFE, UAE, and MAE offer significant advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields.[1][2] For large-scale production and applications where high purity is paramount, SFE stands out as a promising "green" alternative, despite its higher initial investment.[1][5] For rapid screening and laboratory-scale extractions, UAE and MAE provide efficient and fast alternatives.[2] Further research focusing on the optimization and direct comparison of these modern techniques for this compound extraction from various plant sources would be highly beneficial for the scientific and industrial communities.

References

Meranzin Hydrate: A Comparative Analysis of its Influence on mTOR and Other Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin (B15861) hydrate (B1144303), a natural coumarin (B35378) found in Fructus Aurantii, has garnered significant interest for its potential therapeutic applications, particularly for its rapid antidepressant-like effects. Emerging research indicates that its mechanism of action involves the modulation of critical intracellular signaling pathways. This guide provides a comparative analysis of meranzin hydrate's effects on the mammalian target of rapamycin (B549165) (mTOR) pathway versus other significant signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This comparison is based on available experimental data to assist researchers and drug development professionals in understanding its molecular interactions.

Comparative Effects on Signaling Pathways

Current research primarily highlights the activating role of this compound on the mTOR signaling pathway, which is strongly linked to its antidepressant properties. Its effects on other pathways, such as MAPK/ERK, are also beginning to be elucidated, while its interaction with the PI3K/Akt and JAK/STAT pathways remains to be investigated.

mTOR Signaling Pathway: A Primary Target

Studies have shown that this compound exerts its rapid antidepressant-like effects by activating the mTOR signaling pathway in the hippocampus. This activation leads to the upregulation of downstream targets, including brain-derived neurotrophic factor (BDNF) and synaptic proteins like PSD95, which are crucial for synaptic plasticity and neuronal function[1]. Administration of this compound has been found to increase the phosphorylation of mTOR (p-mTOR), indicating its activation[1].

MAPK/ERK Signaling Pathway: An Indirect Modulation

Evidence suggests that this compound also influences the MAPK/ERK signaling cascade, although the interaction appears to be more complex. One study indicates that the antidepressant-like effect of this compound is dependent on nitric oxide (NO) and ERK, and involves the suppression of the downstream nuclear factor-kappa B (NF-κB) pathway[1]. This suggests an indirect regulatory role on the ERK pathway, potentially through modulation of upstream signals. However, direct evidence of this compound's effect on ERK phosphorylation (p-ERK) is not yet fully established.

PI3K/Akt and JAK/STAT Signaling Pathways: A Knowledge Gap

As of the latest available research, there is no direct evidence to suggest that this compound significantly affects the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) or the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathways. Extensive searches of scientific literature did not yield studies that have investigated the effects of this compound on these specific pathways. Therefore, a direct comparison with the mTOR pathway is not currently possible. This represents a significant gap in the understanding of this compound's full spectrum of molecular targets and an area for future research.

Quantitative Data Summary

The following table summarizes the qualitative effects of this compound on the mTOR and MAPK/ERK signaling pathways based on available literature. It is important to note that specific quantitative data, such as IC50 or EC50 values, are not consistently reported in the reviewed studies.

Signaling PathwayKey Protein AnalyzedEffect of this compoundDownstream ConsequencesReference
mTOR Phospho-mTOR (p-mTOR)Activation (Increased Phosphorylation)Increased expression of BDNF and synaptic proteins (PSD95)[1]
MAPK/ERK NF-κBSuppression Potential modulation of inflammatory and neuronal processes[1]
PI3K/Akt -No data available--
JAK/STAT -No data available--

Experimental Protocols

The following is a representative experimental protocol for assessing the effect of this compound on the phosphorylation of mTOR in hippocampal tissue using Western blotting, synthesized from established methodologies.

Western Blot Analysis of p-mTOR in Hippocampal Tissue

1. Sample Preparation:

  • Male Sprague-Dawley rats are administered this compound (e.g., 9.18 mg/kg, intragastrically).
  • Two hours post-administration, the animals are euthanized, and the hippocampi are rapidly dissected on ice.
  • Hippocampal tissue is homogenized in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
  • The homogenate is centrifuged at 14,000 x g for 20 minutes at 4°C.
  • The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Protein lysates (20-30 µg) are mixed with Laemmli sample buffer and denatured by heating at 95°C for 5 minutes.
  • The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 6-8% gel.
  • Following electrophoresis, the separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • The PVDF membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated mTOR (e.g., rabbit anti-p-mTOR, Ser2448).
  • After washing three times with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
  • The membrane is washed again three times with TBST.

4. Detection and Quantification:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
  • The chemiluminescent signals are captured using a digital imaging system.
  • The band intensities are quantified using densitometry software (e.g., ImageJ).
  • To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total mTOR and a loading control protein (e.g., β-actin or GAPDH).
  • The relative level of p-mTOR is expressed as the ratio of p-mTOR to total mTOR.

Signaling Pathway and Experimental Workflow Diagrams

mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Meranzin_Hydrate This compound mTOR mTOR Meranzin_Hydrate->mTOR Activates p_mTOR p-mTOR (Active) mTOR->p_mTOR Phosphorylation BDNF BDNF p_mTOR->BDNF Upregulates Synaptic_Proteins Synaptic Proteins (e.g., PSD95) p_mTOR->Synaptic_Proteins Upregulates Synaptic_Plasticity Synaptic Plasticity & Neuronal Function BDNF->Synaptic_Plasticity Synaptic_Proteins->Synaptic_Plasticity

Caption: this compound activates the mTOR signaling pathway.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Meranzin_Hydrate This compound NO_ERK NO/ERK Pathway Meranzin_Hydrate->NO_ERK Modulates NF_kB NF-κB NO_ERK->NF_kB Suppresses Inflammation_Neuronal_Processes Inflammatory & Neuronal Processes NF_kB->Inflammation_Neuronal_Processes Regulates

Caption: this compound's effect on the MAPK/ERK pathway.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow Sample_Prep 1. Sample Preparation (Hippocampal Lysate) SDS_PAGE 2. SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (to PVDF Membrane) SDS_PAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (e.g., anti-p-mTOR) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. ECL Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 8. Data Analysis (Densitometry) Detection->Analysis

Caption: A typical workflow for Western blot analysis.

References

Replicating Published Findings on Meranzin Hydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of published findings on Meranzin hydrate (B1144303), a coumarin (B35378) derivative with demonstrated therapeutic potential. This document summarizes key experimental data, offers detailed methodologies for replicating pivotal studies, and visually represents the signaling pathways involved in its mechanism of action.

Meranzin hydrate has garnered significant interest for its diverse pharmacological activities, including antidepressant-like, anti-inflammatory, and prokinetic effects. This guide aims to facilitate the replication and further exploration of these findings by presenting the available data in a structured and comparative format.

Antidepressant-like Effects: A Comparative Analysis

This compound has been shown to exhibit significant antidepressant-like effects in preclinical models. The most common assay used to evaluate this is the Forced Swimming Test (FST), which measures the immobility time of rodents as an indicator of depressive-like behavior.

Table 1: Comparison of Antidepressant-like Activity of this compound and Fluoxetine in the Forced Swimming Test (FST)

CompoundDoseAnimal ModelChange in Immobility TimeReference CompoundChange in Immobility Time (Reference)
This compound9.18 mg/kgSprague-Dawley RatsStatistically significant decrease (P<0.05)Fluoxetine20 mg/kg
This compound9 mg/kg (acute)RatsStatistically significant decrease--
This compound2.25 mg/kg (chronic)RatsStatistically significant decrease--
This compound10 mg/kg/day (1 week)Unpredictable Chronic Mild Stress (UCMS) RatsStatistically significant decrease--

Note: Direct percentage decrease values are often presented graphically in publications and may vary between studies. Researchers should refer to the specific publications for detailed quantitative data.

Experimental Protocol: Forced Swimming Test (FST) in Rats

The FST is a widely used behavioral test to screen for antidepressant efficacy. The following is a generalized protocol based on published methodologies.[1][2][3][4][5]

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rats forced to swim in a confined space.

Materials:

  • Transparent cylindrical water tank (approximately 40-50 cm high, 20 cm in diameter)

  • Water at 23-25°C

  • Video recording and analysis software

  • Test compound (this compound) and vehicle control

  • Positive control (e.g., Fluoxetine)

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Pre-test Session (Day 1): Individually place each rat in the water tank for a 15-minute swimming session. This session is for habituation and is not scored.

  • Drug Administration (Day 2): Administer this compound, vehicle, or the positive control (e.g., Fluoxetine) at the desired doses and route (e.g., intraperitoneally or orally) at a specified time before the test session (e.g., 30-60 minutes).

  • Test Session (Day 2): Place the rats individually back into the swim tank for a 5 or 6-minute session. Record the entire session using a video camera.

  • Behavioral Scoring: Analyze the video recordings to score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water. Other behaviors such as swimming and climbing can also be scored separately.

  • Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle control group suggests an antidepressant-like effect.

Signaling Pathways in Antidepressant Action

Published studies indicate that this compound exerts its antidepressant-like effects through the modulation of key signaling pathways in the brain, including the mTOR and BDNF pathways.[2][3][6]

Antidepressant_Signaling cluster_upstream Upstream Stimuli cluster_pathway Intracellular Signaling cluster_downstream Cellular Response Meranzin_hydrate This compound mTOR mTOR (mechanistic Target of Rapamycin) Meranzin_hydrate->mTOR Activates BDNF BDNF (Brain-Derived Neurotrophic Factor) mTOR->BDNF Upregulates Synaptic_Plasticity Increased Synaptic Plasticity BDNF->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Signaling pathway of this compound's antidepressant effects.

Anti-inflammatory Activity: A Comparative Analysis

This compound and its isomers have demonstrated anti-inflammatory properties in in vitro models. A common method to assess this is by measuring the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparison of Anti-inflammatory Activity of this compound Isomer and Indomethacin

CompoundAssayCell LineIC50 ValueReference CompoundIC50 Value (Reference)
IsomeranzinInhibition of superoxide (B77818) anion generationHuman neutrophils0.54 ± 0.24 µM--
IsomeranzinInhibition of elastase releaseHuman neutrophils4.33 ± 0.83 µM--
MeranzinInhibition of inflammatory factorsLPS-stimulated macrophage cell lineSignificant inhibition--
IndomethacinInhibition of paw edemaCarrageenan-induced rat model--83.34% inhibition
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a general method for evaluating the anti-inflammatory effects of a compound on LPS-stimulated macrophages.

Objective: To determine the ability of a compound to inhibit the production of pro-inflammatory mediators (e.g., nitric oxide, cytokines) in cultured macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound (this compound) and vehicle control

  • Positive control (e.g., Indomethacin)

  • Reagents for measuring inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, vehicle, or the positive control for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Add LPS to the wells (except for the negative control group) to induce an inflammatory response.

  • Incubation: Incubate the plate for a designated time (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of nitric oxide (using the Griess assay) and/or pro-inflammatory cytokines like TNF-α and IL-6 (using ELISA kits) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of the inflammatory mediator production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is activated by LPS.

Anti_inflammatory_Signaling cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_inhibition Inhibition cluster_response Cellular Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF_kB->Inflammatory_Mediators Upregulates Meranzin_hydrate This compound Meranzin_hydrate->NF_kB Inhibits

Caption: Putative anti-inflammatory signaling pathway inhibited by this compound.

Experimental Workflow for Investigating this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's therapeutic potential.

Experimental_Workflow Compound_Prep Compound Preparation (this compound, Controls) Drug_Admin Drug Administration (Dose, Route, Timing) Compound_Prep->Drug_Admin Animal_Model Animal Model Selection (e.g., Rats for FST) Animal_Model->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., Forced Swimming Test) Drug_Admin->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Brain) Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Biochemical_Assays Biochemical Assays (e.g., Western Blot for p-mTOR, BDNF) Tissue_Collection->Biochemical_Assays Biochemical_Assays->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: General experimental workflow for preclinical studies of this compound.

This guide serves as a starting point for researchers interested in the pharmacology of this compound. For detailed experimental conditions and comprehensive data, it is essential to consult the primary research articles. The provided protocols and diagrams are intended to facilitate the design and execution of further studies to validate and expand upon the promising findings related to this compound.

References

Head-to-Head Study of Meranzin Hydrate and Cisapride: A Comparative Analysis of Prokinetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Meranzin hydrate (B1144303) and cisapride (B12094), two prokinetic agents with distinct pharmacological profiles. While direct head-to-head clinical studies are not available, this document synthesizes existing preclinical and clinical data to offer insights into their respective mechanisms of action, efficacy, and experimental protocols.

Executive Summary:

Cisapride is a well-characterized serotonin (B10506) 5-HT4 receptor agonist that was widely used for gastrointestinal motility disorders.[1][2][3] However, it was withdrawn from many markets due to serious cardiac side effects, specifically long QT syndrome.[1][4] Meranzin hydrate is a coumarin (B35378) derivative found in plants like Fructus aurantii and has demonstrated prokinetic and anti-depressive effects in preclinical studies.[5][6][7][8] Its mechanism appears to be distinct from cisapride, involving α2-adrenoceptors and histamine (B1213489) H1 receptors.[5][6] This comparison relies on preclinical data for this compound and extensive clinical data for cisapride, highlighting the different stages of their development and understanding.

Pharmacological Profile and Mechanism of Action

This compound: Preclinical studies suggest this compound exerts its prokinetic effects through a novel mechanism involving the brain-gut axis. It has been shown to regulate α2-adrenoceptors and activate H1 histamine receptors to enhance intestinal motility.[5][6] Additionally, it has been observed to increase plasma ghrelin levels, which may contribute to its effects on gastric emptying.[5]

Cisapride: Cisapride functions as a selective serotonin 5-HT4 receptor agonist in the gastrointestinal tract.[1][2] This agonism enhances the release of acetylcholine (B1216132) in the myenteric plexus, leading to increased smooth muscle contraction, accelerated gastric emptying, and improved intestinal transit.[1][3][9] It does not possess antidopaminergic effects.[10]

G cluster_MH This compound Signaling Pathway cluster_Cisapride Cisapride Signaling Pathway MH This compound Alpha2 α2-Adrenoceptor MH->Alpha2 Regulates H1 Histamine H1 Receptor MH->H1 Activates Ghrelin Ghrelin Release MH->Ghrelin Increases GI_Motility_MH Increased GI Motility Alpha2->GI_Motility_MH H1->GI_Motility_MH Ghrelin->GI_Motility_MH Cisapride Cisapride HT4 5-HT4 Receptor Cisapride->HT4 Agonist ACh Acetylcholine Release (Myenteric Plexus) HT4->ACh Stimulates GI_Motility_Cis Increased GI Motility ACh->GI_Motility_Cis

Figure 1. Signaling pathways of this compound and cisapride.

Quantitative Data Comparison

The following tables summarize available efficacy data for this compound (preclinical) and cisapride (clinical). Direct comparison is not feasible due to the different study types.

Table 1: Preclinical Efficacy of this compound in Rodent Models

ParameterModelDosageEffectSource
Gastric Emptying Healthy Rats7, 14, 28 mg/kgDose-dependent promotion[6]
Cisplatin-induced Delay14, 28 mg/kgSignificant reversal of delay[6]
Intestinal Transit Healthy Rats7, 14, 28 mg/kgDose-dependent promotion[6]
Jejunal Contractions Rat Jejunum Strips (in vitro)1-100 μMDose-dependent increase in amplitude[6]
Antidepressant Effect Forced Swimming Test (Rats)9 mg/kg (acute)Decreased immobility time[5]
Forced Swimming Test (Rats)2.25 mg/kg (chronic)Decreased immobility time[5]

Table 2: Clinical Efficacy of Cisapride in Human Trials

IndicationStudy PopulationDosageKey OutcomesSource
Gastroparesis 11 patients (idiopathic)30-60 mg/daySymptom score improved (30.9 to 14.4, P<0.002); Gastric emptying half-time improved (113 to 94 min, P<0.05)[11]
21 patients (gastroparesis or pseudo-obstruction)10 mg t.i.d.Significant improvement in solid and liquid gastric emptying after 1 year (P<0.05)[12]
Chronic Constipation 126 patients (idiopathic)20 mg b.i.d.Increased spontaneous stool frequency (1.1 to 3.0/week, P<0.001); Reduced laxative use (3.6 to 1.8 doses/week, P<0.001)[13]
Colonic Inertia 9 patients10 mg q.i.d.Accelerated half-emptying time of cecum and ascending colon (2.50 to 1.21 h, p<0.05) in colonic inertia subtype[14]
Reflux Esophagitis 127 dyspeptic patients10 mg q.i.d.More effective than domperidone (B1670879) in patients with reflux-predominant symptoms[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for experiments conducted on this compound and cisapride.

This compound: In Vivo Gastrointestinal Motility Study in Rats

This protocol is based on methodologies described in studies evaluating the prokinetic effects of this compound.[6]

  • Animal Model: Male Sprague-Dawley rats (200-220g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally (gavage) at various doses (e.g., 7, 14, 28 mg/kg). A control group receives the vehicle only.

  • Gastric Emptying Measurement:

    • A test meal containing a non-absorbable marker (e.g., phenol (B47542) red) is administered 30 minutes after drug administration.

    • After a set time (e.g., 20 minutes), animals are euthanized, and the stomach is clamped and removed.

    • The amount of phenol red remaining in the stomach is quantified spectrophotometrically to calculate the gastric emptying rate.

  • Intestinal Transit Measurement:

    • A charcoal meal (e.g., 10% charcoal in 5% gum acacia) is administered 30 minutes after drug administration.

    • After a set time (e.g., 25 minutes), animals are euthanized, and the small intestine is carefully excised.

    • The distance traveled by the charcoal meal from the pylorus to the cecum is measured and expressed as a percentage of the total length of the small intestine.

  • Data Analysis: Results are expressed as mean ± SEM. Statistical significance between groups is determined using one-way ANOVA followed by a post-hoc test.

Figure 2. Workflow for preclinical evaluation of a prokinetic agent.

Cisapride: Double-Blind, Placebo-Controlled Trial in Gastroparesis

This protocol is a generalized representation based on clinical trial designs for cisapride.[16]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group trial.

  • Patient Population: Patients with a confirmed diagnosis of gastroparesis (e.g., diabetic, idiopathic) based on symptoms and delayed gastric emptying scintigraphy. Exclusion criteria include mechanical obstruction and use of medications affecting motility.

  • Intervention: Patients are randomly assigned to receive either oral cisapride (e.g., 10 mg three times daily) or a matching placebo for a defined treatment period (e.g., 6-12 weeks).

  • Outcome Measures:

    • Primary: Change in gastric emptying of a radiolabeled solid meal (e.g., Technetium-99m labeled egg), measured by scintigraphy at baseline and end of treatment.

    • Secondary: Change in symptom severity scores (e.g., for nausea, vomiting, bloating, early satiety) using a validated questionnaire; change in body weight.

  • Data Analysis: The primary endpoint (change in gastric emptying) is compared between the cisapride and placebo groups using an appropriate statistical test (e.g., t-test or ANCOVA). Symptom scores are analyzed using non-parametric tests if not normally distributed. A p-value < 0.05 is considered statistically significant.

Conclusion

This compound and cisapride represent two distinct approaches to enhancing gastrointestinal motility. Cisapride's efficacy is well-documented in human trials, but its clinical utility is nullified by safety concerns. This compound, with its unique mechanism acting on α2-adrenoceptors and histamine H1 receptors, shows promise in preclinical models. However, its clinical efficacy and safety in humans have yet to be determined. Further research, including well-designed clinical trials, is necessary to establish the therapeutic potential of this compound as a prokinetic agent. The lessons learned from the clinical trajectory of cisapride underscore the critical importance of thorough cardiovascular safety profiling for any new prokinetic drug candidate.[4]

References

A Comparative Guide to the Prokinetic Effects of Meranzin Hydrate and Established Gastrointestinal Motility Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the prokinetic effects of meranzin (B15861) hydrate (B1144303) against well-established agents: cisapride (B12094), mosapride (B1662829), and metoclopramide (B1676508). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of molecular pathways.

Introduction to Prokinetic Agents

Prokinetic agents are pharmaceuticals that enhance coordinated gastrointestinal motility and transit of content through the digestive tract.[1] They are clinically valuable in managing disorders characterized by impaired motility, such as gastroparesis, functional dyspepsia, and gastroesophageal reflux disease (GERD).[1][2] This guide focuses on comparing the novel compound meranzin hydrate with three widely recognized prokinetic drugs: cisapride, mosapride, and metoclopramide. The comparison will cover their mechanisms of action, efficacy based on experimental data, and the protocols used in these studies.

Mechanisms of Action

The prokinetic agents discussed here operate through distinct and sometimes overlapping molecular pathways to stimulate gut motility.

  • This compound (MH): this compound, a coumarin (B35378) compound, exhibits a multi-target mechanism.[3] Studies suggest it promotes gastrointestinal motility by stimulating H1 histamine (B1213489) receptors.[3] Additionally, it demonstrates prokinetic-like effects through the regulation of α2-adrenoceptors, a mechanism that also appears linked to its antidepressant properties.[4] This dual action on both depression and gastrointestinal dysfunction highlights its potential in treating comorbid disorders.[4]

  • Cisapride: A substituted benzamide, cisapride primarily acts as a serotonin (B10506) 5-HT4 receptor agonist.[1][5] This activation enhances the release of acetylcholine (B1216132) from the myenteric plexus in the gut wall, leading to increased smooth muscle contraction and peristalsis.[5][6] Cisapride has a broad effect, stimulating motility from the esophagus to the colon.[2][7] It also possesses some 5-HT3 receptor antagonist activity.[7] However, its use has been heavily restricted due to significant cardiovascular side effects, specifically QT interval prolongation, linked to its potent blocking of hERG K+ channels.[1][8]

  • Mosapride: Mosapride is a selective 5-HT4 receptor agonist, similar to cisapride, and it enhances gastrointestinal motility by facilitating cholinergic neurotransmission.[9][10][11] Its selectivity is a key feature; it shows a lower affinity for colonic 5-HT4 receptors compared to upper gastrointestinal tract receptors, resulting in a more targeted action on the stomach and small intestine.[12] Importantly, mosapride has a much weaker affinity for hERG K+ channels and does not appear to carry the same risk of cardiac arrhythmias as cisapride, making it a safer alternative.[1][8] It also has a metabolite, M1, which acts as a 5-HT3 antagonist.[13]

  • Metoclopramide: Metoclopramide has a multifaceted mechanism of action. It functions as a dopamine (B1211576) D2 receptor antagonist, which increases gastrointestinal motility by counteracting the inhibitory effects of dopamine.[14][15][16] It also acts as a 5-HT4 receptor agonist, contributing to its prokinetic effects by promoting acetylcholine release.[14][15] Furthermore, metoclopramide exhibits 5-HT3 receptor antagonist properties, which, along with its D2 antagonism in the brain's chemoreceptor trigger zone, gives it potent antiemetic effects.[14][17]

Comparative Efficacy: Quantitative Data

The following table summarizes experimental data comparing the prokinetic efficacy of this compound with cisapride. The data is derived from studies in rat models.

AgentDoseGastric Emptying (%)Intestinal Transit (%)Data Source
Control -55.45 ± 3.763.51 ± 5.1[18]
This compound 28 mg/kg72.9 ± 3.875.2 ± 3.1[18]
Cisapride Not Specified69.6 ± 4.871.6 ± 6.3[18]

Data presented as mean ± standard deviation.

In a study on rats, a single 28 mg/kg dose of this compound significantly accelerated both gastric emptying and intestinal transit compared to the control group.[18] Its efficacy was shown to be comparable to that of cisapride in the same experimental model.[18] Another study found that this compound at doses of 14 and 28 mg/kg significantly reversed cisplatin-induced delays in gastric emptying in rats.[3]

A network meta-analysis of prokinetics for functional dyspepsia indicated that metoclopramide had a higher total efficacy rate than mosapride and domperidone.[19]

Experimental Protocols

The evaluation of prokinetic agents involves a combination of in vivo and in vitro experimental models.

In Vivo Models:

  • Gastric Emptying and Intestinal Transit in Rats:

    • Animal Model: Male Sprague-Dawley rats (200-220g) are typically used.[3]

    • Test Meal: A non-nutrient, semi-solid meal containing a non-absorbable marker (e.g., phenol (B47542) red or charcoal) is administered orally.

    • Drug Administration: Test compounds (e.g., this compound, cisapride) or a vehicle control are administered orally or via another relevant route at a specified time before the test meal.[18]

    • Measurement: After a set period (e.g., 20-30 minutes), the animals are euthanized. For gastric emptying, the stomach is removed, and the amount of marker remaining is quantified spectrophotometrically. For intestinal transit, the distance traveled by the marker through the small intestine is measured and expressed as a percentage of the total length of the small intestine.[18]

In Vitro Models:

  • Isolated Intestinal Muscle Strip Contraction:

    • Tissue Preparation: Longitudinal or circular muscle strips are prepared from a specific region of the intestine (e.g., rat or guinea pig jejunum, ileum).[3][6]

    • Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with a gas mixture (95% O2, 5% CO2).

    • Tension Recording: The strips are connected to an isometric force transducer to record contractile activity.

    • Drug Application: After a stabilization period, cumulative concentrations of the test agent (e.g., this compound) are added to the bath to establish a dose-response relationship. Antagonists (e.g., atropine, yohimbine) may be used to investigate the mechanism of action.[3][4] For example, the contractile effect of this compound (10 μM) on rat jejunum was inhibited by the α2-adrenoceptor antagonist yohimbine.[4] Similarly, its effect was inhibited by the H1 histamine receptor antagonist benzhydramine.[3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the discussed prokinetic agents and a typical experimental workflow for their evaluation.

Prokinetic_Pathways cluster_MH This compound Pathways cluster_5HT4 5-HT4 Agonist Pathway cluster_D2 Metoclopramide D2 Antagonism MH This compound A2AR α2-Adrenoceptor MH->A2AR H1R H1 Histamine Receptor MH->H1R Prokinetic Effect Prokinetic Effect A2AR->Prokinetic Effect H1R->Prokinetic Effect Agent_5HT4 Cisapride Mosapride Metoclopramide R_5HT4 5-HT4 Receptor (Myenteric Neuron) Agent_5HT4->R_5HT4 AC Adenylyl Cyclase R_5HT4->AC + cAMP cAMP AC->cAMP + ACh Acetylcholine Release cAMP->ACh + Contraction Smooth Muscle Contraction ACh->Contraction Metoclopramide Metoclopramide R_D2 D2 Receptor (Myenteric Neuron) Metoclopramide->R_D2 Blocks Dopamine Dopamine Dopamine->R_D2 ACh_Inhibit Inhibition of ACh Release R_D2->ACh_Inhibit - Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_conclusion Evaluation iv_start Isolated GI Tissue (e.g., Jejunum Strips) organ_bath Organ Bath Assay iv_start->organ_bath dose_response Dose-Response Curve Generation organ_bath->dose_response mechanism Mechanism Study (with Antagonists) dose_response->mechanism efficacy Determine Efficacy & Potency mechanism->efficacy inv_start Animal Model (e.g., Rat) drug_admin Drug Administration inv_start->drug_admin motility_test GI Motility Test (Gastric Emptying / Intestinal Transit) drug_admin->motility_test data_analysis Data Collection & Analysis motility_test->data_analysis data_analysis->efficacy safety Safety Profile Assessment efficacy->safety

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Meranzin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Meranzin (B15861) hydrate (B1144303), a coumarin (B35378) compound utilized in various research applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for Meranzin hydrate, the following procedures are based on general best practices for the disposal of hazardous chemical waste, guidelines for related coumarin compounds, and available safety information.

Immediate Safety and Logistical Information

This compound should be handled as a hazardous chemical. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully collect the absorbed material into a designated, sealable hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

  • Waste Identification and Segregation :

    • Pure, unused this compound and materials significantly contaminated with it are to be treated as hazardous chemical waste.

    • Collect this waste in a dedicated, clearly labeled, and sealable container. To prevent dangerous reactions, do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Container and Labeling :

    • Use a container made of a material compatible with this compound and any solvents used. The original container is often a suitable choice for waste collection.

    • The container must be kept tightly sealed except when adding waste.

    • Label the container clearly with the words "Hazardous Waste," the chemical name "this compound," and any relevant hazard pictograms. Indicate the approximate concentration and quantity.

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • The storage area should be away from incompatible materials.

  • Disposal :

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[1] Its classification as very toxic to aquatic life necessitates professional disposal to prevent environmental contamination.[2][3]

Disposal of Empty Containers

Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough rinsing and drying, and defacing the original label, the container may be disposed of as regular waste, in accordance with institutional policies.

Data Presentation

The following table summarizes the available quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₁₅H₁₈O₅[2]
Molecular Weight278.30 g/mol [2]
Water Solubility1049 mg/L (estimated)[4]
Storage Temperature−20°C[2]
Hazard ClassificationAquatic Acute 1, Aquatic Chronic 1[2]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general protocol for the disposal of coumarin-related compounds, such as licopyranocoumarin, serves as a valuable reference. This involves treating the substance as a toxic solid, collecting it in a labeled, sealed container, and arranging for its disposal through the institution's EHS office.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MeranzinHydrateDisposal cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage_disposal Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Well-Ventilated Area (Fume Hood) IdentifyWaste Identify this compound Waste SegregateWaste Segregate from Other Waste Streams IdentifyWaste->SegregateWaste CollectWaste Collect in a Designated, Compatible Container SegregateWaste->CollectWaste SealContainer Keep Container Tightly Sealed CollectWaste->SealContainer LabelContainer Label Container Clearly: 'Hazardous Waste, this compound' SealContainer->LabelContainer StoreWaste Store in a Secure Satellite Accumulation Area LabelContainer->StoreWaste ContactEHS Contact Institutional EHS for Pickup and Disposal StoreWaste->ContactEHS Disposal Professional Disposal as Hazardous Waste ContactEHS->Disposal

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Meranzin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the handling and disposal of Meranzin hydrate (B1144303) in a laboratory setting. These procedures are designed to ensure the safety of all personnel and to minimize environmental impact.

Meranzin hydrate is a coumarin (B35378) compound. While specific toxicological data for this compound is limited, related coumarin compounds have been shown to have potential health effects. Therefore, a cautious approach to handling is warranted. The Globally Harmonized System (GHS) classifies this compound as hazardous to the aquatic environment with long-term effects[1].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure during the handling of this compound. The following table summarizes the required PPE.

PPE Category Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldTo protect against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use.
Body Protection Laboratory CoatTo prevent contamination of personal clothing.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols, or if working outside of a fume hood.

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step protocol is mandatory for all personnel handling this compound.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to contain any airborne particles.

  • Pre-Handling Check: Before handling, ensure that all necessary PPE is in good condition and readily available. The work area should be clean and uncluttered.

  • Weighing:

    • Use a balance inside a fume hood or a ventilated balance enclosure.

    • Handle with care to avoid generating dust.

    • Use a spatula or other appropriate tool to transfer the powder.

  • Solution Preparation:

    • When dissolving the solid, add the solvent to the powder slowly to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation.

General Handling and Storage
  • Avoid Contact: Avoid direct contact with skin and eyes.

  • Ventilation: Always handle this compound in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a designated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of it down the drain.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Experimental Protocols: Spill and Decontamination Procedures

Immediate and correct response to a spill is essential to mitigate potential hazards.

Small Spill (Solid)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Ensure appropriate PPE is worn before cleanup.

  • Clean Up:

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Wipe the area with a damp cloth, and place the cloth in the hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Large Spill
  • Evacuate: Evacuate the immediate area and alert others.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Notify Supervisor and Safety Officer: Immediately report the spill to your supervisor and the institutional safety officer.

  • Professional Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of trained emergency personnel.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound from receipt to disposal.

Meranzin_Hydrate_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Receive and Log this compound B Inspect Container for Damage A->B C Don Appropriate PPE B->C D Work in a Ventilated Area (Fume Hood) C->D E Weigh Solid Carefully D->E F Prepare Solution E->F G Store in a Cool, Dry, Ventilated Area F->G H Clean Work Area G->H I Remove and Dispose of PPE Properly H->I J Segregate Solid and Liquid Waste I->J K Dispose of as Hazardous Waste J->K

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.